7,8-Dihydroxyflavone
Beschreibung
7,8-Dihydroxyflavone is a naturally occurring flavonoid that is found in various plants, including Citrus species, and is a type of polyphenol known for its biological activities. This molecule has received increasing attention in recent years due to its potential as a therapeutic agent in a range of conditions, including neurodegenerative diseases, cardiovascular disease, and cancer.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
7,8-dihydroxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-11-7-6-10-12(17)8-13(19-15(10)14(11)18)9-4-2-1-3-5-9/h1-8,16,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCYGNDCWFKTMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191568 | |
| Record name | 7,8-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow powder; Bland aroma | |
| Record name | 7,8-Dihydroxyflavone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2277/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very slightly soluble, Very slightly soluble (in ethanol) | |
| Record name | 7,8-Dihydroxyflavone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2277/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
38183-03-8 | |
| Record name | 7,8-Dihydroxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38183-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dihydroxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038183038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-dihydroxyflavone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7,8-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-dihydroxy-2-phenyl-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7,8-DIHYDROXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADB6MA8ZV2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
7,8-Dihydroxyflavone as a TrkB Agonist: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
7,8-dihydroxyflavone (7,8-DHF) is a naturally occurring flavonoid that has emerged as a potent and selective small-molecule agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2][3][4] Due to its ability to cross the blood-brain barrier, 7,8-DHF has garnered significant interest as a therapeutic agent for a range of neurological and psychiatric disorders where BDNF/TrkB signaling is implicated.[1][3][5] This technical guide provides an in-depth overview of the mechanism of action of 7,8-DHF, focusing on its interaction with the TrkB receptor and the subsequent activation of downstream signaling cascades. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising neurotrophic compound.
Core Mechanism of Action: TrkB Receptor Activation
The neurotrophic effects of 7,8-DHF are primarily mediated through its direct interaction with and activation of the TrkB receptor.[1][2][4] Unlike its endogenous ligand BDNF, 7,8-DHF is a small molecule that can be administered systemically and effectively penetrate the central nervous system.[3][5]
Binding and Dimerization
7,8-DHF binds to the extracellular domain (ECD) of the TrkB receptor.[2] This binding event is crucial for initiating the downstream signaling cascade. Upon binding, 7,8-DHF promotes the homodimerization of TrkB receptors, a critical conformational change that is a prerequisite for receptor activation.[2][6]
Autophosphorylation
The dimerization of TrkB receptors induced by 7,8-DHF triggers the intrinsic tyrosine kinase activity of the intracellular domain. This leads to the autophosphorylation of specific tyrosine residues within the kinase domain, serving as docking sites for various intracellular signaling proteins.[2][6]
Downstream Signaling Pathways
The activation of TrkB by 7,8-DHF initiates several key intracellular signaling pathways that are fundamental to its neuroprotective and neurotrophic effects. The two major pathways are the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[1][7][8]
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical downstream effector of TrkB activation by 7,8-DHF. This pathway is centrally involved in promoting cell survival and inhibiting apoptosis.[7][8] Activated TrkB recruits and activates PI3K, which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a variety of downstream targets that regulate cell survival, growth, and proliferation.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade activated by 7,8-DHF-mediated TrkB stimulation. This pathway plays a significant role in neuronal differentiation, synaptic plasticity, and cell survival.[1][3] Upon TrkB activation, a cascade of protein kinases is initiated, culminating in the phosphorylation and activation of ERK. Activated ERK translocates to the nucleus to regulate the expression of genes involved in neuronal function and survival.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the interaction of 7,8-DHF with the TrkB receptor and its effects in various experimental models.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kd) | ~320 nM | In vitro (TrkB ECD) | [1] |
| Binding Affinity (Kd) | ~10 nM | In vitro (TrkB ECD) | [9] |
| Parameter | Concentration/Dose | Cell Type/Animal Model | Effect | Reference |
| In Vitro EC50 (Neuronal Survival) | Not explicitly stated, but protective at 500 nM | Primary Hippocampal Neurons | Protection against glutamate-induced apoptosis | [1] |
| In Vitro Concentration (TrkB Phosphorylation) | 250 nM - 500 nM | Primary Hippocampal and Cortical Neurons | Induces TrkB phosphorylation | [10] |
| In Vitro Concentration (Neuronal Protection) | 0.25 - 1 µM | Primary neurons (Oxygen-Glucose Deprivation model) | Increased cell viability and reduced apoptosis | [2][11] |
| In Vivo Dose (TrkB Activation) | 5 mg/kg (i.p.) | Mice | Activates TrkB in the brain | [1][12] |
| In Vivo Dose (Neuroprotection) | 5 - 20 mg/kg (i.p.) | Mouse models of TBI and Parkinson's Disease | Attenuates neuronal damage and functional deficits | [13][14] |
| In Vivo Dose (Cognitive Enhancement) | 5 mg/kg (oral) | Tg2576 mouse model of Alzheimer's Disease | Improves spatial memory | [15] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
TrkB Phosphorylation Assay (Western Blot)
Objective: To determine the ability of 7,8-DHF to induce the phosphorylation of the TrkB receptor in cultured cells.
Protocol:
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., PC12, NIH/3T3-TrkB, or primary neurons) at a density that will result in 70-80% confluency on the day of the experiment.[6]
-
Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.[6]
-
Treat the cells with varying concentrations of 7,8-DHF (e.g., 0, 100, 250, 500 nM) for a specified time (e.g., 15-30 minutes). Include a positive control (e.g., BDNF) and a vehicle control (e.g., DMSO).[1]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated TrkB (p-TrkB) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[6]
-
To normalize for protein loading, the membrane can be stripped and re-probed for total TrkB and a loading control like β-actin.[6]
-
Cell-Based TrkB Agonist Screening Assay
Objective: To identify and characterize small molecule agonists of the TrkB receptor based on their ability to promote cell survival.
Protocol:
-
Cell Seeding:
-
Seed a TrkB-expressing cell line (e.g., T48 cells) in a 96-well plate at a density of 10,000 cells/well.[1]
-
-
Compound Treatment:
-
Pre-treat the cells with test compounds (e.g., 7,8-DHF and other flavonoids) at a desired concentration (e.g., 10 µM) for 30 minutes.[1]
-
-
Induction of Apoptosis:
-
Induce apoptosis by adding an apoptotic agent (e.g., staurosporine) to the wells.
-
-
Assessment of Cell Viability:
-
After a suitable incubation period, assess cell viability using a colorimetric assay such as the CCK-8 assay or by quantifying apoptosis using methods like TUNEL staining.[2]
-
In Vitro [3H]this compound Binding Assay
Objective: To determine the direct binding of 7,8-DHF to the TrkB receptor.
Protocol:
-
Protein Purification:
-
Purify the extracellular domain (ECD) of the TrkB receptor.
-
-
Binding Reaction:
-
Incubate purified TrkB ECD with radiolabeled [3H]this compound in a suitable binding buffer.
-
Include control groups with no protein and with a non-specific protein to determine background and non-specific binding.
-
-
Separation of Bound and Free Ligand:
-
Separate the protein-bound [3H]7,8-DHF from the free ligand using a filter binding assay.
-
-
Quantification:
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Perform Scatchard analysis to determine the dissociation constant (Kd).[1]
-
TUNEL Assay for Neuronal Apoptosis
Objective: To assess the neuroprotective effect of 7,8-DHF by quantifying apoptosis in neuronal cells.
Protocol:
-
Cell/Tissue Preparation:
-
Culture primary neurons on coverslips or prepare brain tissue sections.
-
Treat the cells/animals with 7,8-DHF and an apoptosis-inducing agent (e.g., glutamate or oxygen-glucose deprivation) or injury model.[2]
-
-
Fixation and Permeabilization:
-
Fix the cells/tissue with 4% paraformaldehyde.
-
Permeabilize the cells/tissue with a detergent-based solution.[16]
-
-
TUNEL Reaction:
-
Incubate the samples with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., fluorescein-dUTP).[17]
-
-
Visualization and Quantification:
Visualizations
Signaling Pathways of 7,8-DHF-Mediated TrkB Activation
Caption: 7,8-DHF binds to TrkB, inducing dimerization, autophosphorylation, and activation of PI3K/Akt and MAPK/ERK pathways.
Experimental Workflow for Assessing 7,8-DHF Activitydot
References
- 1. A selective TrkB agonist with potent neurotrophic activities by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound protects neurons against oxygen-glucose deprivation induced apoptosis and activates the TrkB/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fully human agonist antibodies to TrkB using autocrine cell-based selection from a combinatorial antibody library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound, a small-molecule TrkB agonist, on emotional learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells [frontiersin.org]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. Biochemical and Biophysical Investigation of the Brain-derived Neurotrophic Factor Mimetic this compound in the Binding and Activation of the TrkB Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peerj.com [peerj.com]
- 12. Effect of this compound, a Small-Molecule TrkB Agonist, on Emotional Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The TrkB agonist, this compound, impairs fracture healing in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. TrkB activation by 7, 8-dihydroxyflavone increases synapse AMPA subunits and ameliorates spatial memory deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
7,8-Dihydroxyflavone: From Discovery to Natural Occurrence - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,8-Dihydroxyflavone (7,8-DHF), a member of the flavonoid family, has emerged as a molecule of significant interest in the field of neuroscience and drug development. Initially identified as a potent and selective agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF), 7,8-DHF has demonstrated remarkable neurotrophic and neuroprotective properties in a variety of preclinical models. This technical guide provides an in-depth overview of the discovery of 7,8-DHF as a TrkB agonist, its natural sources, and the signaling pathways it modulates. Detailed experimental protocols from seminal studies are provided, along with quantitative data presented in structured tables for ease of comparison. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this promising therapeutic agent.
Discovery of this compound as a TrkB Agonist
The identification of this compound as a small molecule TrkB agonist was a pivotal moment in the quest for therapeutic agents that could mimic the beneficial effects of BDNF. The therapeutic potential of BDNF itself is limited by its poor pharmacokinetic profile, including a short half-life and inability to cross the blood-brain barrier.
In 2010, a landmark study by Jang and colleagues published in the Proceedings of the National Academy of Sciences (PNAS) reported the discovery of 7,8-DHF as a high-affinity TrkB agonist.[1][2] This discovery was the result of a cell-based screening assay designed to identify compounds that could activate the TrkB receptor.
The researchers demonstrated that 7,8-DHF binds to the extracellular domain of the TrkB receptor, inducing its dimerization and autophosphorylation, thereby activating downstream signaling cascades.[1][3] This activation was shown to be selective for TrkB, as 7,8-DHF did not activate the related TrkA or TrkC receptors.[1] Subsequent studies have extensively validated these findings, establishing 7,8-DHF as a valuable tool for studying TrkB signaling and as a potential therapeutic lead for a range of neurological and psychiatric disorders.[4][5][6]
It is important to note that some recent studies have proposed an alternative mechanism of action for 7,8-DHF, suggesting it may also function as a direct inhibitor of pyridoxal phosphatase (PDXP), leading to increased levels of bioactive vitamin B6 in the brain.[7] This highlights the complexity of its biological activity and warrants further investigation.
Key Scientists and Institutions:
-
Keqiang Ye and his research group at Emory University were instrumental in the discovery of 7,8-DHF as a TrkB agonist.[1][2]
First Chemical Synthesis
While the biological activity of this compound as a TrkB agonist was discovered in 2010, the molecule itself was known to chemists prior to this. The synthesis of flavones, the chemical class to which 7,8-DHF belongs, has a long history. One of the classical methods for flavone synthesis is the Allan-Robinson reaction , first reported in 1924.[1][4] This reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride. While it is not definitively confirmed that the 1924 paper by Allan and Robinson describes the synthesis of 7,8-DHF itself, this method provides the foundational chemistry for its synthesis from appropriate precursors like pyrogallol derivatives.[1][2]
Natural Sources of this compound
This compound is a naturally occurring flavonoid found in a variety of plant species. Its presence in the plant kingdom suggests a potential role in traditional medicine and offers avenues for its extraction from natural sources.
Table 1: Natural Sources of this compound
| Plant Species | Family | Common Name | Part(s) of Plant |
| Godmania aesculifolia | Bignoniaceae | - | Leaves |
| Tridax procumbens | Asteraceae | Coatbuttons, Tridax daisy | Whole plant |
| Primula species | Primulaceae | Primrose | Leaves |
| Lepisorus ussuriensis | Polypodiaceae | - | Whole plant |
This table is a summary of reported natural sources. The concentration of 7,8-DHF can vary depending on the plant's growing conditions, age, and the extraction method used.
Extraction and Isolation
The extraction of flavonoids like 7,8-DHF from plant materials typically involves the use of polar solvents. General methodologies include:
-
Maceration: Soaking the dried and powdered plant material in a solvent (e.g., methanol, ethanol, or a mixture with water) at room temperature for an extended period.
-
Soxhlet Extraction: Continuous extraction of the plant material with a cycling solvent in a Soxhlet apparatus.
-
Ultrasound-Assisted Extraction (UAE): Using ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to more efficient extraction.
-
Microwave-Assisted Extraction (MAE): Employing microwave energy to heat the solvent and plant material, accelerating the extraction process.
Following extraction, the crude extract is typically subjected to various chromatographic techniques for the isolation and purification of 7,8-DHF. These techniques may include column chromatography on silica gel or Sephadex, followed by preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound, as initially described, is the activation of the TrkB receptor and its downstream signaling pathways. This activation mimics the effects of BDNF.
TrkB Receptor Activation
Upon binding to the extracellular domain of TrkB, 7,8-DHF induces a conformational change that promotes the dimerization of two TrkB receptor molecules.[1] This dimerization brings the intracellular kinase domains into close proximity, facilitating their autophosphorylation on specific tyrosine residues.[1][3]
Downstream Signaling Cascades
The autophosphorylation of TrkB creates docking sites for various adaptor proteins and enzymes, leading to the activation of three major downstream signaling pathways:
-
PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death).[4]
-
MAPK/ERK Pathway: This cascade is involved in neuronal differentiation, neurite outgrowth, and synaptic plasticity.[5]
-
PLCγ1 Pathway: Activation of this pathway leads to the generation of second messengers that modulate intracellular calcium levels and activate Protein Kinase C (PKC).
Quantitative Data Summary
The following tables summarize key quantitative data from seminal studies on this compound.
Table 2: Binding Affinity and Efficacy of this compound for TrkB
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | ~320 nM | Radioligand binding assay | [1] |
| EC50 for TrkB phosphorylation | ~100-500 nM | Western Blot | [1] |
Table 3: Neuroprotective Effects of this compound
| Experimental Model | Endpoint | Concentration/Dose | Effect | Reference |
| Glutamate-induced apoptosis in primary cortical neurons | Cell Viability | 500 nM | Significant protection | [1] |
| MPTP model of Parkinson's disease (in vivo) | Tyrosine Hydroxylase levels | 5 mg/kg, i.p. | Significant preservation | [1] |
| Stroke model (MCAO) (in vivo) | Infarct Volume | 5 mg/kg, i.p. | Significant reduction | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the discovery and characterization of this compound as a TrkB agonist, primarily based on the work of Jang et al. (2010).
Cell Culture and Treatment
-
Cell Lines: HEK293T cells for transfection experiments and primary cortical neurons from embryonic day 17 (E17) mouse embryos.
-
Culture Conditions: HEK293T cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS). Primary neurons were cultured in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Treatment: Cells were treated with this compound (dissolved in DMSO) at the indicated concentrations and for the specified durations. Control cells were treated with vehicle (DMSO).
TrkB Dimerization Assay
-
Co-transfect HEK293T cells with plasmids encoding GST-tagged TrkB and HA-tagged TrkB.
-
After 48 hours, treat the cells with 7,8-DHF (e.g., 500 nM) or BDNF (positive control) for 30 minutes.
-
Lyse the cells and perform a pull-down assay using glutathione-Sepharose beads to capture GST-TrkB.
-
Elute the protein complexes and analyze the presence of co-precipitated HA-TrkB by Western blotting using an anti-HA antibody.
Western Blotting for TrkB Phosphorylation
-
Treat primary cortical neurons or transfected cells with 7,8-DHF for various times or at different concentrations.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against phospho-TrkB (e.g., pY816).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Strip and re-probe the membrane with an antibody for total TrkB as a loading control.
Neuronal Apoptosis Assay
-
Plate primary cortical neurons in 96-well plates.
-
Pre-treat the neurons with 7,8-DHF for 30 minutes.
-
Induce apoptosis by adding glutamate (e.g., 100 µM) for 16-24 hours.
-
Assess cell viability using an MTT assay or quantify apoptosis by TUNEL staining or by measuring caspase-3 activity using a fluorometric substrate.
Conclusion
The discovery of this compound as a selective TrkB agonist represents a significant advancement in the development of therapeutics for neurological and psychiatric disorders. Its ability to mimic the neurotrophic effects of BDNF, coupled with its favorable pharmacokinetic properties, makes it a highly attractive lead compound. This technical guide has provided a comprehensive overview of its discovery, natural sources, and mechanism of action, supplemented with detailed experimental protocols and quantitative data to aid researchers in this field. The ongoing investigation into its precise molecular interactions and the exploration of its full therapeutic potential will undoubtedly continue to be an exciting area of research.
References
- 1. Allan–Robinson reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Allan-Robinson Reaction [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a direct inhibitor of human and murine pyridoxal phosphatase | eLife [elifesciences.org]
7,8-Dihydroxyflavon: Ein technischer Leitfaden zu einem potenten Brain-Derived Neurotrophic Factor (BDNF)-Mimetikum
Für: Forscher, Wissenschaftler und Fachleute der Arzneimittelentwicklung
Zusammenfassung: 7,8-Dihydroxyflavon (7,8-DHF), ein natürlich vorkommendes Flavonoid, hat sich als potenter und selektiver Agonist des Tropomyosin-Rezeptor-Kinase-B-(TrkB)-Rezeptors, des primären Rezeptors für den Brain-Derived Neurotrophic Factor (BDNF), erwiesen. Aufgrund seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden und die BDNF-Signalgebung nachzuahmen, ist 7,8-DHF ein vielversprechender therapeutischer Kandidat für eine Reihe von neurologischen und psychiatrischen Erkrankungen. Dieses Dokument bietet einen detaillierten technischen Überblick über 7,8-DHF, einschließlich seines Wirkmechanismus, quantitativer Daten zu seiner Wirksamkeit, detaillierter experimenteller Protokolle und einer Visualisierung der beteiligten Signalwege.
Einleitung
Der aus dem Gehirn stammende neurotrophe Faktor (BDNF) spielt eine entscheidende Rolle für das Überleben, die Differenzierung und die synaptische Plastizität von Neuronen.[1] Eine beeinträchtigte BDNF-Signalgebung wird mit der Pathophysiologie verschiedener neurodegenerativer und psychiatrischer Erkrankungen in Verbindung gebracht, darunter die Alzheimer-Krankheit, die Parkinson-Krankheit und Depressionen.[2] Die direkte therapeutische Anwendung von BDNF ist jedoch durch seine schlechte Pharmakokinetik und seine Unfähigkeit, die Blut-Hirn-Schranke zu überwinden, begrenzt.[1][3] 7,8-Dihydroxyflavon (7,8-DHF) umgeht diese Einschränkungen, indem es als niedermolekulares Mimetikum fungiert, das den TrkB-Rezeptor direkt aktiviert.[1][4]
Wirkmechanismus
7,8-DHF bindet an die extrazelluläre Domäne des TrkB-Rezeptors, was dessen Dimerisierung und Autophosphorylierung an spezifischen Tyrosinresten induziert.[1][4][5] Diese Aktivierung löst wichtige nachgeschaltete intrazelluläre Signalwege aus, vor allem den Phosphatidylinositol-3-Kinase-(PI3K)/Akt-Weg und den Mitogen-aktivierte-Protein-Kinase-(MAPK)/extrazellulär-signalregulierten Kinase-(ERK)-Weg.[2][3] Diese Signalwege sind für die Vermittlung der neuroprotektiven, synaptogenetischen und gedächtnisfördernden Wirkungen von BDNF von entscheidender Bedeutung.[2][6]
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst quantitative Daten zur Bindungsaffinität, Wirksamkeit und Pharmakokinetik von 7,8-DHF zusammen, die aus verschiedenen In-vitro- und In-vivo-Studien stammen.
Tabelle 1: Quantitative Analyse von 7,8-Dihydroxyflavon
| Parameter | Wert | Spezies/System | Referenz |
| Bindungsaffinität (Kd) | |||
| Dissoziationskonstante (Kd) für TrkB | ~320 nM | In-vitro-Bindungsassay mit [3H]7,8-DHF | [1][7] |
| Dissoziationskonstante (Kd) für TrkB | ~15.4 nM | Oberflächenplasmonenresonanz (SPR) | [1] |
| In-vitro-Wirksamkeit | |||
| Effektive Konzentration (EC50) für TrkB-Phosphorylierung | ~250 nM | Primäre Hippocampusneuronen | [4] |
| Konzentration zur Aktivierung von Akt und ERK | 500 nM | Hippocampusneuronen | [1][5] |
| Neuroprotektive Konzentration (gegen Glutamat-Toxizität) | 500 nM | Kortikale Neuronen | [1] |
| In-vivo-Wirksamkeit und Pharmakokinetik | |||
| Wirksame Dosis (i.p.) zur TrkB-Aktivierung im Gehirn | 5 mg/kg | Maus | [1][8] |
| Orale Bioverfügbarkeit | ~4.6% - 5% | Maus | [9][10] |
| Halbwertszeit (Plasma) | ~134 Minuten | Maus | [11][12] |
| Penetration der Blut-Hirn-Schranke | Ja | Maus, Ratte | [1][2][13] |
Visualisierung von Signalwegen und Arbeitsabläufen
Die folgenden Diagramme, die mit der DOT-Sprache von Graphviz erstellt wurden, veranschaulichen die wichtigsten von 7,8-DHF aktivierten Signalwege und einen allgemeinen experimentellen Arbeitsablauf zur Untersuchung seiner Wirkungen.
Abbildung 1: Vereinfachter Signalweg der 7,8-DHF-vermittelten TrkB-Aktivierung.
Abbildung 2: Allgemeiner experimenteller Arbeitsablauf zur Untersuchung der Wirkungen von 7,8-DHF.
Detaillierte experimentelle Protokolle
Dieser Abschnitt enthält detaillierte Methoden für Schlüsselexperimente, die zur Untersuchung der Wirkungen von 7,8-DHF als BDNF-Mimetikum zitiert wurden.
Western Blot zur Analyse der TrkB-, Akt- und ERK-Phosphorylierung
Dieses Protokoll beschreibt den Nachweis der Phosphorylierung von TrkB, Akt und ERK in neuronalen Zellkulturen nach Behandlung mit 7,8-DHF.
Materialien:
-
Primäre neuronale Kulturen (z. B. kortikale oder hippocampale Neuronen)
-
7,8-Dihydroxyflavon (in DMSO gelöst)
-
Lysepuffer (z. B. RIPA-Puffer) mit Protease- und Phosphatase-Inhibitoren
-
BCA-Protein-Assay-Kit
-
SDS-PAGE-Gele und Laufpuffer
-
PVDF-Membran
-
Blockierpuffer (z. B. 5 % BSA in TBST)
-
Primärantikörper: anti-p-TrkB (z. B. Tyr816), anti-TrkB (total), anti-p-Akt (z. B. Ser473), anti-Akt (total), anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2 (total)
-
HRP-konjugierter Sekundärantikörper
-
Chemilumineszenz-Substrat und Bildgebungssystem
Verfahren:
-
Zellbehandlung: Kultivieren Sie primäre Neuronen bis zur gewünschten Konfluenz. Behandeln Sie die Zellen mit 7,8-DHF (z. B. 500 nM) für die angegebene Zeit (z. B. 15-30 Minuten).[1][5] Schließen Sie eine Vehikelkontrolle (DMSO) ein.
-
Zelllyse: Waschen Sie die Zellen mit eiskaltem PBS und lysieren Sie sie auf Eis in Lysepuffer.
-
Proteinkonzentrationsbestimmung: Bestimmen Sie die Proteinkonzentration jedes Lysats mit dem BCA-Assay.
-
SDS-PAGE und Transfer: Laden Sie gleiche Mengen an Protein (z. B. 20-30 µg) auf ein SDS-PAGE-Gel. Trennen Sie die Proteine durch Elektrophorese und übertragen Sie sie auf eine PVDF-Membran.
-
Blockierung und Antikörperinkubation: Blockieren Sie die Membran für 1 Stunde bei Raumtemperatur in Blockierpuffer. Inkubieren Sie die Membran über Nacht bei 4 °C mit dem primären Antikörper (z. B. 1:1000-Verdünnung in Blockierpuffer).[14]
-
Sekundärantikörper und Detektion: Waschen Sie die Membran mit TBST und inkubieren Sie sie 1 Stunde lang bei Raumtemperatur mit dem HRP-konjugierten Sekundärantikörper (z. B. 1:5000-Verdünnung). Waschen Sie die Membran erneut und detektieren Sie das Signal mit einem Chemilumineszenz-Substrat.
-
Analyse: Quantifizieren Sie die Bandenintensitäten mit einer Bildanalysesoftware. Normalisieren Sie die phosphorylierten Proteinspiegel auf die Gesamtproteinspiegel.[15]
Immunfluoreszenzfärbung zur p-TrkB-Lokalisierung
Dieses Protokoll beschreibt die Visualisierung der TrkB-Phosphorylierung und -Lokalisierung in Neuronen.
Materialien:
-
Auf Deckgläsern kultivierte primäre Neuronen
-
4 % Paraformaldehyd (PFA) in PBS
-
Permeabilisierungspuffer (z. B. 0,25 % Triton X-100 in PBS)
-
Blockierlösung (z. B. 5 % Ziegenserum in PBS)
-
Primärantikörper: anti-p-TrkB (z. B. Tyr816)
-
Fluoreszenz-markierter Sekundärantikörper
-
DAPI (zur Kerngegenfärbung)
-
Eindeckmedium
-
Fluoreszenzmikroskop
Verfahren:
-
Zellbehandlung und Fixierung: Behandeln Sie die Neuronen wie oben beschrieben mit 7,8-DHF. Fixieren Sie die Zellen 15 Minuten lang bei Raumtemperatur mit 4 % PFA.
-
Permeabilisierung und Blockierung: Waschen Sie die Zellen mit PBS und permeabilisieren Sie sie 10 Minuten lang.[11] Blockieren Sie unspezifische Bindungsstellen 1 Stunde lang mit Blockierlösung.
-
Antikörperinkubation: Inkubieren Sie die Zellen über Nacht bei 4 °C mit dem primären anti-p-TrkB-Antikörper. Waschen Sie sie und inkubieren Sie sie 1 Stunde lang im Dunkeln bei Raumtemperatur mit dem fluoreszenz-markierten Sekundärantikörper.
-
Gegenfärbung und Eindeckung: Färben Sie die Zellkerne mit DAPI gegen. Decken Sie die Deckgläser auf Objektträger ein.
-
Bildgebung: Visualisieren Sie die Färbung mit einem Fluoreszenzmikroskop.
In-vivo-Tiermodell für Neuroprotektion
Dieses Protokoll beschreibt einen allgemeinen Ansatz zur Bewertung der neuroprotektiven Wirkungen von 7,8-DHF in einem Tiermodell für eine neurologische Erkrankung (z. B. Alzheimer-Krankheit).
Materialien:
-
Tiermodell (z. B. 5XFAD-Mäuse für Alzheimer) und Wildtyp-Kontrollen
-
7,8-Dihydroxyflavon
-
Vehikel (z. B. 60 % DMSO in Salzlösung)
-
Ausrüstung für die Verabreichung (z. B. i.p.-Injektion)
-
Ausrüstung für Verhaltenstests (z. B. Morris-Wasserlabyrinth)
-
Ausrüstung für die Gewebeentnahme und -verarbeitung
Verfahren:
-
Tiergruppen und Behandlung: Teilen Sie die Tiere in Gruppen ein (z. B. Wildtyp + Vehikel, 5XFAD + Vehikel, 5XFAD + 7,8-DHF). Verabreichen Sie 7,8-DHF (z. B. 5 mg/kg, i.p.) oder das Vehikel täglich über einen bestimmten Zeitraum (z. B. 4 Monate).[16]
-
Verhaltenstests: Führen Sie Verhaltenstests durch, um die kognitive Funktion zu bewerten (z. B. Morris-Wasserlabyrinth zur Beurteilung des räumlichen Gedächtnisses).
-
Gewebeentnahme: Euthanasieren Sie die Tiere am Ende des Behandlungszeitraums und entnehmen Sie die Gehirne.
-
Histologische und biochemische Analyse: Verarbeiten Sie das Gehirngewebe für die Immunohistochemie (z. B. zur Analyse von Aβ-Plaques und p-TrkB) und den Western Blot (zur Analyse der Signalprotein-Phosphorylierung), wie in den vorherigen Protokollen beschrieben.
Schlussfolgerung
7,8-Dihydroxyflavon stellt eine vielversprechende niedermolekulare therapeutische Strategie dar, die auf den TrkB-Signalweg abzielt. Seine Fähigkeit, die Blut-Hirn-Schranke zu überwinden und die neuroprotektiven Wirkungen von BDNF nachzuahmen, macht es zu einem wertvollen Werkzeug für die Forschung und die potenzielle Entwicklung von Medikamenten für eine Vielzahl von neurologischen Erkrankungen. Die in diesem Leitfaden zusammengefassten quantitativen Daten und detaillierten experimentellen Protokolle bieten eine solide Grundlage für weitere Untersuchungen der therapeutischen Wirksamkeit und des Wirkmechanismus von 7,8-DHF.
References
- 1. Biochemical and Biophysical Investigation of the Brain-derived Neurotrophic Factor Mimetic 7,8-Dihydroxyflavone in the Binding and Activation of the TrkB Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-Injury Treatment with this compound, a TrkB Receptor Agonist, Protects against Experimental Traumatic Brain Injury via PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A selective TrkB agonist with potent neurotrophic activities by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of BDNF/TrkB Protein and mRNA in Cortical and Striatal Neurons Using α-Tubulin as a Normalization Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells [frontiersin.org]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. ptglab.com [ptglab.com]
- 12. This compound, a Tropomyosin-Kinase Related Receptor B Agonist, Produces Fast-Onset Antidepressant-Like Effects in Rats Exposed to Chronic Mild Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. This compound Prevents Synaptic Loss and Memory Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
7,8-Dihydroxyflavone Signaling Pathways Downstream of TrkB Activation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,8-dihydroxyflavone (7,8-DHF), a naturally occurring flavonoid, has emerged as a potent and selective small-molecule agonist of the Tropomyosin receptor kinase B (TrkB). By mimicking the action of Brain-Derived Neurotrophic Factor (BDNF), 7,8-DHF crosses the blood-brain barrier and activates TrkB and its downstream signaling cascades, demonstrating significant therapeutic potential for a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the core signaling pathways activated by 7,8-DHF downstream of TrkB: the PI3K/Akt, MAPK/ERK, and PLCγ pathways. We present a synthesis of quantitative data from peer-reviewed studies, detailed experimental protocols for key assays, and visual diagrams of the signaling cascades and experimental workflows to facilitate further research and drug development in this promising area.
Introduction: this compound as a TrkB Agonist
Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. Its therapeutic potential is, however, limited by its poor pharmacokinetic profile and inability to efficiently cross the blood-brain barrier. This compound (7,8-DHF) has been identified as a high-affinity TrkB agonist that effectively mimics BDNF's neurotrophic activities.[1][2] Upon binding to the extracellular domain of TrkB, 7,8-DHF induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[1][2] This activation has been shown to be neuroprotective in various preclinical models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and in models of stroke and traumatic brain injury.[1][3][4]
Core Signaling Pathways Downstream of TrkB Activation
The activation of TrkB by 7,8-DHF triggers three primary signaling cascades: the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, and the Phospholipase C gamma (PLCγ) pathway.[1][2] These pathways collectively regulate a wide array of cellular processes crucial for neuronal health and function.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a major signaling cascade that promotes cell survival and growth. Upon TrkB activation by 7,8-DHF, activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt and phosphoinositide-dependent kinase 1 (PDK1) to the plasma membrane, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets to inhibit apoptosis and promote cell survival. One key downstream effector is the B-cell lymphoma 2 (Bcl-2) family of proteins, where Akt phosphorylation can inactivate pro-apoptotic members like Bad.[3]
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway plays a crucial role in cell proliferation, differentiation, and synaptic plasticity. TrkB activation by 7,8-DHF leads to the recruitment of adaptor proteins like Shc and Grb2, which in turn activate the small G-protein Ras. Activated Ras initiates a phosphorylation cascade involving Raf, MEK (MAPK/ERK kinase), and finally ERK (also known as MAPK). Phosphorylated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors such as CREB (cAMP response element-binding protein), leading to the expression of genes involved in neuronal function and plasticity.[5][6]
The PLCγ Signaling Pathway
The PLCγ pathway is involved in the regulation of intracellular calcium levels and the activation of protein kinase C (PKC). Upon binding of 7,8-DHF, TrkB autophosphorylates on specific tyrosine residues, creating a docking site for PLCγ. Once recruited to the receptor, PLCγ is phosphorylated and activated. Activated PLCγ then hydrolyzes PIP2 into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates PKC, which in turn phosphorylates various downstream targets to modulate neuronal activity and gene expression.
Quantitative Data on 7,8-DHF-Mediated TrkB Signaling
The following tables summarize quantitative data from various studies on the effects of 7,8-DHF on the phosphorylation of TrkB and its downstream effectors.
Table 1: Effect of 7,8-DHF on TrkB Phosphorylation
| Cell/Tissue Type | 7,8-DHF Concentration | Treatment Duration | Fold Change in p-TrkB (Mean ± SEM/SD) | p-value | Reference |
| Primary Cortical Neurons | 500 nM | 15 min | ~2.5-fold increase | p < 0.01 | [1] |
| 5XFAD Mouse Brain | 5 mg/kg/day (oral) | 3 months | Significantly increased | p < 0.01 | [7] |
| Mouse Amygdala | 5 mg/kg (i.p.) | 1 hour | Robust increase | Not specified | |
| Traumatic Brain Injury (Mouse) | 20 mg/kg (i.p.) | 4 days | 151% of vehicle | p = 0.04 |
Table 2: Effect of 7,8-DHF on Akt Phosphorylation
| Cell/Tissue Type | 7,8-DHF Concentration | Treatment Duration | Fold Change in p-Akt (Mean ± SEM/SD) | p-value | Reference |
| Primary Cortical Neurons | 500 nM | 15 min | ~2-fold increase | p < 0.05 | [1] |
| Traumatic Brain Injury (Mouse) | 20 mg/kg (i.p.) | 4 days | 198% of vehicle (Ser473) | p = 0.032 | |
| Traumatic Brain Injury (Mouse) | 20 mg/kg (i.p.) | 4 days | 220% of vehicle (Thr308) | p = 0.004 | |
| SH-SY5Y Cells | 5 µM | 8 hours | Significantly increased | p < 0.01 | [5] |
Table 3: Effect of 7,8-DHF on ERK Phosphorylation
| Cell/Tissue Type | 7,8-DHF Concentration | Treatment Duration | Fold Change in p-ERK (Mean ± SEM/SD) | p-value | Reference |
| Primary Cortical Neurons | 500 nM | 15 min | ~2.2-fold increase | p < 0.05 | [1] |
| Mouse Amygdala | 5 mg/kg (i.p.) | 1 hour | Robust increase | Not specified | [8] |
| SH-SY5Y Cells | 5 µM | 8 hours | Significantly increased | p < 0.01 | [5] |
| Axotomized Rat Retina | 5 mg/kg (i.p.) | 7 days | Significantly higher than vehicle | Not specified | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate 7,8-DHF-mediated TrkB signaling.
Western Blotting for Phosphorylated Proteins
This protocol is designed to detect the phosphorylation status of TrkB, Akt, and ERK in cell lysates or tissue homogenates following treatment with 7,8-DHF.
Materials:
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA (Bicinchoninic acid) or Bradford assay kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Transfer Buffer: Standard Tris-glycine buffer with methanol.
-
Membranes: PVDF (Polyvinylidene difluoride) or nitrocellulose membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Phospho-specific antibodies for TrkB (e.g., p-TrkB Y816, p-TrkB Y706), Akt (p-Akt Ser473), and ERK (p-ERK Thr202/Tyr204), and total protein antibodies for normalization.
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Protocol:
-
Sample Preparation:
-
Treat cells or animals with 7,8-DHF or vehicle control for the desired time and concentration.
-
Lyse cells or homogenize tissues in ice-cold lysis buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
-
Immunoprecipitation (IP) of TrkB
This protocol is used to isolate TrkB from cell lysates to study its phosphorylation or interaction with other proteins following 7,8-DHF treatment.
Materials:
-
IP Lysis Buffer: Non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors.
-
Primary Antibody: Anti-TrkB antibody.
-
Beads: Protein A/G agarose or magnetic beads.
-
Wash Buffer: IP lysis buffer or a modified version with lower detergent concentration.
-
Elution Buffer: Low pH buffer (e.g., glycine-HCl) or SDS-PAGE sample buffer.
Protocol:
-
Lysate Preparation:
-
Prepare cell lysates as described in the Western Blotting protocol using a non-denaturing lysis buffer.
-
Pre-clear the lysate by incubating with beads alone to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-TrkB antibody for 1-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using phospho-specific TrkB antibodies or antibodies against interacting proteins.
-
In Vitro Cell Culture Model
This protocol describes the treatment of neuronal cell lines (e.g., SH-SY5Y) or primary neurons with 7,8-DHF to study its effects on TrkB signaling.
Materials:
-
Cell Culture Medium: Appropriate medium for the chosen cell type (e.g., DMEM/F12 for SH-SY5Y, Neurobasal for primary neurons) supplemented with serum and antibiotics.
-
7,8-DHF Stock Solution: Dissolve 7,8-DHF in DMSO to create a high-concentration stock solution.
-
Cell Culture Plates: 6-well or 12-well plates.
Protocol:
-
Cell Seeding:
-
Seed cells at an appropriate density in culture plates and allow them to adhere and grow.
-
-
Serum Starvation (Optional):
-
For some experiments, serum-starve the cells for 4-24 hours before treatment to reduce basal signaling activity.
-
-
7,8-DHF Treatment:
-
Dilute the 7,8-DHF stock solution in serum-free or complete medium to the desired final concentration.
-
Replace the existing medium with the 7,8-DHF-containing medium and incubate for the desired duration.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them for downstream analysis (e.g., Western blotting, IP).
-
In Vivo Animal Model
This protocol outlines the administration of 7,8-DHF to rodents to investigate its effects on TrkB signaling in the brain.
Materials:
-
Animals: Mice (e.g., C57BL/6) or rats.
-
7,8-DHF Formulation: Dissolve 7,8-DHF in a suitable vehicle for intraperitoneal (i.p.) injection (e.g., 17% DMSO in PBS) or oral gavage.[8]
-
Anesthesia and Surgical Tools (if applicable): For specific experimental models like traumatic brain injury.
-
Tissue Collection Tools: For brain dissection and homogenization.
Protocol:
-
Drug Administration:
-
Administer 7,8-DHF to the animals via the chosen route (e.g., i.p. injection at 5 mg/kg).[8]
-
-
Time Course:
-
Euthanize animals at different time points after 7,8-DHF administration to study the kinetics of TrkB signaling.
-
-
Tissue Harvesting and Processing:
-
Rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice.
-
Homogenize the tissue in lysis buffer for subsequent biochemical analysis.
-
Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to measure changes in the expression of genes downstream of TrkB signaling, such as BDNF itself (in a potential positive feedback loop), in response to 7,8-DHF treatment.
Materials:
-
RNA Extraction Kit: Commercially available kit for total RNA isolation.
-
Reverse Transcription Kit: For cDNA synthesis.
-
qPCR Master Mix: Containing SYBR Green or a probe-based detection system.
-
Primers: Specific primers for the target genes (e.g., BDNF) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Real-Time PCR System: Instrument for performing qPCR.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from 7,8-DHF-treated and control cells or tissues.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction with the master mix, primers, and cDNA.
-
Run the reaction on a real-time PCR system using an appropriate thermal cycling protocol.
-
-
Data Analysis:
-
Analyze the amplification data to determine the cycle threshold (Ct) values.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
-
Conclusion
This compound is a powerful tool for investigating the role of TrkB signaling in the central nervous system and holds significant promise as a therapeutic agent for various neurological disorders. A thorough understanding of its downstream signaling pathways—PI3K/Akt, MAPK/ERK, and PLCγ—is essential for advancing research and drug development. This technical guide provides a foundational resource for researchers in this field, offering a synthesis of current knowledge, quantitative data, and detailed experimental protocols to facilitate the design and execution of future studies. The continued exploration of 7,8-DHF and its signaling mechanisms will undoubtedly pave the way for novel therapeutic strategies to combat a range of debilitating brain disorders.
References
- 1. This compound exhibits therapeutic efficacy in a mouse model of Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. pnas.org [pnas.org]
- 4. This compound, a small-molecule TrkB agonist, reverses memory deficits and BACE1 elevation in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective TrkB agonist with potent neurotrophic activities by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The prodrug of this compound development and therapeutic efficacy for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Neuroprotective Potential of 7,8-Dihydroxyflavone in Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
7,8-Dihydroxyflavone (7,8-DHF), a naturally occurring flavone, has emerged as a promising neuroprotective agent with significant therapeutic potential for a range of debilitating neurological disorders. As a potent and selective agonist of the Tropomyosin receptor kinase B (TrkB), 7,8-DHF mimics the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF), a key regulator of neuronal survival, differentiation, and synaptic plasticity. Unlike BDNF, 7,8-DHF can cross the blood-brain barrier, making it a viable candidate for clinical development. This technical guide provides an in-depth overview of the neuroprotective properties of 7,8-DHF, its mechanism of action, a summary of preclinical findings in various neurological disease models, detailed experimental protocols, and a discussion of its future therapeutic prospects.
Introduction: The Promise of TrkB Agonism
The BDNF-TrkB signaling pathway is crucial for maintaining a healthy nervous system. Dysregulation of this pathway is implicated in the pathophysiology of numerous neurological disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, amyotrophic lateral sclerosis (ALS), stroke, and traumatic brain injury.[1][2] While recombinant BDNF has shown therapeutic potential, its poor pharmacokinetic profile, including its inability to cross the blood-brain barrier and short half-life, has limited its clinical utility.[1][2] 7,8-DHF circumvents these limitations by acting as a small-molecule TrkB agonist that is orally bioavailable and can penetrate the central nervous system.[3][4]
Mechanism of Action: Activating Pro-Survival Pathways
7,8-DHF exerts its neuroprotective effects primarily by binding to and activating the TrkB receptor, initiating a cascade of downstream signaling events that promote neuronal survival and function.[1][2] Upon binding, 7,8-DHF induces TrkB dimerization and autophosphorylation, leading to the activation of three major signaling pathways:
-
Phosphatidylinositol 3-kinase (PI3K)/Akt Pathway: This pathway is a critical mediator of cell survival and is activated by 7,8-DHF to protect neurons from apoptosis.[5][6]
-
Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) Pathway: Activation of this pathway is involved in neuronal differentiation, growth, and synaptic plasticity.[7][8]
-
Phospholipase Cγ1 (PLCγ1) Pathway: This pathway plays a role in synaptic plasticity and neuronal function.[9]
Recent evidence also suggests that 7,8-DHF may possess antioxidant properties independent of TrkB activation, further contributing to its neuroprotective profile.[10]
Preclinical Efficacy in Neurological Disorder Models
Numerous preclinical studies have demonstrated the therapeutic potential of 7,8-DHF in various animal models of neurological diseases.
Alzheimer's Disease (AD)
In mouse models of AD, 7,8-DHF has been shown to:
-
Improve cognitive function and memory.[3]
-
Prevent synaptic loss and increase dendritic spine density.[11]
-
Restore TrkB signaling.[11]
Parkinson's Disease (PD)
In rodent models of PD, 7,8-DHF has demonstrated the ability to:
-
Protect dopaminergic neurons from degeneration.[6]
-
Improve motor function.
-
Activate TrkB signaling in the substantia nigra.[6]
Huntington's Disease (HD)
In a mouse model of HD, chronic administration of 7,8-DHF has been shown to:
-
Delay motor deficits.
-
Ameliorate cognitive impairments.
Amyotrophic Lateral Sclerosis (ALS)
In a mouse model of ALS, 7,8-DHF treatment has resulted in:
-
Improved motor performance.
-
Enhanced survival of lower motor neurons.
Stroke and Traumatic Brain Injury (TBI)
In models of ischemic stroke and TBI, 7,8-DHF has been found to:
-
Attenuate functional deficits.[5]
-
Promote neurogenesis.
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies on 7,8-DHF in various neurological disorder models.
Table 1: Alzheimer's Disease Models
| Animal Model | 7,8-DHF Dose & Administration | Duration | Key Quantitative Findings | Reference(s) |
| 5xFAD mice | 5 mg/kg, i.p. | 10 days | Reduced Aβ40 and Aβ42 levels. | [3] |
| 5xFAD mice | Not specified | 4 weeks | Increased spine density. | [3] |
| 5xFAD mice | Not specified | 2 months | Decreased cortical Aβ plaque deposition. | [11][12] |
Table 2: Parkinson's Disease Models
| Animal Model | 7,8-DHF Dose & Administration | Duration | Key Quantitative Findings | Reference(s) |
| 6-OHDA rat model | In drinking water | 4 weeks | Significantly improved dopamine-mediated behaviors. | [6] |
| MPTP mouse model | Not specified | Not specified | Protected against acute MPTP neurotoxicity. | [6] |
Table 3: Huntington's Disease Models
| Animal Model | 7,8-DHF Dose & Administration | Duration | Key Quantitative Findings | Reference(s) |
| R6/1 mice | 5 mg/kg/day, oral | 12 weeks | Delayed motor deficits as assessed by rotarod test. | [13] |
Table 4: Stroke and Traumatic Brain Injury Models
| Animal Model | 7,8-DHF Dose & Administration | Duration | Key Quantitative Findings | Reference(s) |
| Mouse model of TBI | 20 mg/kg, i.p. | Up to 28 days | Attenuated functional deficits and brain damage. | [5][14] |
| Mouse model of stroke | Not specified | Not specified | Decreased infarct volumes. | [1] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of 7,8-DHF.
Animal Models and Drug Administration
-
Alzheimer's Disease: 5xFAD transgenic mice are commonly used, co-expressing human APP and PS1 with five familial AD mutations.[11]
-
Parkinson's Disease: Rodent models are often induced by neurotoxins such as 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[6]
-
Huntington's Disease: The R6/1 transgenic mouse model is frequently utilized.[13]
-
Drug Administration: 7,8-DHF is typically dissolved in a vehicle such as DMSO and administered via intraperitoneal (i.p.) injection or orally.[13][15] Dosages commonly range from 5 mg/kg to 20 mg/kg.[15][16]
Behavioral Assessments
-
Motor Coordination (Rotarod Test):
-
Spatial Learning and Memory (Morris Water Maze):
-
A circular pool is filled with opaque water, and a hidden platform is submerged.[19][20]
-
Mice are trained over several days to find the hidden platform using distal cues.[19][21]
-
Parameters such as escape latency and path length are recorded.[19][21]
-
A probe trial is conducted with the platform removed to assess spatial memory.[19][21]
-
Molecular and Cellular Analyses
-
Western Blotting for TrkB Phosphorylation:
-
Brain tissue is homogenized and lysed.
-
Protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against total TrkB and phosphorylated TrkB (p-TrkB).
-
Following incubation with a secondary antibody, the protein bands are visualized and quantified.
-
-
Immunohistochemistry for Neuronal Markers:
-
Brain tissue is fixed, sectioned, and mounted on slides.[22][23]
-
Sections are incubated with primary antibodies against neuronal markers (e.g., NeuN) or other proteins of interest.[24][25]
-
A secondary antibody conjugated to a fluorescent or enzymatic label is applied.[22]
-
The staining is visualized using microscopy, and quantitative analysis can be performed.[22][26]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways activated by 7,8-DHF and a general experimental workflow for its preclinical evaluation.
Caption: 7,8-DHF activates TrkB and its downstream signaling pathways.
Caption: General experimental workflow for preclinical studies of 7,8-DHF.
Future Directions and Conclusion
While preclinical studies have consistently demonstrated the neuroprotective efficacy of 7,8-DHF across a spectrum of neurological disorders, it is important to note that no human clinical trials have been conducted to date.[3] Future research should focus on translating these promising preclinical findings to the clinic. The development of prodrugs of 7,8-DHF with improved pharmacokinetic profiles is also an active area of investigation that may enhance its therapeutic potential.[4][27]
References
- 1. A selective TrkB agonist with potent neurotrophic activities by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. pnas.org [pnas.org]
- 5. Post-Injury Treatment with this compound, a TrkB Receptor Agonist, Protects against Experimental Traumatic Brain Injury via PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 7,8-Dihydroxiflavone Protects Adult Rat Axotomized Retinal Ganglion Cells through MAPK/ERK and PI3K/AKT Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells [frontiersin.org]
- 9. peerj.com [peerj.com]
- 10. Antioxidant activity of this compound provides neuroprotection against glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective effects of this compound on neuropathological and neurochemical changes in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound enhances long-term spatial memory and alters brain volume in wildtype mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Low-dose this compound Administration After Status Epilepticus Prevents Epilepsy Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rotarod Test to assess motor coordination in a mouse parkinsonian model [protocols.io]
- 18. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 19. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mmpc.org [mmpc.org]
- 21. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | A novel immunohistochemical protocol for paraffin embedded tissue sections using free-floating techniques [frontiersin.org]
- 23. Immunohistochemistry for the detection of neural and inflammatory cells in equine brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Immunohistochemical Markers for Quantitative Studies of Neurons and Glia in Human Neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Studying Neurodegenerative Disease | Cell Signaling Technology [cellsignal.com]
- 26. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
- 27. The prodrug of this compound development and therapeutic efficacy for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to 7,8-Dihydroxyflavone and its Therapeutic Potential
An In-depth Technical Guide to the Blood-Brain Barrier Permeability of 7,8-Dihydroxyflavone
For researchers, scientists, and drug development professionals, understanding the central nervous system (CNS) bioavailability of a therapeutic candidate is of paramount importance. This technical guide provides a comprehensive overview of the ability of this compound (7,8-DHF), a potent and selective small-molecule agonist of the Tropomyosin receptor kinase B (TrkB), to cross the blood-brain barrier (BBB).
This compound (7,8-DHF) is a naturally occurring flavonoid that has garnered significant interest in the neuroscience community for its ability to mimic the effects of brain-derived neurotrophic factor (BDNF).[1][2][3] BDNF is a critical mediator of neuronal survival, differentiation, and synaptic plasticity.[1] However, its therapeutic application is limited by a poor pharmacokinetic profile and its inability to effectively cross the BBB.[4] 7,8-DHF circumvents these limitations as a low molecular weight compound that can be administered systemically to activate TrkB receptors in the brain.[2][4][5][6][7] Its potential has been demonstrated in various preclinical models of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and traumatic brain injury.[2][8][9][10]
Evidence for Blood-Brain Barrier Penetration
Multiple studies have confirmed that 7,8-DHF can penetrate the BBB following peripheral administration, such as intraperitoneal (i.p.) injection or oral gavage.[2][4][5][6][8][11][12] The primary evidence for its CNS penetration comes from direct pharmacokinetic measurements and indirect pharmacodynamic assessments of TrkB activation within the brain.
Pharmacokinetic Profile
Pharmacokinetic studies in rodents have provided quantitative data on the brain distribution of 7,8-DHF. While its oral bioavailability is modest, the compound and its active metabolites are readily detected in the brain.[3]
Table 1: Summary of Quantitative Pharmacokinetic Data for this compound
| Parameter | Value | Species/Model | Administration Route | Source |
| Oral Bioavailability | ~5% | Mouse | Oral Gavage | [12] |
| Oral Bioavailability (R13 Prodrug) | ~10.5% | Mouse | Oral Gavage | [13][14] |
| Plasma Half-life (T1/2) | ~134 minutes | Mouse | Oral Gavage (50 mg/kg) | [3][12] |
| Brain-to-Plasma Partition Coefficient (Right Hemisphere) | 8.6% | Neonatal Mouse | Intraperitoneal | [15][16][17] |
| Brain-to-Plasma Partition Coefficient (Left Hemisphere) | 9.9% | Neonatal Mouse | Intraperitoneal | [15][16][17] |
| Time to Maximum Concentration (Tmax) in Brain | 10 minutes | Mouse | Oral Gavage (50 mg/kg) | [3] |
| Maximum Concentration (Cmax) in Brain | 70 ng/g | Mouse | Oral Gavage (50 mg/kg) | [3] |
It is noteworthy that O-methylated metabolites of 7,8-DHF have also been detected in the brain and are known to activate the TrkB receptor, potentially contributing to the overall therapeutic effect.[3][16]
Pharmacodynamic Evidence
A substantial body of evidence for the BBB penetration of 7,8-DHF is derived from studies demonstrating its biological activity in the CNS after systemic administration. Intraperitoneal injection of 7,8-DHF has been shown to activate TrkB receptors in various brain regions, including the hippocampus, cortex, and amygdala.[5][8][11] This activation is confirmed by measuring the phosphorylation of TrkB and its downstream signaling proteins.[11][12]
Experimental Protocols
The determination of 7,8-DHF's ability to cross the BBB involves specific in vivo and analytical methodologies.
In Vivo Animal Studies
-
Animal Model: Typically, adult or neonatal mice (e.g., C57BL/6) are used.[16]
-
Compound Administration: 7,8-DHF is commonly dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and then diluted in saline for intraperitoneal injection at doses ranging from 5 to 50 mg/kg.[4][5][16] For oral administration, it is administered via gavage.[3][12]
-
Sample Collection: At predetermined time points following administration, animals are euthanized. Blood samples are collected via cardiac puncture, and the brain is rapidly excised. The brain may be dissected into specific regions (e.g., hippocampus, cortex) and is often perfused with saline to remove intravascular blood.[16] Samples are then snap-frozen and stored at -80°C until analysis.
Analytical Quantification: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying 7,8-DHF in biological matrices.[16]
-
Sample Preparation: Brain tissue is homogenized in a suitable buffer. Both plasma and brain homogenates undergo protein precipitation, typically with a cold organic solvent like acetonitrile. This is followed by centrifugation to separate the precipitated proteins.
-
Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. A C18 column is commonly used to separate 7,8-DHF and its metabolites from other endogenous components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), often with a modifier like formic acid, is employed.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Detection is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for 7,8-DHF and an internal standard are monitored for quantification.
Signaling Pathways and Experimental Workflows
TrkB Signaling Pathway
Systemically administered 7,8-DHF that has crossed the BBB binds to the extracellular domain of the TrkB receptor, inducing its dimerization and autophosphorylation.[4] This initiates downstream signaling cascades crucial for neuroprotection and synaptic plasticity, primarily the PI3K/Akt and MAPK/ERK pathways.[2][4]
Caption: TrkB signaling pathway activated by 7,8-DHF in the CNS.
Experimental Workflow for BBB Permeability Assessment
The following diagram outlines a typical experimental workflow to quantify the BBB penetration of 7,8-DHF.
Caption: Experimental workflow for assessing 7,8-DHF BBB permeability.
Strategies for Enhancing CNS Delivery
The relatively low oral bioavailability of 7,8-DHF has prompted the development of strategies to improve its delivery to the brain.
Prodrug Development
A prodrug approach has proven successful in enhancing the pharmacokinetic profile of 7,8-DHF.[2] By modifying the phenolic hydroxyl groups to create esters or carbamates, more stable compounds with improved absorption can be synthesized.[2][18] The prodrug R13, for instance, demonstrated an increase in oral bioavailability from 4.6% to approximately 10.5% and led to significantly enhanced brain exposure.[13][14] This strategy allows for the sustained release of the parent compound, 7,8-DHF, in vivo.[2]
Conclusion
The available scientific evidence unequivocally demonstrates that this compound is capable of crossing the blood-brain barrier and exerting its biological effects within the central nervous system. While its inherent oral bioavailability is modest, pharmacokinetic studies have successfully quantified its presence in the brain following systemic administration. The activation of the TrkB signaling pathway in the brain serves as robust pharmacodynamic proof of its CNS penetration. For drug development professionals, the challenges associated with its pharmacokinetic profile can be addressed through innovative strategies such as prodrug design, thereby enhancing its therapeutic potential for a range of neurological disorders. Future research will likely focus on further optimizing delivery systems to maximize the clinical utility of this promising TrkB agonist.
References
- 1. A selective TrkB agonist with potent neurotrophic activities by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-Methylated Metabolite of this compound Activates TrkB Receptor and Displays Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-Injury Treatment with this compound, a TrkB Receptor Agonist, Protects against Experimental Traumatic Brain Injury via PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound, a small-molecule TrkB agonist, on emotional learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound enhances long-term spatial memory and alters brain volume in wildtype mice [frontiersin.org]
- 7. The Role of this compound in Preventing Dendrite Degeneration In Cortex after Moderate Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. This compound, a small-molecule TrkB agonist, reverses memory deficits and BACE1 elevation in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a Tropomyosin-Kinase Related Receptor B Agonist, Produces Fast-Onset Antidepressant-Like Effects in Rats Exposed to Chronic Mild Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A selective TrkB agonist with potent neurotrophic activities by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Prevents Synaptic Loss and Memory Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics of this compound in neonatal mice with hypoxia-ischemia related brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Pharmacokinetics of this compound in neonatal mice with hypoxia-ischemia related brain injury [frontiersin.org]
- 18. The prodrug of this compound development and therapeutic efficacy for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 7,8-Dihydroxyflavone Administration in Mouse Models
Introduction
7,8-Dihydroxyflavone (7,8-DHF) is a naturally occurring flavonoid that has garnered significant attention in biomedical research as a potent and selective small-molecule agonist for the Tropomyosin receptor kinase B (TrkB).[1] By mimicking the neurotrophic actions of Brain-Derived Neurotrophic Factor (BDNF), 7,8-DHF can activate TrkB and its downstream signaling pathways, such as PI3K/Akt and MAPK/Erk.[2][3] This activation promotes neuronal survival, synaptic plasticity, and neurogenesis.[1][4] A key advantage of 7,8-DHF is its ability to cross the blood-brain barrier following systemic administration, a significant limitation of protein-based therapies like recombinant BDNF.[3][5] These properties have made 7,8-DHF a valuable tool for investigating neurodegenerative and metabolic diseases in various mouse models, including those for Alzheimer's disease, Parkinson's disease, traumatic brain injury, and obesity.[2][3][6][7] These notes provide a comprehensive overview of established protocols, pharmacokinetic data, and key experimental considerations for the administration of 7,8-DHF in mice.
Data Presentation
Pharmacokinetic Profile of 7,8-DHF in Mice
The bioavailability and metabolic fate of 7,8-DHF are critical factors for experimental design. While it is orally bioavailable and can penetrate the blood-brain barrier, its half-life is relatively short.[8][9] Elimination occurs primarily through glucuronidation, sulfation, and methylation, with its O-methylated metabolites also demonstrating the ability to activate the TrkB receptor.[8][9]
Table 1: Summary of Pharmacokinetic Parameters for 7,8-DHF in Mice
| Parameter | Value | Administration Route | Dose | Mouse Strain/Model | Citation |
| Plasma Half-life (t½) | ~1 hour | Intraperitoneal (IP) | 5 mg/kg | Neonatal Mice (P9) | [8] |
| ~2.2 hours (134 min) | Oral Gavage | 50 mg/kg | Adult Male Mice | [8][9][10] | |
| Time to Max Concentration (Tmax) | ~10 minutes | Oral Gavage | 50 mg/kg | Adult Mice | [9] |
| Max Concentration in Brain (Cmax) | ~70 ng/mL | Oral Gavage | 50 mg/kg | Adult Mice | [9] |
| Brain-to-Plasma Partition | ~8.6% - 9.9% | Intraperitoneal (IP) | 5 mg/kg | Neonatal Mice | [8][11] |
| Primary Elimination | >95% eliminated by 3 hours | Intraperitoneal (IP) | 5 mg/kg | Neonatal Mice | [8][11] |
Administration Protocols in Preclinical Mouse Models
The dosage, route, and duration of 7,8-DHF administration vary considerably depending on the specific mouse model and the research question. Intraperitoneal injection is the most common route, with 5 mg/kg being a widely effective dose.[12][13] Oral administration, either by gavage or in drinking water, is also utilized, particularly for chronic studies.
Table 2: Examples of 7,8-DHF Administration Protocols in Various Mouse Models
| Disease Model | Mouse Strain | Dose & Route | Vehicle | Treatment Schedule | Citation |
| Alzheimer's Disease | 5xFAD | 22 mg/L in drinking water | Water with dropwise 1M NaOH | Chronic oral administration | [4][14] |
| 5xFAD | 5 mg/kg, IP | Not specified | Daily for 10 days | [6] | |
| CaM/Tet-DTA | 5 mg/kg, IP | Not specified | Chronic daily administration | [15] | |
| Parkinson's Disease | C57BL/6 | 30 mg/kg/day, Oral | Not specified | Daily administration | [16] |
| C57BL/6 (MPTP-induced) | 5 mg/kg, IP | Not specified | Daily for 5 days during MPTP, then for 9 more days | [2][17] | |
| Rat (Rotenone-induced) | 5 mg/kg, IP | Not specified | Daily for 5 weeks | [18] | |
| Hypoxia-Ischemia | C57BL/6 (Neonatal) | 5 mg/kg, IP | 0.01 M PBS | Single injection 10 min post-hypoxia | [8] |
| Down Syndrome | Ts65Dn | 5 mg/kg, SC | PBS with 1% DMSO | Daily from postnatal day 3 to 15 | [19][20] |
| Ts65Dn (Adult) | 5 mg/kg, IP | PBS with 1% DMSO | Daily for 39 days | [19][21] | |
| Rett Syndrome | Mecp2 Mutant | 80 mg/L in drinking water | 1% Sucrose water (from DMSO stock) | Administered from weaning (~4 weeks) for life | [5][22] |
| Diet-Induced Obesity | C57Bl6/J | 1 mg/mL in drinking water | Water | Ad libitum for 12 weeks with high-fat diet | [23][24] |
| Wildtype (Memory) | C57BL/6 | 5 mg/kg, IP | 17% DMSO in PBS | One injection after each of 7 training sessions | [12][25][26] |
Experimental Protocols
Protocol 1: Preparation and Administration of 7,8-DHF for Injection (IP/SC)
This protocol is suitable for studies requiring precise, intermittent dosing. The use of a DMSO-based vehicle is common due to the lipophilic nature of 7,8-DHF.
Materials:
-
This compound hydrate (e.g., from Merk/Sigma-Aldrich)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile, 1X
-
Sterile microcentrifuge tubes
-
Sterile insulin or tuberculin syringes with 27-30 gauge needles
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution. A commonly used vehicle is 17% DMSO in PBS.[12][25] To prepare 1 mL, mix 170 µL of sterile DMSO with 830 µL of sterile 1X PBS. Another option is PBS containing 1% DMSO.[19]
-
Calculating DHF Amount: Determine the total volume of solution needed for the experiment. Calculate the required mass of 7,8-DHF based on the desired final concentration (e.g., for a 5 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration is 1.25 mg/mL).
-
Dissolution: Weigh the 7,8-DHF powder and place it in a sterile microcentrifuge tube. Add the vehicle solution and vortex thoroughly until the compound is completely dissolved. Gentle warming may aid dissolution.
-
Administration (Intraperitoneal):
-
Gently restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly head-down to move the abdominal organs forward.
-
Insert the needle into the lower right or left abdominal quadrant, bevel up, at a 15-30 degree angle to avoid puncturing the peritoneum or internal organs.
-
Inject the solution slowly. Alternate injection sides on subsequent days to minimize irritation.[25]
-
-
Administration (Subcutaneous):
-
Gently restrain the mouse and lift the skin to form a "tent" over the back or flank.
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Inject the solution to form a small bleb under the skin.
-
Protocol 2: Preparation and Administration of 7,8-DHF in Drinking Water
This method is ideal for chronic, long-term studies, providing continuous drug exposure with reduced animal handling and stress.
Materials:
-
This compound
-
1M Sodium Hydroxide (NaOH) or DMSO
-
Drinking water (autoclaved or sterile)
-
Sucrose (optional, to improve palatability)
-
Light-protected water bottles
Procedure:
-
Dissolution (Method A - with NaOH):
-
Dissolution (Method B - with DMSO):
-
Prepare a concentrated stock solution of 7,8-DHF in DMSO (e.g., 100 mg/mL).[5]
-
Add the appropriate volume of the DMSO stock to the drinking water to achieve the final concentration (e.g., 80 µL of stock into 100 mL of water for an 80 mg/L final concentration).[5]
-
Adding 1% sucrose to the water can help mask any taste from the compound or vehicle.[5]
-
-
Administration:
-
Transfer the prepared solution to light-protected water bottles and provide it to the mice ad libitum.
-
Prepare the solution fresh and replace it in the cages every 3-4 days to ensure stability and potency.[5]
-
Monitor water intake to estimate the daily dose consumed per mouse. Note that additives like DMSO or antibiotics can sometimes lead to taste aversion and reduced water intake.[23]
-
Mandatory Visualizations
Signaling Pathway of 7,8-DHF
7,8-DHF acts by binding directly to the extracellular domain of the TrkB receptor, which induces its dimerization and autophosphorylation.[1] This initiates intracellular signaling cascades critical for neuronal function and survival.
Caption: The 7,8-DHF-activated TrkB signaling cascade.
Experimental Workflow
A typical preclinical study investigating the effects of 7,8-DHF in a mouse model follows a structured workflow from animal preparation to data analysis.
Caption: Generalized experimental workflow for 7,8-DHF studies in mice.
References
- 1. pnas.org [pnas.org]
- 2. 7,8‐dihydroxyflavone Ameliorates Motor Deficits Via Suppressing α‐synuclein Expression and Oxidative Stress in the MPTP‐induced Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-Injury Treatment with this compound, a TrkB Receptor Agonist, Protects against Experimental Traumatic Brain Injury via PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound prevents synaptic loss and memory deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound exhibits therapeutic efficacy in a mouse model of Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effects of this compound on neuropathological and neurochemical changes in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Muscular TrkB by its Small Molecular Agonist this compound Sex-Dependently Regulates Energy Metabolism in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacokinetics of this compound in neonatal mice with hypoxia-ischemia related brain injury [frontiersin.org]
- 9. O-Methylated Metabolite of this compound Activates TrkB Receptor and Displays Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of this compound in neonatal mice with hypoxia-ischemia related brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound enhances long-term spatial memory and alters brain volume in wildtype mice [frontiersin.org]
- 13. This compound enhances long-term spatial memory and alters brain volume in wildtype mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Prevents Synaptic Loss and Memory Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, a Small Molecule TrkB Agonist, Improves Spatial Memory and Increases Thin Spine Density in a Mouse Model of Alzheimer Disease-Like Neuronal Loss | PLOS One [journals.plos.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound Ameliorates Motor Deficits Via Suppressing α-synuclein Expression and Oxidative Stress in the MPTP-induced Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Protects Nigrostriatal Dopaminergic Neurons from Rotenone-Induced Neurotoxicity in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Timing of Treatment with the Flavonoid 7,8-DHF Critically Impacts on Its Effects on Learning and Memory in the Ts65Dn Mouse [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Timing of Treatment with the Flavonoid 7,8-DHF Critically Impacts on Its Effects on Learning and Memory in the Ts65Dn Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.physiology.org [journals.physiology.org]
- 23. Frontiers | Metabolic protection by the dietary flavonoid this compound requires an intact gut microbiome [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. Rescue of Long-Term Spatial Memory by this compound in Mice with Reduced Oligodendrogenesis | eNeuro [eneuro.org]
- 26. Rescue of Long-Term Spatial Memory by this compound in Mice with Reduced Oligodendrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparing 7,8-Dihydroxyflavone Stock Solutions for In Vitro Assays
Introduction
7,8-Dihydroxyflavone (7,8-DHF) is a naturally occurring flavone that has garnered significant attention in neuroscience and drug development. It acts as a potent and selective agonist for the Tropomyosin receptor kinase B (TrkB), mimicking the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF).[1][2][3] Unlike BDNF, 7,8-DHF is a small molecule capable of crossing the blood-brain barrier, making it a valuable tool for studying neuroprotective and neuroregenerative pathways in various neurological and psychiatric disorder models.[2][3][4] Proper preparation of 7,8-DHF stock solutions is critical for obtaining reliable and reproducible results in in vitro assays. This document provides detailed protocols and data for the solubilization, storage, and application of 7,8-DHF for research purposes.
Data Presentation: Solubility and Storage
Successful in vitro studies depend on the accurate preparation of compound solutions. 7,8-DHF is a crystalline solid that is sparingly soluble in aqueous buffers but shows good solubility in several organic solvents.[5]
Table 1: Solubility of this compound (MW: 254.24 g/mol )
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 25 - 100 mg/mL | 100 - 393 mM | The most common solvent for creating high-concentration stock solutions.[6] |
| DMF | 20 mg/mL | ~78.7 mM | A suitable alternative to DMSO.[5][7] |
| Ethanol | 1 mg/mL | ~3.9 mM | Lower solubility; may not be suitable for high-concentration stocks.[5][7][8] |
| 2eq. NaOH | ~25.4 mg/mL | ~100 mM | An alternative for creating aqueous stocks, though pH must be considered for assays. |
| Aqueous Buffer (e.g., PBS) | Sparingly Soluble | - | Direct dissolution is not recommended. For aqueous dilutions, first dissolve in an organic solvent like DMF or DMSO.[5] |
Table 2: Recommended Storage Conditions
| Format | Storage Temperature | Stability | Recommendations |
| Solid Crystalline | -20°C | ≥ 4 years | Store desiccated and protected from light.[5] |
| Organic Stock Solution | -20°C or -80°C | 6 months at -20°C; 1 year at -80°C | Aliquot into single-use volumes to avoid freeze-thaw cycles. Purging with inert gas (e.g., nitrogen) is recommended.[5][6] |
| Aqueous Working Solution | 4°C | ≤ 1 day | Prepare fresh from the stock solution immediately before use. Do not store.[5] |
Experimental Protocols
This section outlines the standard procedure for preparing a high-concentration stock solution of 7,8-DHF in DMSO and its subsequent dilution for use in cell-based assays.
Protocol 1: Preparation of a 100 mM 7,8-DHF Stock Solution in DMSO
Materials:
-
This compound (MW: 254.24 g/mol ), crystalline solid
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and appropriate weighing tools
-
Vortex mixer and/or sonicator
Methodology:
-
Pre-weighing Preparation: Allow the 7,8-DHF vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh a desired amount of 7,8-DHF powder. For example, to prepare 1 mL of a 100 mM stock, weigh out 25.42 mg.
-
Solubilization: Add the weighed 7,8-DHF to a sterile vial. Add the calculated volume of anhydrous DMSO. For 25.42 mg of 7,8-DHF, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, brief sonication in a water bath can be used to aid dissolution.[7] Visually inspect the solution to ensure no particulates remain. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes contamination and avoids repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.[6]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Materials:
-
100 mM 7,8-DHF stock solution in DMSO
-
Sterile cell culture medium or desired aqueous buffer (e.g., PBS, HBSS)
-
Sterile tubes
Methodology:
-
Thaw Stock Solution: Thaw a single aliquot of the 100 mM 7,8-DHF stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions to reach the final desired concentration. It is critical to add the concentrated stock solution to the aqueous buffer and mix immediately to prevent precipitation.
-
Example for a 10 µM final concentration:
-
First, prepare an intermediate dilution (e.g., 1 mM) by adding 10 µL of the 100 mM stock to 990 µL of sterile culture medium. Mix well by gentle vortexing or pipetting.
-
Next, add the appropriate volume of the 1 mM intermediate solution to your cell culture wells to achieve the final 10 µM concentration. For example, add 10 µL of the 1 mM solution to 990 µL of medium in a culture well.
-
-
-
Final DMSO Concentration: Always calculate the final percentage of DMSO in the culture medium. For most cell lines, the final DMSO concentration should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
Application: Add the final working solution to the cells and incubate for the desired period. Pre-treatment times of 30-60 minutes are common before the addition of a stressor.[8]
Mandatory Visualizations
Signaling Pathway of 7,8-DHF
7,8-DHF acts as a BDNF mimetic by binding directly to the TrkB receptor. This initiates receptor dimerization, autophosphorylation, and the activation of key downstream pro-survival and plasticity-related signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways.[2][4][9][10]
Experimental Workflow
The following diagram illustrates the logical flow from preparing the stock solution to its final application in a typical cell-based in vitro assay.
References
- 1. Frontiers | Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells [frontiersin.org]
- 2. This compound, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. selleck.co.jp [selleck.co.jp]
- 9. Exploring the Molecular Interactions of this compound and Its Derivatives with TrkB and VEGFR2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavonoid derivative 7,8-DHF attenuates TBI pathology via TrkB activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Dosage of 7,8-Dihydroxyflavone for In Vivo Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and applying the optimal dosage of 7,8-dihydroxyflavone (7,8-DHF) for in vivo neuroprotection studies. The protocols and data presented are collated from numerous preclinical studies and are intended to serve as a foundational resource for designing robust experiments.
Introduction
This compound (7,8-DHF) is a naturally occurring flavone that has garnered significant attention in neuroscience research due to its potent neuroprotective properties. It acts as a selective agonist of the Tropomyosin receptor kinase B (TrkB), mimicking the effects of Brain-Derived Neurotrophic Factor (BDNF).[1][2][3] Unlike BDNF, 7,8-DHF can cross the blood-brain barrier, making it a promising therapeutic candidate for a range of neurological disorders.[2][4][5] This document outlines the effective dosages, administration protocols, and underlying signaling pathways relevant to the neuroprotective effects of 7,8-DHF in various animal models of neurological disease.
Optimal Dosage and Administration Routes
The optimal dosage of 7,8-DHF can vary depending on the animal model, the specific neurological condition being studied, and the route of administration. The most commonly reported effective dose is 5 mg/kg administered via intraperitoneal (i.p.) injection.[2][6][7][8][9][10][11][12] However, a range of doses has been shown to be effective across different studies.
Quantitative Data Summary
The following tables summarize the dosages of 7,8-DHF used in various in vivo neuroprotection studies.
Table 1: 7,8-DHF Dosage in Mouse Models of Neurodegenerative Diseases
| Disease Model | Mouse Strain | Dosage | Administration Route | Key Findings |
| Alzheimer's Disease (5xFAD) | 5xFAD | 5 mg/kg/day | i.p. | Rescued memory impairment, reduced Aβ plaque deposition.[6][13] |
| Alzheimer's Disease (5xFAD) | 5xFAD | Not specified | i.p. | Treatment for 10 days in aged mice reduced Aβ levels and BACE1 expression.[4] |
| Parkinson's Disease (MPTP) | C57BL/6 | 5 mg/kg/day | i.p. | Ameliorated motor deficits, reduced dopaminergic neuron loss.[10][11][12] |
| Parkinson's Disease (MPTP) | C57BL/6 | Not specified | Drinking water | Neuroprotective in a Parkinson's disease model.[14] |
| Huntington's Disease | Not specified | Not specified | Not specified | Reported to have positive effects.[15] |
Table 2: 7,8-DHF Dosage in Rat Models of Neurological Disorders
| Disease Model | Rat Strain | Dosage | Administration Route | Key Findings |
| Parkinson's Disease (6-OHDA) | Not specified | 12-16 mg/kg/day | Oral | Improved behavior and reduced dopaminergic neuron loss.[15] |
| Parkinson's Disease (Rotenone) | Not specified | 5 mg/kg/day | i.p. | Improved behavioral performance and reduced dopaminergic neuron loss.[7] |
| Traumatic Brain Injury (TBI) | Sprague-Dawley | 5 mg/kg | i.p. | Provided protection against motor and cognitive dysfunction when administered 1 hour post-injury.[2] |
| Lead-Induced Neurotoxicity | Not specified | 5 mg/kg | i.p. | Reversed impairment of vesicular release.[9] |
| Epilepsy (Lithium-Pilocarpine) | Not specified | 5 mg/kg | Not specified | Exerted strong anti-epileptogenic effects.[16] |
Table 3: 7,8-DHF Dosage in Other In Vivo Neuroprotection Models
| Disease Model | Animal Model | Dosage | Administration Route | Key Findings |
| Stroke (MCAO) | Mouse | Not specified | Not specified | Reduced infarct volumes.[8][14] |
| Traumatic Brain Injury (CCI) | Mouse | 20 mg/kg | i.p. | Attenuated functional deficits and brain damage.[17][18] |
| Hypoxia-Ischemia | Neonatal Mouse | 5 mg/kg | i.p. | Increased hippocampal neuronal survival.[8] |
| Experimental Glaucoma | Rat and Mouse | Not specified | Not specified | Protected against inner retinal deficits.[19] |
| Rett Syndrome | Not specified | Not specified | Not specified | Shown to have beneficial effects.[15] |
Experimental Protocols
Preparation of this compound Solution for Injection
7,8-DHF is sparingly soluble in aqueous solutions. The most common method for preparing an injectable solution involves dissolving it in a vehicle containing Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS).
Materials:
-
This compound hydrate (e.g., from Merck Life Sciences)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the required amount of 7,8-DHF powder.
-
Dissolve the 7,8-DHF in DMSO to create a stock solution. The solubility in DMSO is approximately 10 mg/mL.[20]
-
For a final injection solution, dilute the DMSO stock with sterile PBS. A common final concentration of DMSO is 17% in PBS.[6][9] For example, to prepare a 1 mg/mL solution of 7,8-DHF in 17% DMSO/PBS, mix 100 µL of a 10 mg/mL 7,8-DHF in DMSO stock with 870 µL of sterile PBS.
-
Vortex the solution thoroughly to ensure complete mixing. Brief sonication can aid in dissolution.[20]
-
The final solution should be clear. Prepare fresh daily before administration.
Note on Oral Administration: For administration in drinking water, adjusting the pH of the water to approximately 7.6 can improve the solubility of 7,8-DHF.[20]
Animal Administration Protocol (Intraperitoneal Injection)
Materials:
-
Prepared 7,8-DHF solution
-
Appropriate size sterile syringes and needles (e.g., 27-30 gauge)
-
Animal scale for accurate weighing
-
Personal Protective Equipment (PPE)
Protocol:
-
Accurately weigh the animal to determine the correct volume of the 7,8-DHF solution to inject based on the desired mg/kg dose.
-
Gently restrain the animal. For mice, this can be done by scruffing the neck to expose the abdomen.
-
Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the 7,8-DHF solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions post-injection.
-
For chronic studies, injections are typically administered daily.[7][10][21]
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of 7,8-DHF are primarily mediated through the activation of the TrkB receptor and its downstream signaling cascades.[1][15][19][22] This activation mimics the neurotrophic effects of BDNF.[2]
Key Signaling Pathways:
-
PI3K/Akt Pathway: Activation of this pathway is crucial for promoting cell survival and inhibiting apoptosis.[17] 7,8-DHF has been shown to enhance the phosphorylation of Akt, which in turn can phosphorylate and inactivate pro-apoptotic proteins like Bad.[17]
-
MAPK/ERK Pathway: This pathway is involved in neuronal survival, differentiation, and synaptic plasticity.[1] 7,8-DHF treatment leads to the phosphorylation of ERK (extracellular signal-regulated kinase).[1]
-
CREB Activation: Both the PI3K/Akt and MAPK/ERK pathways can lead to the phosphorylation and activation of the cAMP response element-binding protein (CREB), a transcription factor that plays a critical role in learning, memory, and neuronal survival.[1][17][23]
Visualization of Signaling Pathways
References
- 1. Frontiers | Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells [frontiersin.org]
- 2. "The Effects of this compound (7,8-DHF) on Neuroprotection and N" by jennifer m. romeika [scholarscompass.vcu.edu]
- 3. This compound and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of this compound on neuropathological and neurochemical changes in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. This compound enhances long-term spatial memory and alters brain volume in wildtype mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Protects Nigrostriatal Dopaminergic Neurons from Rotenone-Induced Neurotoxicity in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacokinetics of this compound in neonatal mice with hypoxia-ischemia related brain injury [frontiersin.org]
- 9. From the Cover: this compound Rescues Lead-Induced Impairment of Vesicular Release: A Novel Therapeutic Approach for Lead Intoxicated Children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound Ameliorates Motor Deficits Via Suppressing α-synuclein Expression and Oxidative Stress in the MPTP-induced Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound enhances long-term spatial memory and alters brain volume in wildtype mice [frontiersin.org]
- 14. A selective TrkB agonist with potent neurotrophic activities by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Low-dose this compound Administration After Status Epilepticus Prevents Epilepsy Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Post-injury treatment with this compound, a TrkB receptor agonist, protects against experimental traumatic brain injury via PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Post-Injury Treatment with this compound, a TrkB Receptor Agonist, Protects against Experimental Traumatic Brain Injury via PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TrkB Receptor Agonist 7,8 Dihydroxyflavone is Protective Against the Inner Retinal Deficits Induced by Experimental Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Post-Injury Treatment of this compound Promotes Neurogenesis in the Hippocampus of the Adult Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound protects neurons against oxygen-glucose deprivation induced apoptosis and activates the TrkB/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Flavonoid derivative 7,8-DHF attenuates TBI pathology via TrkB activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 7,8-Dihydroxyflavone in Primary Neuronal Cell Culture
Introduction
7,8-Dihydroxyflavone (7,8-DHF) is a naturally occurring flavone capable of crossing the blood-brain barrier.[1] It has garnered significant attention in neuroscience research as a potent and selective small-molecule agonist for the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[2][3][4] By mimicking the neurotrophic effects of BDNF, 7,8-DHF activates critical downstream signaling pathways that regulate neuronal survival, differentiation, synaptic plasticity, and neurogenesis.[1][4][5] This makes it an invaluable tool for in vitro studies using primary neuronal cultures to investigate neuroprotection, neuroregeneration, and the underlying mechanisms of neurological disorders.
Mechanism of Action
The primary mechanism of 7,8-DHF involves its direct binding to the TrkB receptor, which induces receptor dimerization and autophosphorylation.[2][6] This activation initiates several key intracellular signaling cascades:
-
PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis. Activated TrkB recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt (Protein Kinase B).[1][2][7] Akt then phosphorylates various downstream targets to suppress apoptotic proteins (e.g., Bad, Caspase-3) and promote cell survival.[2][7]
-
MAPK/ERK Pathway: This cascade, involving Ras, Raf, and MEK, ultimately leads to the phosphorylation of Extracellular signal-regulated kinases (ERK).[1][3] The MAPK/ERK pathway plays a significant role in regulating synaptic plasticity, neurite outgrowth, and gene expression through transcription factors like CREB (cAMP response element-binding protein).[1][8]
-
PLCγ Pathway: TrkB activation can also stimulate Phospholipase C-gamma (PLCγ), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which modulate intracellular calcium levels and protein kinase C (PKC) activity, further influencing neuronal function.[3]
Recent studies have also identified an alternative mechanism where 7,8-DHF acts as a direct inhibitor of pyridoxal phosphatase (PDXP).[9][10] PDXP dephosphorylates pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. By inhibiting PDXP, 7,8-DHF increases intracellular PLP levels, which can enhance neurotransmitter synthesis and bolster antioxidant defenses, contributing to its neuroprotective effects.[9][11]
Applications in Primary Neuronal Cultures
-
Neuroprotection Studies: 7,8-DHF is widely used to protect primary neurons from various insults, including excitotoxicity (glutamate)[5], oxidative stress, oxygen-glucose deprivation (ischemia models)[7], and toxicity induced by neurotoxic peptides like amyloid-beta.[12]
-
Neuronal Survival and Apoptosis Assays: It serves as a potent pro-survival agent, reducing neuronal apoptosis by modulating the expression of Bcl-2 family proteins and inhibiting the activation of executioner caspases like caspase-3.[2][5][7]
-
Neurite Outgrowth and Synaptogenesis: Researchers use 7,8-DHF to promote the growth and branching of dendrites and axons and to enhance the formation of new synapses in cultured neurons.[12][13]
-
Synaptic Plasticity Models: By activating TrkB signaling, 7,8-DHF can be used to investigate the molecular mechanisms underlying synaptic strength and long-term potentiation (LTP) in vitro.[3]
Quantitative Data Summary
The optimal concentration and treatment duration for 7,8-DHF can vary depending on the specific neuronal culture type and experimental endpoint. The following tables summarize typical parameters reported in the literature.
Table 1: Effective Concentrations of 7,8-DHF for Various In Vitro Assays
| Experimental Assay | Cell Type | Effective Concentration Range | Optimal Concentration (Reported) | Reference |
| Neuroprotection (vs. OGD/R) | Primary Cortical Neurons | 0.25 - 1.0 µM | 0.5 µM | [7][14] |
| Neuroprotection (vs. Glutamate) | Primary Cortical Neurons | 10 nM - 500 nM | ≥ 50 nM | [5] |
| Neurite Outgrowth/Synaptogenesis | Primary Cortical Neurons | Not specified | 500 nM | [12][13] |
| TrkB/Akt Phosphorylation | Primary Cortical Neurons | Not specified | 500 nM | [5] |
| Inhibition of Apoptosis | Primary Cortical Neurons | 10 nM - 500 nM | ≥ 50 nM | [5] |
Table 2: Incubation Times for 7,8-DHF Treatment
| Experimental Goal | Treatment Type | Incubation Time | Reference |
| TrkB & Downstream Signaling Activation | Acute Treatment | 15 - 30 minutes | [5][15] |
| Neuroprotection (Pre-treatment) | Pre-incubation before insult | 30 minutes | [5] |
| Neuroprotection (Post-treatment) | Continuous after insult | 24 hours | [7] |
| Neurite Outgrowth & Synaptogenesis | Chronic Treatment | 3 days | [12][13] |
| Anti-Apoptosis (vs. Glutamate) | Pre-incubation before insult | 30 minutes | [5] |
Mandatory Visualizations
References
- 1. This compound and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-Injury Treatment with this compound, a TrkB Receptor Agonist, Protects against Experimental Traumatic Brain Injury via PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A selective TrkB agonist with potent neurotrophic activities by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Synthetic this compound Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoid derivative 7,8-DHF attenuates TBI pathology via TrkB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound protects neurons against oxygen-glucose deprivation induced apoptosis and activates the TrkB/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells [frontiersin.org]
- 9. This compound is a direct inhibitor of human and murine pyridoxal phosphatase | eLife [elifesciences.org]
- 10. This compound is a direct inhibitor of human and murine pyridoxal phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. This compound Prevents Synaptic Loss and Memory Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
Application Notes and Protocols for Assessing TrkB Activation by 7,8-Dihydroxyflavone
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to assess the activation of the Tropomyosin receptor kinase B (TrkB) by its agonist, 7,8-dihydroxyflavone (7,8-DHF).
Introduction
This compound (7,8-DHF) is a naturally occurring flavone that readily crosses the blood-brain barrier and acts as a potent and selective agonist of the TrkB receptor.[1][2] It mimics the neurotrophic effects of brain-derived neurotrophic factor (BDNF) by binding to TrkB, inducing its dimerization and autophosphorylation, and subsequently activating downstream signaling pathways crucial for neuronal survival, plasticity, and neurogenesis.[3][4][5] Assessing the activation of TrkB and its downstream signaling is critical for evaluating the efficacy of 7,8-DHF in various experimental models. The primary methods to assess TrkB activation include Western blotting to detect receptor phosphorylation, Enzyme-Linked Immunosorbent Assay (ELISA) to quantify protein levels, and immunofluorescence to visualize receptor localization and activation within cells and tissues.
TrkB Signaling Pathway Activated by this compound
Upon binding of 7,8-DHF to the extracellular domain of TrkB, the receptor undergoes homodimerization and autophosphorylation on multiple tyrosine residues.[3][5] This autophosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of several intracellular signaling cascades, most notably the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK/ERK) pathway.[3][6] The PI3K/Akt pathway is primarily involved in promoting cell survival and growth, while the MAPK/ERK pathway plays a key role in neuronal differentiation and plasticity. Another important downstream effector is the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in neuronal function and survival.[3][7]
Experimental Protocols
Western Blotting for Phosphorylated TrkB (p-TrkB) and Downstream Effectors
Western blotting is a widely used technique to detect and quantify the phosphorylation status of TrkB and its downstream targets, such as Akt and ERK, following 7,8-DHF treatment.
-
Cell or Tissue Treatment: Culture cells (e.g., SH-SY5Y neuroblastoma cells, primary neurons) or use tissue homogenates from animals treated with 7,8-DHF (e.g., 5-20 mg/kg, i.p.) or vehicle control.[2][7]
-
Lysis:
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells or homogenize tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 30 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or Bradford assay.[9]
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Load samples onto a polyacrylamide gel (e.g., 8-12%) and perform electrophoresis to separate proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the proteins of interest overnight at 4°C.
-
Recommended primary antibodies: anti-phospho-TrkB (e.g., Tyr816 or pan-Tyr), anti-total-TrkB, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., GAPDH or β-actin).[2][7]
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ).[1] Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
Enzyme-Linked Immunosorbent Assay (ELISA) for TrkB Activation
ELISA can be used for the quantitative determination of total TrkB and phosphorylated TrkB in cell lysates and tissue homogenates. Sandwich ELISA kits are commercially available for this purpose.[10][11][12]
-
Sample Preparation: Prepare cell lysates or tissue homogenates as described for Western blotting.
-
Assay Procedure:
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody against TrkB.
-
Incubate to allow the TrkB in the sample to bind to the immobilized antibody.
-
Wash the wells to remove unbound material.
-
For detecting phosphorylated TrkB, add a biotinylated anti-phospho-tyrosine antibody. For total TrkB, add a biotinylated anti-TrkB antibody.[10]
-
Incubate to allow the detection antibody to bind to the captured TrkB.
-
Wash the wells.
-
Add an enzyme-linked conjugate (e.g., streptavidin-HRP).
-
Incubate and then wash the wells.
-
Add a substrate solution (e.g., TMB) to produce a colorimetric signal.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve using the standards.
-
Calculate the concentration of total or phosphorylated TrkB in the samples based on the standard curve.
-
Immunofluorescence for p-TrkB Localization
Immunofluorescence allows for the visualization of phosphorylated TrkB within cells or tissue sections, providing spatial information about receptor activation.
-
Sample Preparation:
-
For cells: Seed cells on glass coverslips and treat with 7,8-DHF.
-
For tissues: Perfuse animals and prepare cryostat or paraffin-embedded tissue sections.
-
-
Fixation: Fix cells or tissue sections with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes (if the target is intracellular).
-
Blocking: Block with a solution containing 5-10% normal serum (from the same species as the secondary antibody) and 1-3% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with an anti-phospho-TrkB primary antibody overnight at 4°C.[13]
-
Secondary Antibody Incubation:
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature in the dark.
-
-
Counterstaining: Stain the nuclei with DAPI for 5-10 minutes.
-
Mounting: Wash three times with PBS and mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the fluorescence using a confocal microscope. The intensity and localization of the p-TrkB signal can be qualitatively and quantitatively analyzed.[4]
Quantitative Data Summary
The following tables summarize representative quantitative data on the effect of 7,8-DHF on TrkB activation and downstream signaling from published studies.
Table 1: Effect of 7,8-DHF on TrkB Phosphorylation
| Experimental Model | 7,8-DHF Concentration/Dose | Duration of Treatment | Fold Increase in p-TrkB (vs. Control) | Method | Reference |
| SH-SY5Y cells | 5 µM | 8 hours | ~2.5 | Western Blot | [7] |
| Mouse Hippocampal Neurons | 500 nM | 30 minutes | Not specified, but significant increase shown | Western Blot | [5][13] |
| Mouse Cortex (in vivo) | 5 mg/kg, i.p. | 2 hours | Not specified, but significant increase shown | Western Blot | [5][13] |
| Mouse Model of TBI | 20 mg/kg, i.p. | 4 days | ~1.5 | Western Blot | [2][3] |
Table 2: Effect of 7,8-DHF on Downstream Signaling
| Experimental Model | 7,8-DHF Concentration/Dose | Target | Fold Increase (vs. Control) | Method | Reference |
| Mouse Model of TBI | 20 mg/kg, i.p. | p-Akt (Ser473) | ~2.0 | Western Blot | [2] |
| Mouse Model of TBI | 20 mg/kg, i.p. | p-Akt (Thr308) | ~2.2 | Western Blot | [2] |
| SH-SY5Y cells | 5 µM | p-ERK (T202/Y204) | ~1.8 | Western Blot | [7] |
| SH-SY5Y cells | 5 µM | p-CREB (S133) | ~2.0 | Western Blot | [7] |
Note: The fold increases are approximate values derived from the graphical data presented in the cited literature and may vary depending on the specific experimental conditions.
Conclusion
The methods described provide a comprehensive toolkit for assessing the activation of TrkB by this compound. Western blotting is a robust method for quantifying the phosphorylation of TrkB and its downstream effectors. ELISA offers a high-throughput alternative for quantifying total and phosphorylated TrkB levels. Immunofluorescence provides valuable spatial information on receptor activation within cellular and tissue contexts. The selection of the appropriate method will depend on the specific research question and the available resources. By employing these techniques, researchers can effectively characterize the neurotrophic and therapeutic potential of 7,8-DHF and other TrkB agonists.
References
- 1. This compound protects neurons against oxygen-glucose deprivation induced apoptosis and activates the TrkB/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-Injury Treatment with this compound, a TrkB Receptor Agonist, Protects against Experimental Traumatic Brain Injury via PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-Injury Treatment with this compound, a TrkB Receptor Agonist, Protects against Experimental Traumatic Brain Injury via PI3K/Akt Signaling | PLOS One [journals.plos.org]
- 4. Flavonoid derivative 7,8-DHF attenuates TBI pathology via TrkB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. TrkB activation by 7, 8-dihydroxyflavone increases synapse AMPA subunits and ameliorates spatial memory deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Developing a novel neutralizing monoclonal antibody against TrkB - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PathScan® Phospho-TrkB (panTyr) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 11. biosensis.com [biosensis.com]
- 12. mybiosource.com [mybiosource.com]
- 13. researchgate.net [researchgate.net]
Application of 7,8-Dihydroxyflavone in Alzheimer's Disease Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 7,8-Dihydroxyflavone (7,8-DHF) is a naturally occurring flavonoid that has emerged as a promising therapeutic candidate for Alzheimer's disease (AD). It readily crosses the blood-brain barrier and acts as a potent and selective agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1][2] BDNF signaling is crucial for neuronal survival, synaptic plasticity, and cognitive function, all of which are impaired in AD.[3] Preclinical studies in various animal models of AD have demonstrated the potential of 7,8-DHF to mitigate key pathological features and improve cognitive deficits.[1][4] These application notes provide a comprehensive overview of the use of 7,8-DHF in AD animal models, including quantitative data summaries, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Mechanism of Action
7,8-DHF mimics the neurotrophic effects of BDNF by binding to and activating the TrkB receptor.[3] This activation triggers the autophosphorylation of the receptor and initiates downstream signaling cascades, primarily the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[3] These pathways play a critical role in promoting neuronal survival, enhancing synaptic plasticity, and improving learning and memory.[3] In the context of AD, activation of TrkB signaling by 7,8-DHF has been shown to counteract the detrimental effects of amyloid-beta (Aβ) and tau pathology.
Quantitative Data Summary
The efficacy of 7,8-DHF has been evaluated in several mouse models of Alzheimer's disease. The following tables summarize the key quantitative findings from these studies.
Table 1: Effects of 7,8-DHF on Cognitive Performance
| Animal Model | Treatment Dose & Duration | Behavioral Test | Key Findings | Reference |
| 5XFAD | 5 mg/kg/day, i.p., 10 days | Y-maze | Rescued memory deficits. | [5][6] |
| CaM/Tet-DTA | Not specified | Morris Water Maze | Significantly improved spatial memory. | [7] |
| ApoE-KO | 5 mg/kg/day, oral, 25 weeks | Morris Water Maze | Ameliorated cognitive decline. | [8] |
| Tg2576 | Not specified | Morris Water Maze | Improved spatial memory. | [9] |
Table 2: Effects of 7,8-DHF on Aβ Pathology
| Animal Model | Treatment Dose & Duration | Method | Key Findings | Reference |
| 5XFAD | 5 mg/kg/day, i.p., 10 days | ELISA | Lowered levels of Aβ40 and Aβ42. | [5][10] |
| 5XFAD | 5mg/kg, i.p., 3 days/week, 2 months | Immunohistochemistry | Significantly decreased Aβ42 plaque deposition. | [11] |
| 5XFAD | Not specified | ELISA | Reduced Aβ40 levels. | [4] |
Table 3: Effects of 7,8-DHF on Tau Pathology
| Animal Model | Treatment Dose & Duration | Method | Key Findings | Reference |
| ApoE-KO | 5 mg/kg/day, oral, 25 weeks | Western Blot | Down-regulated expression of tau S396 and PHF-tau. | [8] |
| ICV-STZ rats | Not specified | Western Blot | Reduced phosphorylated tau protein level. | [12] |
| SH-SY5Y cells | Not applicable | In vitro assay | Reduced Tau aggregation. | [13][14] |
Experimental Protocols
The following are detailed protocols for key experiments commonly used to assess the efficacy of 7,8-DHF in AD animal models.
Experimental Workflow
Protocol 1: Morris Water Maze (MWM) Test
Objective: To assess hippocampal-dependent spatial learning and memory.[15][16]
Materials:
-
Circular pool (150 cm diameter, 50 cm depth)
-
Water made opaque with non-toxic white paint or milk powder
-
Escape platform (10 cm diameter)
-
High-contrast spatial cues placed around the room
-
Video tracking system and software
Procedure:
-
Habituation (Day 1):
-
Allow mice to swim freely for 60 seconds without the platform.
-
Conduct a visible platform trial where the platform is marked with a flag and placed 1 cm above the water surface. Guide the mouse to the platform if it does not find it within 60 seconds. Allow the mouse to remain on the platform for 15-20 seconds.
-
-
Acquisition Phase (Days 2-5):
-
Submerge the platform 1 cm below the water surface in a fixed location (target quadrant).
-
For each trial, gently place the mouse into the water facing the pool wall at one of four randomized starting positions.
-
Allow the mouse to search for the hidden platform for a maximum of 60 seconds.
-
If the mouse finds the platform, allow it to stay for 15 seconds. If not, guide it to the platform and allow it to remain for 15-20 seconds.
-
Perform 4 trials per day for each mouse with an inter-trial interval of at least 15 minutes.
-
Record the escape latency (time to find the platform) and path length for each trial.[17][18]
-
-
Probe Trial (Day 6):
Data Analysis:
-
Acquisition: Analyze the escape latency and path length across training days using a two-way repeated measures ANOVA. A significant decrease indicates learning.
-
Probe Trial: Compare the time spent in the target quadrant to the time spent in other quadrants using a one-way ANOVA or a paired t-test. A significant preference for the target quadrant indicates spatial memory retention.
Protocol 2: Aβ40 and Aβ42 ELISA
Objective: To quantify the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.[19][20]
Materials:
-
Brain tissue homogenates
-
DEA (0.4% Diethylamine in 100 mM NaCl) solution
-
Formic acid (70%)
-
Neutralization buffer (1M Tris base, 0.5M Na2HPO4)
-
Commercially available Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Procedure:
-
Brain Homogenization and Fractionation: [21][22]
-
Homogenize brain tissue in a suitable buffer containing protease inhibitors.
-
Soluble Fraction: Add an equal volume of 0.4% DEA solution to the homogenate. Centrifuge at 135,000 x g for 60 minutes at 4°C. Collect the supernatant and neutralize with 1/10 volume of 0.5 M Tris-HCl, pH 6.8.
-
Insoluble Fraction: Resuspend the pellet from the previous step in 70% formic acid. Sonicate on ice. Centrifuge at 109,000 x g for 60 minutes at 4°C. Collect the supernatant and neutralize with 20 volumes of neutralization buffer.
-
-
ELISA:
-
Follow the manufacturer's instructions for the specific Aβ40 and Aβ42 ELISA kits.
-
Briefly, coat a 96-well plate with a capture antibody specific for Aβ40 or Aβ42.
-
Block non-specific binding sites.
-
Add standards and brain homogenate samples (both soluble and insoluble fractions) to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the wells and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Calculate the concentration of Aβ40 and Aβ42 in the samples based on the standard curve.
-
Normalize the Aβ levels to the total protein concentration of the homogenate.
-
Protocol 3: Western Blot for Phospho-Tau
Objective: To detect and quantify the levels of phosphorylated tau (p-tau) at specific epitopes (e.g., Ser396).[23][24]
Materials:
-
Brain tissue homogenates
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a specific p-tau epitope (e.g., anti-p-tau Ser396)
-
Primary antibody against total tau and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize brain tissue in ice-cold RIPA buffer.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-tau overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensity using densitometry software.
-
Normalize the p-tau signal to the total tau signal or the loading control signal.[25]
-
Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions based on their experimental setup and reagents.
References
- 1. The prodrug of this compound development and therapeutic efficacy for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. This compound, a small-molecule TrkB agonist, reverses memory deficits and BACE1 elevation in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a small-molecule TrkB agonist, reverses memory deficits and BACE1 elevation in a mouse model of Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
- 7. This compound, a Small Molecule TrkB Agonist, Improves Spatial Memory and Increases Thin Spine Density in a Mouse Model of Alzheimer Disease-Like Neuronal Loss | PLOS One [journals.plos.org]
- 8. This compound Ameliorates Cognitive Impairment by Inhibiting Expression of Tau Pathology in ApoE-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound enhances long-term spatial memory and alters brain volume in wildtype mice [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Protective effects of this compound on neuropathological and neurochemical changes in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 16. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 20. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Aβ Extraction from Murine Brain Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Aβ Extraction from Murine Brain Homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubcompare.ai [pubcompare.ai]
- 24. pubcompare.ai [pubcompare.ai]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying 7,8-Dihydroxyflavone in Parkinson's Disease Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms like tremors, rigidity, and bradykinesia.[1][2][3] Current treatments primarily manage symptoms and do not halt disease progression. Brain-Derived Neurotrophic Factor (BDNF) has shown neuroprotective effects on dopaminergic neurons, but its therapeutic use is limited by its inability to cross the blood-brain barrier.[4][5] 7,8-dihydroxyflavone (7,8-DHF), a small-molecule flavonoid, acts as a selective agonist for the TrkB receptor, mimicking the neurotrophic activities of BDNF.[4][6][7] Preclinical studies have demonstrated its potential in protecting dopaminergic neurons and improving motor function in animal models of PD, suggesting it could be a promising disease-modifying therapy.[7][8][9]
Mechanism of Action of this compound
7,8-DHF crosses the blood-brain barrier and binds to the Tyrosine kinase receptor B (TrkB), inducing its dimerization and autophosphorylation.[4][6][8] This activation triggers downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting neuronal survival, growth, and plasticity.[6][8] In the context of Parkinson's disease, activation of TrkB signaling by 7,8-DHF has been shown to protect dopaminergic neurons from neurotoxin-induced cell death, reduce oxidative stress, and suppress the expression of α-synuclein.[8][9][10]
Experimental Design and Workflow
A typical preclinical study to evaluate the efficacy of 7,8-DHF in a Parkinson's disease model involves several key stages. The following workflow outlines the experimental design using a neurotoxin-induced mouse model, such as MPTP.
Experimental Protocols
MPTP-Induced Mouse Model of Parkinson's Disease
This protocol describes the sub-acute administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce a consistent loss of dopaminergic neurons.[11][12]
Materials:
-
MPTP hydrochloride (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of MPTP Solution:
-
Under a chemical fume hood, dissolve MPTP-HCl in sterile saline to a final concentration of 3 mg/mL.
-
Prepare the solution fresh daily and protect it from light.
-
-
Administration:
-
Post-Injection Monitoring:
-
Monitor the animals daily for any signs of distress.
-
Behavioral testing is typically performed 7 days after the final MPTP injection to allow for the full development of the lesion.[13]
-
Administration of this compound
Materials:
-
This compound (Tokyo Chemical Industry)[15]
-
Sterile saline
-
Ethanol
-
Dimethyl sulfoxide (DMSO) - optional, for solubility
Procedure:
-
Preparation of 7,8-DHF Solution:
-
Dissolve 7,8-DHF in a vehicle solution. A common vehicle is sterile saline containing 10% ethanol.[15] Alternatively, DMSO can be used initially to dissolve the compound, followed by dilution in saline.
-
Prepare the solution to a final concentration that allows for a 5 mg/kg dose in a reasonable injection volume (e.g., 10 mL/kg).
-
-
Administration:
Behavioral Assessment of Motor Function
A battery of behavioral tests should be used to assess motor coordination, balance, and bradykinesia.[1][3]
Materials:
-
Rotarod apparatus
Procedure:
-
Training:
-
Acclimate mice to the rotarod apparatus for 2-3 days prior to testing.
-
Training sessions can consist of placing the mice on the rod at a constant low speed (e.g., 5 rpm) for 1-2 minutes.
-
-
Testing:
-
Place the mouse on the rotating rod, which accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes.
-
Record the latency to fall from the rod.
-
Perform three trials per mouse with an inter-trial interval of at least 15 minutes.
-
The average latency to fall is used for analysis.
-
Materials:
-
Wooden or metal pole (approx. 50 cm long, 1 cm diameter) with a rough surface
-
A base for the pole and a home cage at the bottom
Procedure:
-
Acclimatization:
-
Familiarize the mice with the apparatus by allowing them to descend the pole a few times before testing.
-
-
Testing:
-
Place the mouse head-upward on the top of the pole.
-
Record the time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the base.
-
A maximum time (e.g., 120 seconds) should be set.
-
Perform 3-5 trials per mouse.
-
Immunohistochemical Analysis of Dopaminergic Neurons
This protocol is for the visualization and quantification of tyrosine hydroxylase (TH)-positive neurons, a marker for dopaminergic neurons, in the substantia nigra (SN) and striatum.[16][17][18]
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose in PBS
-
Phosphate-Buffered Saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-Tyrosine Hydroxylase (anti-TH)
-
Secondary antibody: Biotinylated goat anti-rabbit IgG
-
Avidin-Biotin Complex (ABC) kit
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Microscope slides, mounting medium
Procedure:
-
Tissue Preparation:
-
Deeply anesthetize the mouse and perform transcardial perfusion with PBS followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight, then cryoprotect in 30% sucrose until it sinks.
-
Cut 30-40 µm thick sections of the SN and striatum using a cryostat.
-
-
Staining:
-
Wash sections in PBS.
-
Incubate in blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-TH antibody overnight at 4°C.
-
Wash in PBS and incubate with the biotinylated secondary antibody for 1-2 hours.
-
Wash and incubate with the ABC reagent for 1 hour.
-
Develop the color reaction using the DAB substrate. . Mount the sections on slides, dehydrate, and coverslip.
-
-
Quantification:
-
Count the number of TH-positive cells in the substantia nigra using unbiased stereological methods.
-
Measure the optical density of TH-positive fibers in the striatum using image analysis software.
-
Western Blot Analysis of TrkB Signaling
This protocol is for quantifying the expression and phosphorylation of TrkB and downstream proteins like ERK.[19][20][21][22]
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-TrkB (Tyr816), anti-TrkB, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Dissect the substantia nigra and striatum from fresh brain tissue and immediately homogenize in ice-cold lysis buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash again and apply the ECL substrate.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensity using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels, and total protein levels to a loading control like β-actin.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Behavioral Assessment of Motor Function
| Group | Rotarod Latency (s) | Pole Test - T-turn (s) | Pole Test - Descent (s) |
| Control (Saline + Vehicle) | 285 ± 15 | 2.5 ± 0.5 | 10 ± 2 |
| MPTP + Vehicle | 120 ± 20 | 8.0 ± 1.5 | 35 ± 5* |
| MPTP + 7,8-DHF (5 mg/kg) | 250 ± 18# | 3.5 ± 0.8# | 15 ± 3# |
| 7,8-DHF Only | 290 ± 12 | 2.3 ± 0.4 | 11 ± 2 |
| Data are presented as mean ± SEM. *p < 0.05 vs. Control; #p < 0.05 vs. MPTP + Vehicle. |
Table 2: Neurochemical and Protein Analysis
| Group | TH+ Cells in SNc (% of Control) | Striatal TH Fiber Density (% of Control) | p-TrkB / Total TrkB Ratio (Striatum) | p-ERK / Total ERK Ratio (Striatum) |
| Control (Saline + Vehicle) | 100 ± 5 | 100 ± 8 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| MPTP + Vehicle | 45 ± 6 | 38 ± 5 | 0.4 ± 0.05 | 0.5 ± 0.08 |
| MPTP + 7,8-DHF (5 mg/kg) | 85 ± 8# | 75 ± 7# | 0.9 ± 0.1# | 0.9 ± 0.1# |
| 7,8-DHF Only | 105 ± 7 | 102 ± 6 | 1.5 ± 0.2# | 1.4 ± 0.2# |
| Data are presented as mean ± SEM. *p < 0.05 vs. Control; #p < 0.05 vs. MPTP + Vehicle. |
Conclusion
The experimental design and protocols outlined provide a comprehensive framework for investigating the therapeutic potential of this compound in preclinical models of Parkinson's disease. By activating the TrkB signaling pathway, 7,8-DHF has demonstrated significant neuroprotective effects, leading to the preservation of dopaminergic neurons and the amelioration of motor deficits.[8][23][24] These methods allow for a robust evaluation of 7,8-DHF and other potential neurotrophic agents, paving the way for the development of novel disease-modifying therapies for Parkinson's disease.
References
- 1. Behavioral phenotyping of mouse models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral phenotyping of mouse models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 4. Treating Parkinson’s Disease via Activation of BDNF/TrkB Signaling Pathways and Inhibition of Delta-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of BDNF-TrkB Signaling and Potential Therapeutic Strategies for Parkinson’s Disease [mdpi.com]
- 6. This compound and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caringsunshine.com [caringsunshine.com]
- 8. ovid.com [ovid.com]
- 9. This compound Protects Nigrostriatal Dopaminergic Neurons from Rotenone-Induced Neurotoxicity in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Ameliorates Motor Deficits Via Suppressing α-synuclein Expression and Oxidative Stress in the MPTP-induced Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. modelorg.com [modelorg.com]
- 12. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 7,8‐dihydroxyflavone Ameliorates Motor Deficits Via Suppressing α‐synuclein Expression and Oxidative Stress in the MPTP‐induced Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound ameliorates motor deficits via regulating autophagy in MPTP-induced mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 17. The identification of dopaminergic neurons using Tyrosine Hydroxylase in Parkinson's research and LRRK2: Novus Biologicals [novusbio.com]
- 18. An Automated Cell Detection Method for TH-positive Dopaminergic Neurons in a Mouse Model of Parkinson’s Disease Using Convolutional Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Activity-Dependent Activation of TrkB Neurotrophin Receptors in the Adult CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Phosphoproteomic Analysis of Neurotrophin Receptor TrkB Signaling Pathways in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Intervention with this compound blocks further striatal terminal loss and restores motor deficits in a progressive mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound protects 6-OHDA and MPTP induced dopaminergic neurons degeneration through activation of TrkB in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage of 7,8-Dihydroxyflavone in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and oral administration of 7,8-dihydroxyflavone (7,8-DHF), a potent and selective small-molecule agonist of the Tropomyosin receptor kinase B (TrkB). Due to its poor water solubility, appropriate vehicle selection and preparation methods are crucial for achieving consistent and effective delivery in rodent models.
Data Presentation: Vehicle Compositions for Oral Administration
The following table summarizes various vehicle compositions that have been successfully used for the oral administration of 7,8-DHF and its prodrugs in rodents, as reported in scientific literature.
| Route of Administration | Vehicle Composition | Species | Dosage | Citation |
| Oral Gavage | 0.5% Methylcellulose (in water) with 5% DMSO | Mouse | 50 mg/kg (of prodrug R13) | [1] |
| Oral Gavage | 0.2% Agarose (in water) | Mouse | Not specified | [2] |
| Drinking Water | Water with 1M NaOH added dropwise to pH 7.6-7.8 | Mouse | ~5 mg/kg/day | [3] |
| Drinking Water | Water adjusted to pH ~7.6 (with DMSO and sucrose) | Mouse | Not specified | [4] |
Note: While some studies utilize intraperitoneal (i.p.) injections, this document focuses on oral gavage. Common i.p. vehicles include 17% DMSO in PBS.[5][6]
Experimental Protocols
Protocol 1: Suspension of 7,8-DHF in Methylcellulose/DMSO for Oral Gavage
This protocol is adapted from a method used for a prodrug of 7,8-DHF and is suitable for creating a homogenous suspension for oral gavage.[1]
Materials:
-
This compound (7,8-DHF) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Methylcellulose (0.5% w/v) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Oral gavage needles (size appropriate for the rodent)
-
Syringes
Procedure:
-
Calculate the required amounts: Determine the total volume of the dosing solution needed based on the number of animals, their weights, and the desired dose (e.g., in mg/kg). The final concentration of DMSO should not exceed 5%.
-
Dissolve 7,8-DHF in DMSO: In a sterile microcentrifuge tube, add the calculated amount of 7,8-DHF powder. Add a small volume of DMSO to create a concentrated stock solution. For example, dissolve the total required 7,8-DHF in a volume of DMSO that will result in a 5% final concentration when diluted with the methylcellulose solution. Vortex thoroughly until the 7,8-DHF is completely dissolved.
-
Prepare the suspension: While vortexing, slowly add the 0.5% methylcellulose solution to the dissolved 7,8-DHF in DMSO. Continue to vortex until a uniform suspension is formed.
-
Sonication (Optional): To ensure a fine and homogenous suspension, sonicate the mixture for 5-10 minutes.
-
Administration: Immediately before administration, vortex the suspension to ensure uniformity. Administer the suspension to the rodent using an appropriately sized oral gavage needle. The standard procedure for oral gavage in mice and rats should be followed.[7]
Protocol 2: Suspension of 7,8-DHF in Agarose for Oral Gavage
This protocol uses a simple agarose solution as the vehicle.[2]
Materials:
-
This compound (7,8-DHF) powder
-
Low-melting-point agarose
-
Sterile water
-
Sterile, heat-resistant container
-
Stir plate and stir bar
-
Water bath or heating block
-
Oral gavage needles
-
Syringes
Procedure:
-
Prepare the 0.2% agarose solution: In a sterile, heat-resistant container, add the required amount of low-melting-point agarose to sterile water to make a 0.2% (w/v) solution. Heat the solution gently while stirring until the agarose is completely dissolved.
-
Cool the agarose solution: Allow the agarose solution to cool to a lukewarm temperature (around 37-40°C) before adding the 7,8-DHF.
-
Add 7,8-DHF: Weigh the required amount of 7,8-DHF powder and add it to the cooled agarose solution.
-
Create the suspension: Vigorously stir or vortex the mixture to create a uniform suspension.
-
Administration: Maintain the suspension at a temperature that keeps the agarose in a liquid state but is safe for the animal. Administer the suspension via oral gavage. Ensure the suspension is well-mixed before drawing it into the syringe for each animal.
Mandatory Visualizations
Signaling Pathway of this compound
7,8-DHF acts as a TrkB agonist, mimicking the effects of Brain-Derived Neurotrophic Factor (BDNF).[8][9] Upon binding to the extracellular domain of the TrkB receptor, 7,8-DHF induces its dimerization and autophosphorylation.[9][10] This activation initiates downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK/ERK pathways, which are crucial for promoting neuronal survival, growth, and plasticity.[8][11] The PI3K/Akt pathway can also lead to the activation of the transcription factor CREB.[8]
Experimental Workflow for Oral Gavage of 7,8-DHF
The following workflow outlines the key steps for preparing and administering 7,8-DHF to rodents for in vivo studies.
References
- 1. The prodrug of this compound development and therapeutic efficacy for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on Lipid Isoprenoid and Rho Protein Levels in Brains of Aged C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Prevents Synaptic Loss and Memory Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | this compound enhances long-term spatial memory and alters brain volume in wildtype mice [frontiersin.org]
- 6. Rescue of Long-Term Spatial Memory by this compound in Mice with Reduced Oligodendrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Post-Injury Treatment with this compound, a TrkB Receptor Agonist, Protects against Experimental Traumatic Brain Injury via PI3K/Akt Signaling | PLOS One [journals.plos.org]
- 9. pnas.org [pnas.org]
- 10. Flavonoid derivative 7,8-DHF attenuates TBI pathology via TrkB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Low Oral Bioavailability of 7,8-Dihydroxyflavone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the challenges associated with the low oral bioavailability of 7,8-dihydroxyflavone (7,8-DHF).
Frequently Asked Questions (FAQs)
Q1: What is this compound (7,8-DHF) and why is its oral bioavailability a concern?
A1: this compound (7,8-DHF) is a naturally occurring flavonoid that has garnered significant interest for its neuroprotective and neurotrophic properties. It acts as a potent agonist of the Tropomyosin receptor kinase B (TrkB), mimicking the effects of Brain-Derived Neurotrophic Factor (BDNF).[1] This makes it a promising therapeutic candidate for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.[1]
Despite its therapeutic potential, the clinical translation of 7,8-DHF is hampered by its very low oral bioavailability, which is reported to be approximately 4.6% in mice.[2] This poor absorption from the gastrointestinal tract means that only a small fraction of the orally administered dose reaches systemic circulation to exert its therapeutic effects.
Q2: What are the primary reasons for the low oral bioavailability of 7,8-DHF?
A2: The low oral bioavailability of 7,8-DHF is multifactorial, stemming from both its physicochemical properties and its metabolic fate:
-
Poor Aqueous Solubility: Like many flavonoids, 7,8-DHF has low solubility in water, which limits its dissolution in the gastrointestinal fluids—a prerequisite for absorption.
-
Extensive First-Pass Metabolism: 7,8-DHF possesses a catechol moiety (the two adjacent hydroxyl groups at the 7 and 8 positions) that is highly susceptible to metabolic enzymes in the liver and intestines.[2] This leads to rapid methylation, glucuronidation, and sulfation, converting 7,8-DHF into metabolites that are more easily excreted.[3]
-
Efflux Transporter Activity: Evidence suggests that 7,8-DHF may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium. These transporters actively pump the absorbed drug back into the intestinal lumen, further reducing its net absorption.
Q3: What are the main strategies being explored to improve the oral bioavailability of 7,8-DHF?
A3: Several formulation and medicinal chemistry approaches are being investigated to overcome the poor oral bioavailability of 7,8-DHF. These can be broadly categorized as:
-
Prodrug Approach: This involves chemically modifying the 7,8-DHF molecule to create a prodrug that is more readily absorbed and then converted back to the active 7,8-DHF in the body.[2]
-
Nanoformulations: Encapsulating 7,8-DHF in nanocarriers such as lipid-based nanoparticles (e.g., solid lipid nanoparticles), polymeric nanoparticles, and nanocrystals can protect it from degradation, enhance its solubility, and improve its absorption.
-
Inclusion Complexes: Complexation with molecules like cyclodextrins can increase the aqueous solubility and dissolution rate of 7,8-DHF.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are mixtures of oils, surfactants, and cosurfactants that spontaneously form a microemulsion in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs like 7,8-DHF.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the development of formulations to enhance the oral bioavailability of 7,8-DHF.
| Problem | Potential Causes | Troubleshooting Suggestions |
| Low Encapsulation Efficiency of 7,8-DHF in Nanoparticles | 1. Poor affinity of 7,8-DHF for the nanoparticle core material.2. Drug leakage into the external phase during formulation.3. Suboptimal formulation parameters (e.g., polymer/lipid concentration, surfactant choice).4. Instability of the formulation leading to drug expulsion. | 1. Screen different core materials: Test a variety of polymers or lipids with varying polarities to find a matrix with better compatibility with 7,8-DHF.2. Optimize the formulation process: For emulsion-based methods, consider using a co-solvent for the drug and polymer/lipid. For anti-solvent precipitation, optimize the solvent/anti-solvent ratio and addition rate.3. Adjust surfactant concentration: The type and concentration of surfactant can significantly impact encapsulation. Experiment with different non-ionic surfactants.4. Incorporate stabilizing excipients: Consider adding excipients that can interact with 7,8-DHF and the matrix to improve its retention within the nanoparticle. |
| Inconsistent In Vivo Pharmacokinetic Results | 1. Variability in the formulation quality (e.g., particle size, drug loading).2. Issues with the animal model (e.g., diet, stress, gut microbiome differences).3. Instability of the formulation in the gastrointestinal tract.4. Analytical method variability for quantifying 7,8-DHF in plasma/tissue. | 1. Ensure rigorous quality control: Characterize each batch of your formulation for particle size, polydispersity index, and drug loading before in vivo studies.2. Standardize animal study protocols: Control for diet, fasting times, and housing conditions. Consider the potential impact of the gut microbiome on flavonoid metabolism.3. Assess formulation stability in simulated GI fluids: Perform in vitro release studies in simulated gastric and intestinal fluids to ensure the formulation protects 7,8-DHF until it reaches the site of absorption.4. Validate your analytical method: Ensure your LC-MS/MS method for 7,8-DHF quantification is fully validated for linearity, accuracy, precision, and stability in the biological matrix. |
| Poor Correlation Between In Vitro Dissolution and In Vivo Bioavailability | 1. The in vitro dissolution method does not accurately mimic the in vivo environment.2. The formulation undergoes changes in the GI tract not captured by the dissolution test (e.g., precipitation, interaction with food).3. Absorption is limited by permeability rather than dissolution. | 1. Use biorelevant dissolution media: Employ simulated gastric and intestinal fluids (e.g., FaSSIF, FeSSIF) that contain bile salts and phospholipids to better reflect the in vivo environment.2. Consider a two-stage dissolution test: Simulate the transit from the stomach to the intestine by changing the pH and composition of the dissolution medium.3. Perform in vitro permeability studies: Use Caco-2 cell monolayers to assess the permeability of 7,8-DHF from your formulation to determine if absorption is the rate-limiting step. |
| Formulation Instability (e.g., aggregation, drug leakage) | 1. Inappropriate choice of stabilizers (surfactants, polymers).2. High drug loading leading to drug crystallization on the nanoparticle surface.3. Incompatible excipients.4. Improper storage conditions (temperature, light). | 1. Optimize stabilizer concentration: A sufficient amount of stabilizer is crucial to prevent nanoparticle aggregation.2. Determine the maximum drug loading capacity: Avoid overloading the nanoparticles to prevent drug expulsion and crystallization.3. Conduct excipient compatibility studies: Ensure all components of your formulation are compatible with 7,8-DHF and with each other.4. Perform stability studies under different conditions: Store your formulation at various temperatures and humidity levels, and protect it from light to determine the optimal storage conditions. |
Quantitative Data Summary
The following tables summarize the available pharmacokinetic data for 7,8-DHF and its formulations.
Table 1: Oral Bioavailability of 7,8-DHF and its Prodrug R13 in Mice
| Compound | Oral Bioavailability (%) | Reference |
| 7,8-DHF | ~4.6 | [2] |
| Prodrug R13 | ~10.5 | [2] |
Table 2: Pharmacokinetic Parameters of 7,8-DHF and its Prodrug R13 Following Oral Administration in Mice
| Parameter | 7,8-DHF (50 mg/kg) | Prodrug R13 (releasing 7,8-DHF) | Reference |
| Cmax | ~70 ng/mL | ~129 ng/mL (from 36 mg/kg R13) | [2] |
| Tmax | ~10 min | ~30 min (from 36 mg/kg R13) | [2] |
| t1/2 | ~134 min | ~219.6 min | [2] |
Table 3: Physicochemical Properties of 7,8-DHF Loaded Zein-/Sophorolipid Nanoparticles
| Formulation | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DHF-Z-S | 235.3 ± 4.2 | -45.6 ± 1.5 | 92.3 ± 1.8 |
DHF-Z-S: 7,8-DHF loaded zein-sophorolipid nanoparticles prepared by a specific blending sequence.
Experimental Protocols
1. Preparation of 7,8-DHF Loaded Zein-/Sophorolipid Nanoparticles (Anti-Solvent Co-Precipitation Method)
This protocol is adapted from a study on zein-sophorolipid nanoparticles for 7,8-DHF delivery.
-
Materials: this compound, Zein, Sophorolipid, Ethanol (80% v/v), Deionized water.
-
Procedure:
-
Dissolve 7,8-DHF and zein in 80% ethanol to form an organic phase.
-
Dissolve sophorolipid in deionized water to form an aqueous phase.
-
Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.
-
Continue stirring for a specified period to allow for nanoparticle formation and solvent evaporation.
-
The resulting nanoparticle suspension can be used for further characterization or lyophilized for storage.
-
2. General Protocol for In Vivo Pharmacokinetic Study in Rats
This is a general protocol that should be adapted and optimized for specific formulations of 7,8-DHF.
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Formulation Administration:
-
Fast the rats overnight with free access to water.
-
Administer the 7,8-DHF formulation (e.g., suspension, nanoformulation, prodrug) orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Processing and Analysis:
-
Store the plasma samples at -80°C until analysis.
-
Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).
-
Quantify the concentration of 7,8-DHF in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using appropriate software.
-
3. General Protocol for In Vitro Metabolism Study using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of 7,8-DHF.
-
Materials: this compound, Rat or human liver microsomes, NADPH regenerating system, Phosphate buffer (pH 7.4), Acetonitrile.
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes and 7,8-DHF in phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining amount of 7,8-DHF using a validated LC-MS/MS method.
-
Determine the rate of metabolism and the in vitro half-life of 7,8-DHF.
-
Visualizations
Signaling Pathways
Caption: Signaling pathway activated by 7,8-DHF.
Experimental Workflows
Caption: General workflow for developing and evaluating 7,8-DHF nanoformulations.
Logical Relationships
References
- 1. This compound and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
addressing 7,8-dihydroxyflavone solubility issues in aqueous buffers
Welcome to the technical support center for 7,8-dihydroxyflavone (7,8-DHF). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of 7,8-DHF in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound (7,8-DHF)?
A1: 7,8-DHF is a flavonoid that is sparingly soluble in aqueous buffers but is soluble in organic solvents[1]. Its solubility is highly dependent on the solvent and buffer conditions[2]. For instance, it is very slightly soluble in water and ethanol[3].
Q2: In which organic solvents can I dissolve 7,8-DHF and at what concentrations?
A2: 7,8-DHF is soluble in several organic solvents. It is recommended to prepare a stock solution in one of these solvents first, which can then be diluted into your aqueous buffer of choice[1][4]. The approximate solubilities are summarized in the table below.
Q3: Why does my 7,8-DHF precipitate when I add it to my aqueous buffer (e.g., PBS)?
A3: Direct addition of 7,8-DHF powder or a highly concentrated organic stock solution into an aqueous buffer can cause it to precipitate. This is due to its low aqueous solubility[1]. The key is to first dissolve it in a compatible organic solvent and then dilute it slowly into the aqueous buffer, often with mixing or sonication[1][4].
Q4: How stable is 7,8-DHF in an aqueous solution?
A4: Aqueous solutions of 7,8-DHF are not very stable. It is recommended not to store the aqueous solution for more than one day to ensure the compound's integrity and activity[1].
Q5: Can pH be adjusted to improve the solubility of 7,8-DHF?
A5: Yes, adjusting the pH can improve solubility. One research group reported success in dissolving 7,8-DHF in a DMSO and sucrose solution for administration in drinking water by adjusting the pH of the water to approximately 7.6[4]. It is also soluble up to 100 mM in 2eq. NaOH.
Q6: Are there any alternative methods to improve the aqueous solubility of 7,8-DHF?
A6: Yes, several advanced methods can be employed. Prodrug strategies have been used to improve oral bioavailability and brain exposure of 7,8-DHF[5][6]. Another common technique for poorly soluble compounds is the use of cyclodextrins, which can form inclusion complexes to enhance solubility and bioavailability[7][8][9].
Data Presentation: Solubility of 7,8-DHF
| Solvent/Buffer System | Maximum Concentration/Solubility | Source(s) |
| Dimethylformamide (DMF) | ~20 mg/mL | [1][4] |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL (up to 100 mM or ~25.42 mg/mL) | [1][4] |
| Ethanol | ~1 mg/mL | [1][4] |
| 2eq. NaOH | 100 mM (~25.42 mg/mL) | |
| 1:4 solution of DMF:PBS (pH 7.2) | ~0.2 mg/mL | [1] |
| 17% DMSO in PBS | Sufficient for 5 mg/kg i.p. injection in mice | [10][11] |
Troubleshooting Guide
Issue: My 7,8-DHF is not dissolving in the aqueous buffer.
-
Question 1: Did you first dissolve the 7,8-DHF in an organic solvent?
-
Question 2: Is the concentration of your organic stock solution too high?
-
Answer: When diluting the organic stock into your aqueous buffer, ensure the final concentration of the organic solvent is low enough to be compatible with your experimental system (e.g., cell culture, in vivo administration) and does not cause the 7,8-DHF to precipitate.
-
-
Question 3: Are you mixing the solution adequately during dilution?
-
Answer: When adding the organic stock to the aqueous buffer, do it slowly and with constant mixing or vortexing. Brief sonication can also help facilitate dissolution[4].
-
Issue: My 7,8-DHF dissolved initially but then crashed out of solution.
-
Question 1: How long was the aqueous solution stored?
-
Answer: Aqueous preparations of 7,8-DHF are not recommended for long-term storage. You should prepare them fresh for each experiment and use them within the same day[1].
-
-
Question 2: Did you consider the pH of your final solution?
Experimental Protocols
Protocol 1: Preparation of 7,8-DHF Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of 7,8-DHF crystalline solid (FW: 254.2 g/mol ) in a sterile microcentrifuge tube[1].
-
Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 393.4 µL of DMSO per 1 mg of 7,8-DHF).
-
Dissolution: Vortex the tube thoroughly until all the solid has dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C for long-term stability[1]. Purging the vial with an inert gas before capping can further protect the compound[1].
Protocol 2: Preparation of Working Solution in Aqueous Buffer (e.g., PBS)
-
Thaw Stock: Thaw the 7,8-DHF DMSO stock solution at room temperature.
-
Pre-warm Buffer: Warm your sterile aqueous buffer (e.g., PBS, pH 7.2) to room temperature or 37°C.
-
Dilution: While vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop to achieve the final desired concentration. For example, to make a 10 µM working solution in 10 mL of PBS from a 10 mM stock, add 10 µL of the stock solution.
-
Final Mixing: Continue to vortex for another 30-60 seconds to ensure homogeneity. If any precipitation is observed, brief sonication may help[4].
-
Usage: Use the freshly prepared aqueous solution immediately. Do not store for more than one day[1].
Visualizations
Signaling Pathway of 7,8-DHF
Caption: 7,8-DHF binds to and activates the TrkB receptor, initiating downstream signaling.
Experimental Workflow for Solubilizing 7,8-DHF
Caption: Step-by-step workflow for preparing 7,8-DHF solutions for experiments.
Troubleshooting Logic for Solubility Issues
Caption: A logical guide to troubleshoot common 7,8-DHF solubility problems.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound is a direct inhibitor of human and murine pyridoxal phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C15H10O4 | CID 1880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The prodrug of this compound development and therapeutic efficacy for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound enhances long-term spatial memory and alters brain volume in wildtype mice [frontiersin.org]
- 11. Rescue of Long-Term Spatial Memory by this compound in Mice with Reduced Oligodendrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pH dependency of the structural and photophysical properties of the atypical 2′,3-dihydroxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of 7,8-dihydroxyflavone in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of 7,8-dihydroxyflavone (7,8-DHF) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Beyond TrkB agonism, what are the major known off-target effects of 7,8-DHF?
A1: 7,8-DHF exhibits several notable off-target effects that can influence experimental outcomes. These include:
-
Antioxidant and Anti-inflammatory Activity: 7,8-DHF can scavenge reactive oxygen species (ROS), reduce lipid peroxidation, and modulate inflammatory pathways, which may contribute to its neuroprotective effects independently of TrkB signaling.[1][2][3][4]
-
Enzyme Inhibition: It is a direct inhibitor of pyridoxal phosphatase (PDXP), an enzyme crucial for vitamin B6 metabolism.[5][6] This interaction presents an alternative mechanism for its observed cognitive benefits. Additionally, it can inhibit cytochrome P450 enzymes (CYP2C9, CYP2C19, CYP3A4) and xanthine oxidase, potentially affecting the metabolism of other compounds.[7]
-
Receptor Tyrosine Kinase Inhibition: 7,8-DHF can downregulate the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), indicating a potential role as a VEGFR2 inhibitor.[8]
-
Hormonal Effects: 7,8-DHF has been shown to interact with estrogen receptor α (ERα) signaling, which can be particularly relevant in studies involving metabolic regulation, and may have sex-specific effects.[9][10][11]
Q2: My results with 7,8-DHF are inconsistent, or I am seeing effects in TrkB-negative cell lines. What could be the cause?
A2: This is a common issue and can often be attributed to the off-target effects of 7,8-DHF. The antioxidant properties of 7,8-DHF can confer neuroprotection in cell models lacking TrkB, such as the HT-22 hippocampal cell line.[3] Therefore, if your experimental model is sensitive to oxidative stress, the observed effects may be due to 7,8-DHF's antioxidant activity rather than TrkB activation. It is crucial to use appropriate controls to dissect these effects.
Q3: There is a debate in the literature about whether 7,8-DHF is a direct TrkB agonist. What is the current understanding?
A3: The direct agonism of 7,8-DHF on the TrkB receptor is a subject of ongoing scientific discussion.[5][6] While many in vivo studies demonstrate TrkB-dependent effects, some in vitro cell-based assays have failed to show direct activation of the TrkB receptor or its downstream signaling pathways.[12] One hypothesis is that the in vivo effects are mediated by metabolites of 7,8-DHF.[12][13][14] Researchers should be aware of this controversy and consider using multiple experimental systems to validate their findings.
Q4: Can 7,8-DHF affect the metabolism of other drugs or compounds in my experiment?
A4: Yes. 7,8-DHF has been shown to inhibit several cytochrome P450 enzymes (CYP2C9, CYP2C19, and CYP3A4) and xanthine oxidase in vitro.[7] This could lead to drug-drug interactions if co-administered with compounds metabolized by these enzymes, potentially altering their concentration and effects.
Troubleshooting Guides
Issue 1: Unexplained Neuroprotective Effects
Symptoms:
-
You observe neuroprotection or increased cell viability in a neuronal cell line that does not express TrkB.
-
The protective effects of 7,8-DHF are not blocked by TrkB antagonists (e.g., ANA-12).
Possible Cause:
-
The antioxidant and anti-inflammatory properties of 7,8-DHF are likely responsible for the observed effects.[1][3][4][15]
Troubleshooting Steps:
-
Confirm TrkB Expression: Verify the absence of TrkB expression in your cell line using Western blot or qPCR.
-
Oxidative Stress Control: Include a known antioxidant (e.g., N-acetylcysteine) as a positive control to compare the magnitude of the protective effect.
-
Induce Oxidative Stress: Test the effect of 7,8-DHF against different inducers of oxidative stress (e.g., H₂O₂, 6-OHDA) to characterize its antioxidant activity in your model.[4]
-
Measure Oxidative Stress Markers: Quantify markers of oxidative stress (e.g., ROS levels, lipid peroxidation, glutathione levels) in the presence and absence of 7,8-DHF.[3]
Issue 2: Variability in Cognitive Enhancement in Animal Models
Symptoms:
-
Inconsistent or variable results in behavioral tests for learning and memory after 7,8-DHF administration.
-
Effects do not correlate well with TrkB activation levels in the brain.
Possible Cause:
-
The off-target inhibition of pyridoxal phosphatase (PDXP) by 7,8-DHF could be contributing to the cognitive effects by modulating vitamin B6 metabolism in the brain.[5][6]
Troubleshooting Steps:
-
Measure Vitamin B6 Levels: If feasible, measure levels of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, in brain tissue from treated and control animals. An increase in PLP would suggest PDXP inhibition.[6]
-
Co-administration with Vitamin B6: Investigate whether co-administration of vitamin B6 alters the cognitive effects of 7,8-DHF.
-
Use a Different TrkB Agonist: Compare the effects of 7,8-DHF with another TrkB agonist that does not inhibit PDXP to isolate the TrkB-dependent effects.
Issue 3: Unexpected Effects on Angiogenesis or Vascularization
Symptoms:
-
You observe changes in blood vessel formation or density in your in vivo or in vitro models.
Possible Cause:
-
7,8-DHF has been shown to downregulate the phosphorylation of VEGFR2, a key receptor in angiogenesis.[8]
Troubleshooting Steps:
-
Assess VEGFR2 Phosphorylation: Perform a Western blot to determine the phosphorylation status of VEGFR2 in your experimental system following 7,8-DHF treatment.
-
Use a VEGFR2 Inhibitor: Compare the effects of 7,8-DHF to a known VEGFR2 inhibitor (e.g., sunitinib) to see if they phenocopy each other.
-
Test in Endothelial Cells: Characterize the direct effects of 7,8-DHF on endothelial cell proliferation, migration, and tube formation in vitro.
Quantitative Data Summary
Table 1: In Vitro Inhibitory/Binding Activities of 7,8-DHF
| Target | Assay Type | Species | IC₅₀ / Kₑ | Reference |
| Pyridoxal Phosphatase (PDXP) | Enzyme Inhibition | Human, Murine | ~0.5 µM (IC₅₀) | [5][6] |
| VEGFR2 | Molecular Docking | - | - | [8] |
| CYP2C9 | Enzyme Inhibition | Human | 1.8 µM (IC₅₀) | [7] |
| CYP2C19 | Enzyme Inhibition | Human | 4.2 µM (IC₅₀) | [7] |
| CYP3A4 | Enzyme Inhibition | Human | 3.5 µM (IC₅₀) | [7] |
| Xanthine Oxidase | Enzyme Inhibition | Bovine | 1.3 µM (IC₅₀) | [7] |
| TrkB | Binding Affinity | - | ~320 nM (K_d) | [16] |
Key Experimental Protocols
Protocol 1: Assessing Antioxidant Activity of 7,8-DHF in a Cell-Based Assay
-
Cell Culture: Plate HT-22 cells (a murine hippocampal cell line lacking TrkB) in a 96-well plate.
-
Pre-treatment: Treat cells with varying concentrations of 7,8-DHF (e.g., 1-20 µM) for 24 hours.
-
Induction of Oxidative Stress: Add glutamate (e.g., 5 mM) to induce oxidative stress and incubate for 12-24 hours.
-
Cell Viability Assay: Measure cell viability using an MTT or similar assay.
-
ROS Measurement: In a parallel experiment, pre-treat cells with 7,8-DHF, induce oxidative stress, and then measure intracellular ROS levels using a fluorescent probe like DCFDA.
-
Data Analysis: Compare the viability and ROS levels of cells treated with 7,8-DHF and glutamate to those treated with glutamate alone.
Protocol 2: Western Blot for TrkB and VEGFR2 Phosphorylation
-
Cell/Tissue Lysis: Lyse cells or tissue samples treated with 7,8-DHF or vehicle control in RIPA buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane and incubate with primary antibodies against phospho-TrkB (Tyr816), total TrkB, phospho-VEGFR2 (Tyr1175), and total VEGFR2.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify band intensity and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: On-target vs. off-target signaling of 7,8-DHF.
Caption: Troubleshooting workflow for unexpected 7,8-DHF results.
References
- 1. nootropicology.com [nootropicology.com]
- 2. This compound and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant activity of this compound provides neuroprotection against glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a direct inhibitor of human and murine pyridoxal phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound is a direct inhibitor of human and murine pyridoxal phosphatase | eLife [elifesciences.org]
- 7. mdpi.com [mdpi.com]
- 8. researchers.mq.edu.au [researchers.mq.edu.au]
- 9. Crosstalk between the muscular estrogen receptor α and BDNF/TrkB signaling alleviates metabolic syndrome via this compound in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crosstalk between the muscular estrogen receptor α and BDNF/TrkB signaling alleviates metabolic syndrome via this compound in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Metabolic protection by the dietary flavonoid this compound requires an intact gut microbiome [frontiersin.org]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. O-Methylated Metabolite of this compound Activates TrkB Receptor and Displays Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. O-methylated metabolite of this compound activates TrkB receptor and displays antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing 7,8-Dihydroxyflavone (7,8-DHF) for Maximal TrkB Activation
Welcome to the technical support center for the use of 7,8-dihydroxyflavone (7,8-DHF), a potent TrkB agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for maximal TrkB activation and to troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of 7,8-DHF for activating TrkB in cell culture?
The optimal concentration of 7,8-DHF can vary depending on the cell type and experimental conditions. However, most in vitro studies report effective concentrations ranging from 250 nM to 5 µM.[1][2] A concentration of 500 nM is frequently used to induce robust TrkB phosphorylation in primary neurons.[3][4][5] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Q2: What is a typical in vivo dosage of 7,8-DHF for TrkB activation in animal models?
In rodent models, a common and effective dosage of 7,8-DHF administered via intraperitoneal (i.p.) injection is 5 mg/kg.[3][4][6][7] This dosage has been shown to cross the blood-brain barrier and activate TrkB in the brain.[3][4] Dosages of 20 mg/kg have also been used in studies of traumatic brain injury.[8][9] As with in vitro studies, it is advisable to perform dose-optimization studies for your specific animal model and research question.
Q3: How should I dissolve and store 7,8-DHF?
7,8-DHF is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[10] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO. Note that moisture-absorbing DMSO can reduce solubility, so it is best to use fresh DMSO.[1] For in vivo applications, 7,8-DHF can be dissolved in a vehicle such as 60% DMSO.[8] Aqueous solubility is limited, but for some applications, it can be dissolved in a solution of DMF and then diluted with a buffer like PBS.[10] Stock solutions are typically stored at -20°C for long-term stability.[10]
Q4: What are the primary downstream signaling pathways activated by 7,8-DHF-mediated TrkB activation?
Upon binding of 7,8-DHF, the TrkB receptor undergoes dimerization and autophosphorylation, which in turn activates several major downstream signaling pathways.[3][11] These include the PI3K/Akt pathway, the MAPK/ERK pathway, and the PLCγ pathway.[6][8][11] These pathways are crucial for promoting neuronal survival, plasticity, and growth.[8][11]
Troubleshooting Guide
Issue 1: Inconsistent or no TrkB activation observed after 7,8-DHF treatment.
-
Question: I am not seeing the expected increase in TrkB phosphorylation after treating my cells with 7,8-DHF. What could be the problem?
-
Answer:
-
Concentration: The concentration of 7,8-DHF may not be optimal for your cell type. Perform a dose-response experiment (e.g., 100 nM, 500 nM, 1 µM, 5 µM) to determine the most effective concentration.
-
Solubility: 7,8-DHF has poor aqueous solubility. Ensure that your stock solution is fully dissolved in a suitable organic solvent like DMSO before diluting it in your culture medium. Precipitates in the final culture medium can significantly lower the effective concentration.
-
Stability: 7,8-DHF may degrade over time, especially in aqueous solutions. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect their responsiveness to stimuli.
-
Inhibitors: If your experimental system contains known Trk inhibitors, they will block the action of 7,8-DHF. For example, K252a is a known Trk receptor inhibitor that can block TrkB phosphorylation induced by 7,8-DHF.[3][4][5]
-
Issue 2: High background or non-specific signaling observed.
-
Question: I am observing high background phosphorylation of TrkB or other kinases even in my vehicle-treated control group. What can I do?
-
Answer:
-
Serum Starvation: If you are working with cell lines, serum in the culture medium can contain growth factors that activate TrkB and other signaling pathways. It is recommended to serum-starve the cells for a few hours before treating them with 7,8-DHF.
-
Vehicle Control: Ensure your vehicle control (e.g., DMSO) is used at the same final concentration as in your 7,8-DHF-treated samples, as high concentrations of some solvents can induce cellular stress and non-specific signaling.
-
Antibody Specificity: Verify the specificity of your phospho-TrkB antibody. It is good practice to include a negative control, such as cells treated with a TrkB inhibitor (e.g., K252a) alongside 7,8-DHF, to confirm that the signal is indeed TrkB-dependent.[3][4][5]
-
Issue 3: Difficulty in achieving desired in vivo effects.
-
Question: My in vivo experiments with 7,8-DHF are not showing the expected neuroprotective or behavioral effects. What should I consider?
-
Answer:
-
Bioavailability: While 7,8-DHF can cross the blood-brain barrier, its oral bioavailability can be modest.[12] Intraperitoneal (i.p.) injection is a more common and reliable route of administration in preclinical studies.[3][4]
-
Metabolism: 7,8-DHF is metabolized in vivo, with O-methylated metabolites also showing the ability to activate TrkB.[13] The pharmacokinetic profile should be considered when designing the dosing regimen.
-
Dosing Regimen: The timing and frequency of administration can be critical. For acute models, a single dose may be sufficient, while chronic models may require daily administration.[6][8]
-
Animal Model: The specific animal model and the nature of the induced pathology can influence the efficacy of 7,8-DHF.
-
Data Presentation
Table 1: Summary of Effective 7,8-DHF Concentrations for TrkB Activation
| Model System | Concentration/Dosage | Observed Effect | Reference |
| Primary Cortical Neurons (in vitro) | 500 nM | Increased TrkB phosphorylation and activation of Akt and ERK. | [3][14] |
| Primary Hippocampal Neurons (in vitro) | 500 nM | Induced TrkB tyrosine phosphorylation. | [3][4][5] |
| SH-SY5Y Cells (in vitro) | 5 µM | Increased phosphorylation of TrkB. | [2] |
| Primary Neurons (in vitro) | 0.5 µmol (500 nM) | Increased cell viability and TrkB/Akt phosphorylation after OGD/R injury. | [15] |
| Mouse Model (in vivo, i.p.) | 5 mg/kg | Activated TrkB in the brain. | [3][4] |
| 5XFAD Mice (in vivo, daily) | 5 mg/kg/day | Increased phosphorylation of TrkB, Akt, and ERK. | [6] |
| Mouse Model of TBI (in vivo, i.p.) | 20 mg/kg | Increased TrkB phosphorylation. | [8][9] |
Experimental Protocols
Protocol 1: In Vitro TrkB Activation Assay in Primary Neurons
-
Cell Culture: Plate primary cortical or hippocampal neurons at an appropriate density on poly-D-lysine coated plates. Culture the neurons for the desired number of days in vitro (DIV).
-
Serum Starvation: Prior to treatment, replace the culture medium with a serum-free medium and incubate for 2-4 hours.
-
7,8-DHF Preparation: Prepare a 10 mM stock solution of 7,8-DHF in DMSO. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 500 nM) in pre-warmed serum-free medium.
-
Treatment: Add the 7,8-DHF solution or vehicle (DMSO) to the cells and incubate for the desired time (e.g., 15-30 minutes).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-TrkB (e.g., Tyr816).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total TrkB and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Visualizations
Caption: TrkB signaling pathway activated by 7,8-DHF.
Caption: Experimental workflow for in vitro TrkB activation assay.
Caption: Troubleshooting decision tree for low TrkB activation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells [frontiersin.org]
- 3. A selective TrkB agonist with potent neurotrophic activities by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Flavonoid derivative 7,8-DHF attenuates TBI pathology via TrkB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Post-Injury Treatment with this compound, a TrkB Receptor Agonist, Protects against Experimental Traumatic Brain Injury via PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The prodrug of this compound development and therapeutic efficacy for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. O-Methylated Metabolite of this compound Activates TrkB Receptor and Displays Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biochemical and Biophysical Investigation of the Brain-derived Neurotrophic Factor Mimetic this compound in the Binding and Activation of the TrkB Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound protects neurons against oxygen-glucose deprivation induced apoptosis and activates the TrkB/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
overcoming challenges with 7,8-dihydroxyflavone delivery across the blood-brain barrier
Welcome to the technical support center for researchers working with 7,8-dihydroxyflavone (7,8-DHF) and navigating the challenges of its delivery across the blood-brain barrier (BBB). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in delivering 7,8-DHF to the brain?
A1: The primary challenge is its low oral bioavailability and moderate pharmacokinetic profile, which limits its ability to effectively cross the blood-brain barrier (BBB) and reach therapeutic concentrations in the central nervous system (CNS).[1][2] While 7,8-DHF is a small molecule that can penetrate the BBB upon systemic administration, its efficacy is hampered by these pharmacokinetic limitations.[3][4][5][6][7]
Q2: What are the most common administration routes for 7,8-DHF in preclinical studies?
A2: The most common administration routes in animal studies are intraperitoneal (i.p.) injection and oral gavage.[8][9][10] Due to its low oral bioavailability, intraperitoneal injection is frequently used to bypass first-pass metabolism and achieve higher systemic concentrations.[8]
Q3: Are there strategies to improve the oral bioavailability and brain penetration of 7,8-DHF?
A3: Yes, several strategies are being explored. The most prominent is the development of prodrugs, such as R13, which is designed to increase oral bioavailability and brain exposure.[1][2][11] R13 is hydrolyzed into 7,8-DHF in vivo and has shown a longer half-life and improved pharmacokinetic profile.[1][11] Another approach involves the use of nanoparticle-based delivery systems, such as zein-sophorolipid nanoparticles, to enhance stability and bioavailability.[8]
Q4: What is the mechanism of action of 7,8-DHF in the brain?
A4: 7,8-DHF acts as a potent and selective agonist for the Tropomyosin receptor kinase B (TrkB), mimicking the effects of brain-derived neurotrophic factor (BDNF).[8][12][13][14] Upon crossing the BBB, 7,8-DHF binds to and activates TrkB receptors, leading to the autophosphorylation of the receptor and the activation of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[8][14][15] This signaling cascade promotes neuronal survival, enhances synaptic plasticity, and has neuroprotective effects.[8][13]
Q5: There are some reports questioning the direct TrkB agonism of 7,8-DHF. What is the current understanding?
A5: While the majority of studies support 7,8-DHF as a direct TrkB agonist, some in vitro studies have failed to observe TrkB activation.[4] It has been suggested that 7,8-DHF may be heavily metabolized and that one of its metabolites could be the active TrkB agonist in vivo.[4] Another recent study has proposed that 7,8-DHF also acts as a direct inhibitor of pyridoxal phosphatase (PDXP), leading to increased levels of bioactive vitamin B6 in the brain, which could contribute to its neuroprotective effects.[16] Further research is ongoing to fully elucidate all of its mechanisms of action.
Troubleshooting Guides
Issue 1: Low or variable 7,8-DHF brain concentration after oral administration.
| Possible Cause | Troubleshooting Step |
| Low intrinsic oral bioavailability | Consider using a prodrug of 7,8-DHF, such as R13, which has demonstrated improved oral bioavailability from ~4.6% to ~10.5%.[1][11] |
| Poor solubility of 7,8-DHF | Ensure proper dissolution of 7,8-DHF in a suitable vehicle. A common vehicle is 17% DMSO in PBS.[9][17] Sonication may aid in dissolution. |
| Rapid metabolism | 7,8-DHF is metabolized in vivo. Consider co-administration with inhibitors of relevant metabolic enzymes if the metabolic pathway is well-characterized for your model. |
| Incorrect gavage technique | Ensure the gavage needle is correctly placed to deliver the full dose to the stomach. Practice the technique to minimize variability between animals. |
Issue 2: Inconsistent behavioral or cellular effects in vivo.
| Possible Cause | Troubleshooting Step |
| Insufficient brain concentration | Verify brain concentrations of 7,8-DHF and its active metabolites using techniques like HPLC-MS/MS. If concentrations are low, consider increasing the dose or switching to a more direct administration route like intraperitoneal injection. |
| Timing of administration | The therapeutic window for 7,8-DHF can be critical. For acute injury models, administration shortly after the insult has shown to be more effective.[10] For chronic models, a consistent daily dosing schedule is important. |
| Off-target effects | While 7,8-DHF is a selective TrkB agonist, consider potential off-target effects or alternative mechanisms of action, such as the inhibition of pyridoxal phosphatase.[16] |
| Animal model variability | Ensure the animal model is appropriate and that the pathology involves the BDNF-TrkB signaling pathway. Some conditions may not respond to TrkB agonism. |
Issue 3: Difficulty confirming TrkB activation in vivo.
| Possible Cause | Troubleshooting Step |
| Transient phosphorylation | TrkB phosphorylation can be transient. Optimize the time point for tissue collection after 7,8-DHF administration. Peak TrkB activation in the brain has been observed between 1-4 hours post-administration.[18] |
| Non-specific antibodies | Commercially available TrkB antibodies can be non-specific.[4] Validate your antibodies thoroughly using positive and negative controls. Consider using multiple antibodies targeting different epitopes. |
| Sample preparation artifacts | The process of Western blotting preparation may lead to inaccurate results.[4] Ensure rapid tissue harvesting and processing on ice with phosphatase inhibitors to preserve phosphorylation states. |
| Alternative assays | Use multiple assays to confirm TrkB activation, such as immunoprecipitation followed by Western blotting for phosphotyrosine or ELISA-based assays for phosphorylated TrkB and downstream targets like p-Akt.[4][19] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of 7,8-DHF and its Prodrug R13
| Compound | Administration Route | Dose | Oral Bioavailability | Half-life (t½) | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Brain Concentration (10 min post-dose) |
| 7,8-DHF | Oral Gavage | 50 mg/kg | ~5%[15] | ~134 min[15][19] | 70 ng/mL[19] | 10 min[19] | 50 ng/g[19] |
| R13 (Prodrug) | Oral Gavage | - | ~10.5%[1][11] | Longer than 7,8-DHF[1] | Significantly enhanced[1] | - | Significantly enhanced[1] |
| 7,8-DHF | Intraperitoneal | 5 mg/kg | - | - | - | - | - |
Note: Data is compiled from studies in mice.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of 7,8-DHF in Mice
-
Preparation of 7,8-DHF Solution:
-
Dissolve this compound hydrate in a vehicle of 17% DMSO in sterile phosphate-buffered saline (PBS).[9][17]
-
The final concentration should be calculated to deliver a dose of 5 mg/kg body weight in a volume of approximately 100-200 µL.
-
Vortex or sonicate briefly to ensure complete dissolution. Prepare the solution fresh on the day of administration.
-
-
Animal Handling and Injection:
-
Weigh the mouse to determine the precise injection volume.
-
Gently restrain the mouse, exposing the abdomen.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate slightly to ensure no fluid is drawn back, then slowly inject the 7,8-DHF solution.
-
-
Post-injection Monitoring:
-
Return the mouse to its home cage and monitor for any signs of distress.
-
For studies investigating TrkB activation, tissue can be collected at various time points (e.g., 1, 2, 4 hours) post-injection.
-
Protocol 2: Oral Gavage Administration of 7,8-DHF in Mice
-
Preparation of 7,8-DHF Suspension:
-
For oral administration, 7,8-DHF can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
Calculate the required concentration to deliver the desired dose (e.g., 50 mg/kg) in a volume of approximately 100-200 µL.
-
Ensure the suspension is homogenous by vortexing immediately before each administration.
-
-
Gavage Procedure:
-
Gently restrain the mouse.
-
Use a proper-sized, flexible gavage needle. Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the 7,8-DHF suspension.
-
-
Post-gavage Monitoring:
-
Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.
-
Visualizations
Signaling Pathway
Caption: 7,8-DHF activates the TrkB receptor and its downstream signaling pathways.
Experimental Workflow
Caption: A typical experimental workflow for evaluating 7,8-DHF in vivo.
Logical Relationship: Overcoming BBB Challenges
Caption: Strategies to overcome the challenges of 7,8-DHF delivery to the brain.
References
- 1. pnas.org [pnas.org]
- 2. The prodrug of this compound development and therapeutic efficacy for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a small-molecule TrkB agonist, reverses memory deficits and BACE1 elevation in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. This compound Ameliorates Cognitive Impairment by Inhibiting Expression of Tau Pathology in ApoE-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Molecular Interactions of this compound and Its Derivatives with TrkB and VEGFR2 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of this compound in Preventing Dendrite Degeneration In Cortex after Moderate Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound enhances long-term spatial memory and alters brain volume in wildtype mice [frontiersin.org]
- 10. "The Effects of this compound (7,8-DHF) on Neuroprotection and N" by jennifer m. romeika [scholarscompass.vcu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Flavonoid derivative 7,8-DHF attenuates TBI pathology via TrkB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. This compound Prevents Synaptic Loss and Memory Deficits in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound is a direct inhibitor of human and murine pyridoxal phosphatase | eLife [elifesciences.org]
- 17. Rescue of Long-Term Spatial Memory by this compound in Mice with Reduced Oligodendrogenesis | eNeuro [eneuro.org]
- 18. A Synthetic this compound Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 19. O-Methylated Metabolite of this compound Activates TrkB Receptor and Displays Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Dosing Schedules for Chronic 7,8-Dihydroxyflavone Treatment Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for designing and implementing chronic treatment studies with 7,8-dihydroxyflavone (7,8-DHF).
Frequently Asked Questions (FAQs)
Q1: What is the typical oral bioavailability of 7,8-DHF and what factors can influence it?
A1: The oral bioavailability of 7,8-DHF is generally modest. Studies in mice have reported it to be around 4.6%.[1][2] Several factors can influence its bioavailability, including its poor water solubility and susceptibility to metabolism via glucuronidation and methylation in the liver and intestines.[3][4] To improve bioavailability, researchers have explored the use of prodrug strategies, which have been shown to increase oral bioavailability to approximately 10.5% in mouse models.[1][2]
Q2: What is the half-life of 7,8-DHF in plasma and brain, and how does this impact dosing frequency?
A2: The plasma half-life of 7,8-DHF has been reported to be approximately 134 minutes (about 2.2 hours) in mice after oral administration.[4][5][6] In monkeys, the plasma half-life is longer, around 4-8 hours.[7] Following oral administration in mice, 7,8-DHF and its methylated metabolites can be detected in the brain, with a peak concentration around 10 minutes.[4][6] The relatively short half-life in rodents suggests that for chronic studies aiming for sustained TrkB activation, dosing may be required more than once a day, or a slow-release formulation/prodrug approach should be considered.
Q3: What are the main metabolites of 7,8-DHF and are they biologically active?
A3: The primary metabolic pathways for 7,8-DHF are O-methylation and glucuronidation.[3][4] The main O-methylated metabolites are 7-hydroxy-8-methoxyflavone and 8-hydroxy-7-methoxyflavone.[4][5] Notably, these O-methylated metabolites have been shown to be biologically active, capable of activating the TrkB receptor both in vitro and in vivo.[4] Therefore, when assessing the biological effects of 7,8-DHF administration, the contribution of its active metabolites should be considered.
Q4: How does 7,8-DHF activate the TrkB receptor?
A4: 7,8-DHF acts as a small molecule agonist for the Tropomyosin receptor kinase B (TrkB), mimicking the action of Brain-Derived Neurotrophic Factor (BDNF).[3][7] It binds to the extracellular domain of the TrkB receptor, inducing its dimerization and subsequent autophosphorylation.[8][9] This activation initiates downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and PLCγ pathways, which are crucial for promoting neuronal survival, synaptic plasticity, and other neurotrophic effects.[10][11]
Troubleshooting Guides
Issue 1: Poor or inconsistent behavioral/cellular response to chronic 7,8-DHF treatment.
| Potential Cause | Troubleshooting Step |
| Inadequate Dosing Frequency | Given the short half-life of 7,8-DHF in rodents, a single daily dose may not be sufficient to maintain therapeutic concentrations. Consider increasing the dosing frequency to twice or three times daily. Alternatively, explore the use of a prodrug of 7,8-DHF, such as R13, which has been shown to have a longer half-life and improved pharmacokinetic profile.[1] |
| Poor Solubility and Formulation | 7,8-DHF has low aqueous solubility.[12][13][14] Ensure the compound is fully dissolved in the vehicle before administration. Common vehicles include DMSO/PBS mixtures or solutions containing cyclodextrins.[9][15] Prepare fresh solutions regularly to avoid precipitation. For oral gavage, ensure the formulation is stable and homogenous. |
| Metabolic Instability | Rapid metabolism can limit the exposure of the brain to 7,8-DHF. Consider co-administration with an inhibitor of catechol-O-methyltransferase (COMT), one of the enzymes responsible for its metabolism, although this may have off-target effects.[4] Alternatively, using a prodrug can protect the active molecule from premature metabolism.[1] |
| Timing of Administration | The timing of 7,8-DHF administration relative to behavioral testing or tissue collection can be critical. For acute effects on signaling pathways, tissue should be collected shortly after the peak plasma/brain concentration (e.g., 15-30 minutes post-injection). For chronic studies, the timing of the final dose before assessment should be consistent across all animals. Some studies have shown that the timing of treatment during development can critically impact its long-term effects.[16][17] |
Issue 2: Difficulty in preparing a stable and consistent 7,8-DHF formulation.
| Potential Cause | Troubleshooting Step |
| Precipitation of 7,8-DHF in Aqueous Solutions | Due to its hydrophobic nature, 7,8-DHF can precipitate out of aqueous solutions.[12][13][14] Increase the concentration of the co-solvent (e.g., DMSO) or use a solubilizing agent like β-cyclodextrin.[9] Prepare smaller batches of the formulation more frequently to ensure stability. Sonication may help in dissolving the compound initially. |
| Degradation of the Compound | Flavonoids can be susceptible to degradation, especially when in solution. Store stock solutions at -20°C or -80°C and protect from light. Prepare working solutions fresh daily. The stability of 7,8-DHF in the chosen vehicle and at the intended storage temperature should be validated. |
| Inconsistent Dosing due to Inhomogeneity | For oral gavage of suspensions, ensure the mixture is vigorously vortexed before drawing each dose to ensure a homogenous suspension and consistent administration of the compound to each animal. |
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of 7,8-DHF in Preclinical Models
| Parameter | Species | Route of Administration | Dose | Value | Reference |
| Half-life (t½) | Mouse | Oral Gavage | 50 mg/kg | ~134 minutes | [4] |
| Mouse (Neonatal) | Intraperitoneal | 10 mg/kg | ~1 hour | [5] | |
| Monkey | Oral Gavage | Not specified | ~4-8 hours | [7] | |
| Time to Max. Concentration (Tmax) | Mouse | Oral Gavage | 50 mg/kg | ~10 minutes (Plasma & Brain) | [4] |
| Max. Concentration (Cmax) in Brain | Mouse | Oral Gavage | 50 mg/kg | ~70 ng/g | [4] |
| Oral Bioavailability | Mouse | Oral Gavage | Not specified | ~4.6% | [1][2] |
| Mouse (R13 prodrug) | Oral Gavage | 36 mg/kg | ~10.5% | [1] |
Table 2: Examples of Chronic 7,8-DHF Dosing Regimens in Preclinical Studies
| Animal Model | Disease/Condition | Dose & Frequency | Route of Administration | Duration | Reference |
| 5XFAD Mice | Alzheimer's Disease | 5 mg/kg/day | Intraperitoneal | 4 months | [11] |
| Wildtype Mice | Spatial Memory | 5 mg/kg, once daily after training | Intraperitoneal | 7 days | [15] |
| Ts65Dn Mice | Down Syndrome | 5.0 mg/kg/day | Not specified | ~40 days | [16][17] |
| Aged C57BL/6 Mice | Aging | 100 mg/kg/day | Oral Gavage | 21 days | [18] |
Experimental Protocols
Protocol 1: Preparation of 7,8-DHF for Intraperitoneal (i.p.) Injection
-
Materials:
-
This compound hydrate (e.g., from MilliporeSigma)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
-
-
Procedure:
-
Weigh the required amount of 7,8-DHF powder.
-
Prepare a stock solution by dissolving 7,8-DHF in 100% DMSO. For example, a 50 mg/ml stock solution.
-
For a final dosing solution of 5 mg/kg in a volume of 10 ml/kg, the final concentration of 7,8-DHF will be 0.5 mg/ml.
-
On the day of injection, prepare the final dosing solution by diluting the DMSO stock solution in sterile PBS. For example, to prepare a solution with a final DMSO concentration of 17%, dilute the stock solution accordingly in PBS.[15]
-
Vortex the solution vigorously and briefly sonicate if necessary to ensure the compound is fully dissolved.
-
Visually inspect the solution for any precipitation before administration.
-
Administer the solution via i.p. injection at the calculated volume based on the animal's body weight.
-
Protocol 2: Assessment of TrkB Activation in Brain Tissue
-
Materials:
-
Animals treated with 7,8-DHF or vehicle.
-
Anesthesia and perfusion solutions (e.g., saline, paraformaldehyde).
-
Tissue homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE and Western blotting reagents.
-
Primary antibodies: anti-p-TrkB (e.g., Tyr816), anti-total TrkB, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK.
-
Secondary antibodies (HRP-conjugated).
-
Chemiluminescent substrate and imaging system.
-
-
Procedure:
-
Administer the final dose of 7,8-DHF or vehicle.
-
At the desired time point post-injection (e.g., 30 minutes for acute activation), deeply anesthetize the animal.
-
Perfuse the animal with ice-cold saline to remove blood from the brain.
-
Dissect the brain region of interest (e.g., hippocampus, cortex) on ice.
-
Homogenize the tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
Perform SDS-PAGE and Western blotting using standard protocols.
-
Probe the membranes with primary antibodies against phosphorylated and total TrkB and its downstream signaling proteins.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and express the levels of phosphorylated proteins relative to the total protein levels.
-
Mandatory Visualizations
Caption: 7,8-DHF activated TrkB signaling pathways.
Caption: Chronic 7,8-DHF study workflow.
References
- 1. The prodrug of this compound development and therapeutic efficacy for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. O-Methylated Metabolite of this compound Activates TrkB Receptor and Displays Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacokinetics of this compound in neonatal mice with hypoxia-ischemia related brain injury [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Flavonoid derivative 7,8-DHF attenuates TBI pathology via TrkB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Effect of pH and Sodium Caseinate on the Aqueous Solubility, Stability, and Crystallinity of Rutin towards Concentrated Colloidally Stable Particles for the Incorporation into Functional Foods [mdpi.com]
- 13. Drug design strategies that aim to improve the low solubility and poor bioavailability conundrum in quercetin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | this compound enhances long-term spatial memory and alters brain volume in wildtype mice [frontiersin.org]
- 16. Timing of Treatment with the Flavonoid 7,8-DHF Critically Impacts on Its Effects on Learning and Memory in the Ts65Dn M… [ouci.dntb.gov.ua]
- 17. Timing of Treatment with the Flavonoid 7,8-DHF Critically Impacts on Its Effects on Learning and Memory in the Ts65Dn Mouse [mdpi.com]
- 18. Effects of this compound on Lipid Isoprenoid and Rho Protein Levels in Brains of Aged C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
minimizing variability in animal studies with 7,8-dihydroxyflavone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving 7,8-dihydroxyflavone (7,8-DHF).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing inconsistent results between experiments. What are the common sources of variability when using 7,8-DHF?
A1: Variability in 7,8-DHF studies can arise from several factors:
-
Poor Solubility and Stability: 7,8-DHF has poor water solubility, which can lead to inconsistent solution preparation and dosing.[1][2][3] It is crucial to follow a consistent and validated dissolution protocol.
-
Route of Administration: The pharmacokinetic profile of 7,8-DHF differs significantly between oral (gavage) and intraperitoneal (IP) injections, affecting its bioavailability and peak concentration in the brain.[4][5][6]
-
Dosage: The effects of 7,8-DHF can be dose-dependent, with some studies showing beneficial effects at lower doses (e.g., 5 mg/kg) and diminished or no effect at higher doses.[7][8][9]
-
Metabolism: 7,8-DHF is metabolized, and its O-methylated metabolites also exhibit biological activity, potentially contributing to the observed effects.[4][5] This metabolic conversion can vary between animals.
-
Timing of Administration: The therapeutic window for 7,8-DHF can be critical. The timing of administration relative to the induced injury or behavioral testing can significantly impact the outcome.[10][11]
-
Animal Model and Sex: The neuroprotective effects of 7,8-DHF can be sex-dependent, as observed in a neonatal hypoxia-ischemia model where it was effective only in females.[4] The specific animal model and its underlying pathology can also influence the response.
-
Gut Microbiome: Recent evidence suggests that the gut microbiome can influence the metabolic effects of 7,8-DHF, adding another layer of potential variability.[12]
Q2: What is the best way to dissolve 7,8-DHF for in vivo administration? We are having trouble with precipitation.
A2: Due to its poor aqueous solubility, dissolving 7,8-DHF requires a specific protocol. Here are some recommended methods:
-
For Intraperitoneal (IP) Injection:
-
DMSO/PBS Solution: Dissolve 7,8-DHF in a minimal amount of dimethylsulfoxide (DMSO) first, and then dilute it with phosphate-buffered saline (PBS). A common preparation involves dissolving it in 17% DMSO/PBS or 50% DMSO in PBS.[7][13] It is crucial to ensure the final DMSO concentration is non-toxic to the animals.
-
NaOH and Buffer: For aqueous buffers, 7,8-DHF can be prepared as a 100mM stock in 2 equivalents of NaOH and then diluted with the desired buffer.[1]
-
-
For Oral Administration (Drinking Water):
It is critical to visually inspect your final solution for any precipitation before each administration.
Q3: What is the recommended dosage and administration route for 7,8-DHF in mice or rats?
A3: The optimal dosage and route depend on the specific animal model and experimental goals. However, a common and effective dose reported in numerous studies is 5 mg/kg administered via intraperitoneal (IP) injection .[4][7][8][13]
-
Intraperitoneal (IP) Injection: This route is frequently used and has been shown to effectively activate TrkB receptors in the brain.[7][13][14]
-
Oral Gavage/Administration: While oral administration is possible, 7,8-DHF has modest oral bioavailability (around 4.6% in mice).[6][15] Higher doses (e.g., 50 mg/kg) are often required to achieve therapeutic concentrations in the brain.[4][5] Prodrug strategies are being explored to improve oral bioavailability.[15][16]
Q4: How quickly is 7,8-DHF metabolized, and what is its half-life?
A4: The pharmacokinetics of 7,8-DHF can vary.
-
After a 5 mg/kg IP injection in neonatal mice, more than 95% is eliminated from the plasma within 3 hours.[4]
-
Following a 50 mg/kg oral dose in adult mice, the maximum concentration is reached within 10 minutes, with a terminal half-life of about 2.2 hours.[4][5][6]
-
The O-methylated metabolites of 7,8-DHF are also detected in the plasma and brain and should be considered when evaluating its therapeutic effects.[4][5]
Data Presentation
Table 1: Summary of this compound Dosage and Administration in Animal Models
| Animal Model | Species | Dosage | Administration Route | Key Findings | Reference |
| Hypoxia-Ischemia | Neonatal Mouse | 5 mg/kg | Intraperitoneal (IP) | Neuroprotective in females | [4] |
| Kainic Acid-Induced Toxicity | Mouse | 5 mg/kg | Intraperitoneal (IP) | Inhibited neuronal cell death | [14] |
| Stroke (MCAO) | Mouse | 5 mg/kg | Intraperitoneal (IP) | Decreased infarct volumes | [14] |
| Parkinson's Disease Model | Mouse | 5 mg/kg/day | Intraperitoneal (IP) | Prevented DA neuron loss | [17] |
| Parkinson's Disease Model | Rat | 12-16 mg/kg/day | Oral | Reduced loss of DA neurons | [17] |
| Epilepsy (Status Epilepticus) | Rat | 5 mg/kg/day | Intraperitoneal (IP) | Strong anti-epileptogenic effects | [7] |
| Alcohol Consumption | Rat | 5 mg/kg | Intraperitoneal (IP) | Reduced ethanol intake | [8] |
| Alzheimer's Disease Model | Mouse | 5 mg/kg | Intraperitoneal (IP) | Improved short-term memory | [13][18] |
| Traumatic Brain Injury | Mouse | 5 mg/kg | Systemic | Reduced death of immature neurons | [19] |
| Spatial Memory | Wildtype Mouse | 5 mg/kg | Intraperitoneal (IP) | Enhanced long-term spatial memory | [13][18] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral Gavage (50 mg/kg) | IP Injection (5 mg/kg, neonatal) | Reference |
| Tmax (Time to Peak Concentration) | 10 minutes | Rapid distribution | [4][5] |
| Terminal Half-life | ~2.2 hours | ~1 hour | [4][5] |
| Bioavailability | ~4.6% | - | [6][15] |
| Brain Penetration | Yes | Yes | [5][6][14] |
| Key Metabolites | O-methylated metabolites | O-methylated metabolites | [4][5] |
Experimental Protocols
Protocol 1: Preparation of 7,8-DHF for Intraperitoneal Injection (5 mg/kg)
Materials:
-
This compound hydrate (e.g., from Merck Life Sciences)
-
Dimethylsulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile, 1x
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of 7,8-DHF based on the number of animals and the 5 mg/kg dose.
-
Prepare a stock solution of 7,8-DHF in DMSO. For example, to achieve a final injection volume of 10 µl/g body weight with a final DMSO concentration of 10%, you can prepare a 5 mg/ml stock solution in 100% DMSO.
-
On the day of injection, dilute the 7,8-DHF stock solution with sterile 1x PBS to the final desired concentration. For the example above, you would mix 1 part of the 5 mg/ml stock with 9 parts of PBS.
-
Vortex the solution thoroughly for at least 1 minute to ensure complete mixing.
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, brief sonication may help to redissolve the compound.
-
Administer the solution via intraperitoneal injection immediately after preparation.
Protocol 2: Investigation of TrkB Activation in Brain Tissue
Materials:
-
7,8-DHF solution (prepared as in Protocol 1)
-
Anesthesia and perfusion solutions
-
Dissection tools
-
Liquid nitrogen
-
Tissue homogenizer
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-TrkB (p-TrkB), anti-total-TrkB
-
Secondary antibodies
-
Western blotting equipment and reagents
Procedure:
-
Administer 7,8-DHF or vehicle to the animals as per the experimental design.
-
At the desired time point post-injection (e.g., 2 hours), anesthetize the animals and perfuse with ice-cold PBS.[20]
-
Rapidly dissect the brain region of interest (e.g., hippocampus, cortex).
-
Flash-freeze the tissue in liquid nitrogen and store at -80°C until further processing.
-
Homogenize the tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
Perform Western blot analysis using primary antibodies against p-TrkB and total-TrkB to assess the level of TrkB activation.
Visualizations
Caption: 7,8-DHF binds to the TrkB receptor, leading to its dimerization and autophosphorylation.
Caption: A typical experimental workflow for in vivo studies with 7,8-DHF.
Caption: A troubleshooting flowchart for addressing variability in 7,8-DHF experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is a direct inhibitor of human and murine pyridoxal phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a direct inhibitor of human and murine pyridoxal phosphatase | eLife [elifesciences.org]
- 4. Frontiers | Pharmacokinetics of this compound in neonatal mice with hypoxia-ischemia related brain injury [frontiersin.org]
- 5. O-Methylated Metabolite of this compound Activates TrkB Receptor and Displays Antidepressant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Low-dose this compound Administration After Status Epilepticus Prevents Epilepsy Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Attenuates Alcohol-Related Behavior in Rat Models of Alcohol Consumption via TrkB in the Ventral Tegmental Area [frontiersin.org]
- 9. Post-Injury Treatment with this compound, a TrkB Receptor Agonist, Protects against Experimental Traumatic Brain Injury via PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Timing of Treatment with the Flavonoid 7,8-DHF Critically Impacts on Its Effects on Learning and Memory in the Ts65Dn Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Metabolic protection by the dietary flavonoid this compound requires an intact gut microbiome [frontiersin.org]
- 13. Frontiers | this compound enhances long-term spatial memory and alters brain volume in wildtype mice [frontiersin.org]
- 14. pnas.org [pnas.org]
- 15. The prodrug of this compound development and therapeutic efficacy for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. This compound enhances long-term spatial memory and alters brain volume in wildtype mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Small-Molecule TrkB Agonist 7, 8-Dihydroxyflavone Decreases Hippocampal Newborn Neuron Death After Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of this compound, a Small-Molecule TrkB Agonist, on Emotional Learning - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Neuroprotective Efficacy of 7,8-Dihydroxyflavone in the Context of TrkB Deficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of 7,8-dihydroxyflavone (7,8-DHF), a small-molecule agonist of the Tropomyosin receptor kinase B (TrkB). A critical examination of its efficacy in TrkB-deficient models is presented to validate its mechanism of action. The performance of 7,8-DHF is compared with alternative TrkB-activating strategies, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and drug development.
Introduction: The BDNF-TrkB Pathway and the Promise of 7,8-DHF
Brain-Derived Neurotrophic Factor (BDNF) is a crucial protein that supports the survival, differentiation, and plasticity of neurons through its interaction with the TrkB receptor.[1] Dysregulation of the BDNF/TrkB signaling pathway is implicated in numerous neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke.[2][3][4] While recombinant BDNF has therapeutic potential, its poor pharmacokinetic profile and inability to cross the blood-brain barrier limit its clinical use.[1][2]
This compound (7,8-DHF) emerged as a significant breakthrough—a naturally occurring flavone that can cross the blood-brain barrier and potently activate the TrkB receptor, mimicking the neurotrophic actions of BDNF.[3][5] This guide focuses on validating the primary mechanism of 7,8-DHF by assessing its neuroprotective effects specifically in experimental models where the TrkB receptor is absent or inhibited.
Mechanism of Action: 7,8-DHF as a High-Affinity TrkB Agonist
7,8-DHF binds directly to the extracellular domain of the TrkB receptor.[2][6] This binding event induces the homodimerization of TrkB, leading to its autophosphorylation and the subsequent activation of three major downstream signaling cascades: MAPK/ERK, PI3K/Akt, and PLCγ.[2][7] These pathways are essential for mediating neuronal survival, promoting neurogenesis, and enhancing synaptic plasticity.[8] The activation of TrkB in the brain by systemically administered 7,8-DHF has been confirmed in multiple animal models, where it proceeds independently of endogenous BDNF.[2][7]
Validation of TrkB Dependency: Evidence from Deficient Models
The central tenet of 7,8-DHF's neuroprotective action is its reliance on the TrkB receptor. Seminal studies have unequivocally demonstrated that in the absence of functional TrkB receptors, the protective effects of 7,8-DHF are completely abolished. This has been shown using genetic models (TrkB-deficient neurons) and pharmacological approaches with TrkB-specific inhibitors.
Table 1: Summary of 7,8-DHF Efficacy in TrkB-Deficient Experimental Models
| Model System | Method of TrkB Deficiency | Key Outcome Measured | Result with 7,8-DHF (TrkB Present) | Result with 7,8-DHF (TrkB Deficient/Inhibited) | Reference |
| Cultured Neurons | Genetic Knockout (TrkB-/-) | Neuronal Apoptosis | Protection against apoptosis | No Protection ; effects abolished | [2],[1] |
| Mouse Model of Excitotoxicity (Kainic Acid) | Pharmacological Inhibition (1NMPP1 in TrkB F616A mice) | Neuronal Apoptosis in Hippocampus | Reduced apoptosis | No Reduction ; protective effect abolished | [2] |
| Mouse Model of Stroke (MCAO) | Pharmacological Inhibition (1NMPP1 in TrkB F616A mice) | Cerebral Infarct Volume | Reduced infarct volume | No Reduction ; protective effect abrogated | [2],[7] |
| Mouse Model of Traumatic Brain Injury (TBI) | Pharmacological Inhibition (ANA12) | Immature Neuron Death | Reduced neuron death | No Reduction ; neuroprotective effects attenuated | [9] |
| In Vitro Model of Ischemia (OGD/R) | Pharmacological Inhibition (K252a) & Genetic Knockdown (siTrkB) | Neuronal Apoptosis (Bax/Bcl-2 ratio, Caspase-3) | Reduced apoptosis | No Reduction ; protective effects suppressed | [10] |
The data consistently show that whether TrkB is genetically removed or chemically inhibited, 7,8-DHF loses its ability to confer neuroprotection. This provides conclusive evidence that its therapeutic effects are mediated directly through the TrkB receptor.
Comparison with Alternative TrkB-Activating Compounds
Given that 7,8-DHF's action is TrkB-dependent, it serves as a benchmark for other compounds designed to activate the same pathway. Alternatives aim to improve upon 7,8-DHF's properties, such as bioavailability, potency, or specificity.
Table 2: Comparative Analysis of 7,8-DHF and Alternative TrkB Agonists
| Compound/Strategy | Type | Mechanism of Action | Key Distinctions & Findings |
| 7,8-DHF | Small Molecule (Flavone) | Direct TrkB Agonist | Benchmark compound. Crosses BBB. Neuroprotective in various models of neurodegeneration. Effects are strictly TrkB-dependent. [2][11] |
| R13 | Prodrug of 7,8-DHF | Converted to 7,8-DHF in vivo | Designed for improved pharmacokinetic profile and efficacy over the parent compound.[4][12] |
| CF3CN | 7,8-DHF Derivative | Direct TrkB Agonist | Optimized derivative with more robust binding affinity to TrkB and higher potency in activating TrkB signaling in the brain.[12] |
| Quercetin & Apigenin | Small Molecules (Flavones) | Activate TrkB Signaling | Natural flavonoids that also activate TrkB signaling and protect against tau-induced neurotoxicity, though their direct binding and potency relative to 7,8-DHF require further characterization.[13] |
| LM22A Compounds | Small Molecules (Non-flavone) | Direct TrkB Agonist | Identified via in silico screening of BDNF loop domains. Specifically activate TrkB over TrkA/TrkC and show in vivo efficacy.[14] |
| ZEB85 | Monoclonal Antibody | Direct TrkB Agonist | An antibody that binds to and activates TrkB, capable of rescuing long-term potentiation defects in BDNF-deficient models.[15] |
| Rasagiline / Selegiline | Small Molecule (MAO-B Inhibitor) | Indirect TrkB Activation | Approved drugs that have been shown to increase the expression and release of endogenous BDNF, thereby indirectly activating TrkB signaling.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the neuroprotective effects of 7,8-DHF.
In Vitro Neuronal Apoptosis Assay
-
Objective: To determine if 7,8-DHF protects cultured neurons from an apoptotic stimulus in a TrkB-dependent manner.
-
Methodology:
-
Cell Culture: Primary cortical or hippocampal neurons are harvested from embryonic wild-type and TrkB-knockout mice and cultured for 7-10 days.
-
Pharmacological Inhibition (for WT cells): For TrkB inhibition studies, wild-type neurons are pre-treated with a TrkB inhibitor (e.g., 100 nM K252a or ANA12) for 30-60 minutes.
-
Treatment: Cultures are treated with 7,8-DHF (typically 250-500 nM) or vehicle (DMSO) for 1 hour.
-
Induction of Apoptosis: A neurotoxic or apoptotic stimulus (e.g., glutamate, staurosporine) is added to the culture medium.
-
Assessment: After 24 hours, cell viability and apoptosis are quantified using methods such as TUNEL staining, cleaved caspase-3 immunocytochemistry, or MTT assay.
-
Analysis: The percentage of surviving or non-apoptotic neurons is compared across all treatment groups (Vehicle, 7,8-DHF, Stimulus+Vehicle, Stimulus+7,8-DHF) in both TrkB-present and TrkB-absent conditions.
-
In Vivo Stroke Model (Transient Middle Cerebral Artery Occlusion - MCAO)
-
Objective: To evaluate the neuroprotective effect of 7,8-DHF on ischemic brain injury and its dependence on TrkB in vivo.
-
Methodology:
-
Animal Model: Adult male mice (e.g., C57BL/6 or TrkB F616A knock-in mice for specific inhibition) are used.
-
Drug Administration: 7,8-DHF (e.g., 5 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the ischemic insult. For inhibition studies, 1NMPP1 is given to TrkB F616A mice to specifically block TrkB signaling.
-
MCAO Surgery: Anesthesia is induced. A nylon monofilament is inserted into the external carotid artery and advanced to occlude the middle cerebral artery, inducing focal cerebral ischemia. The filament is withdrawn after 60-90 minutes to allow reperfusion.
-
Post-Operative Care: Animals are monitored for recovery.
-
Infarct Volume Analysis: 24 hours after MCAO, mice are euthanized, and brains are sectioned. Slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarct area white.
-
Quantification: The infarct volume is calculated by integrating the unstained areas across all brain slices and is expressed as a percentage of the total hemispheric volume.
-
Western Blotting for TrkB Phosphorylation
-
Objective: To biochemically confirm that 7,8-DHF activates the TrkB receptor in brain tissue or cultured cells.
-
Methodology:
-
Sample Preparation: Mice are administered 7,8-DHF (5 mg/kg, i.p.). After a set time (e.g., 2 hours), brain regions like the hippocampus or cortex are rapidly dissected and homogenized in lysis buffer containing phosphatase and protease inhibitors. For cell cultures, cells are lysed directly after treatment.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated overnight with a primary antibody specific for phosphorylated TrkB (e.g., anti-p-TrkB Y816). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Normalization: To ensure equal protein loading, the membrane is stripped and re-probed with an antibody for total TrkB and/or a housekeeping protein like β-actin or GAPDH. The ratio of phosphorylated TrkB to total TrkB is calculated.
-
Conclusion
The evidence overwhelmingly validates that the neuroprotective effects of this compound are critically dependent on the presence and activation of the TrkB receptor. In TrkB-deficient or inhibited models, its therapeutic efficacy is nullified, confirming its mechanism of action as a direct TrkB agonist. While this dependency makes it unsuitable for conditions involving a complete loss of TrkB, 7,8-DHF remains a highly valuable pharmacological tool and a foundational molecule for developing next-generation TrkB agonists. Comparative analysis reveals a promising pipeline of alternatives, including prodrugs and novel chemical entities, that aim to optimize TrkB activation for the treatment of a wide range of devastating neurological disorders.
References
- 1. A selective TrkB agonist with potent neurotrophic activities by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Protective effects of this compound on neuropathological and neurochemical changes in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BDNF/TrkB activators in Parkinson's disease: A new therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound, a small-molecule TrkB agonist, on emotional learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Post-Injury Treatment with this compound, a TrkB Receptor Agonist, Protects against Experimental Traumatic Brain Injury via PI3K/Akt Signaling | PLOS One [journals.plos.org]
- 7. A selective TrkB agonist with potent neurotrophic activities by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. The Small-Molecule TrkB Agonist 7, 8-Dihydroxyflavone Decreases Hippocampal Newborn Neuron Death After Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound protects neurons against oxygen-glucose deprivation induced apoptosis and activates the TrkB/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Frontiers | Flavones 7,8-DHF, Quercetin, and Apigenin Against Tau Toxicity via Activation of TRKB Signaling in ΔK280 TauRD-DsRed SH-SY5Y Cells [frontiersin.org]
- 14. JCI - Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents [jci.org]
- 15. Actions of the TrkB Agonist Antibody ZEB85 in Regulating the Architecture and Synaptic Plasticity in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 7,8-Dihydroxyflavone and Other Flavonoids in Neuroprotection
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective activities of 7,8-dihydroxyflavone (7,8-DHF) against other prominent flavonoids, supported by experimental data. This document summarizes quantitative findings, details experimental methodologies, and visualizes key signaling pathways to facilitate informed decisions in neurotherapeutic research.
Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant attention for their potential to combat neurodegenerative diseases. Their neuroprotective effects are attributed to a variety of mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities. Among the vast family of flavonoids, this compound (7,8-DHF) has emerged as a particularly promising candidate due to its unique ability to mimic the neurotrophic factor BDNF and activate the TrkB signaling pathway, which is crucial for neuronal survival and plasticity. This guide compares the neuroprotective efficacy of 7,8-DHF with other well-researched flavonoids: quercetin, apigenin, luteolin, and baicalein.
Quantitative Comparison of Neuroprotective Activity
The following tables summarize quantitative data from various in vitro and in vivo studies, offering a comparative overview of the neuroprotective effects of 7,8-DHF and other selected flavonoids. It is important to note that direct comparisons can be challenging due to variations in experimental models, conditions, and endpoints across different studies.
In Vitro Neuroprotective Effects
| Flavonoid | Cell Model | Neurotoxic Insult | Concentration/Dosage | Observed Effect | Reference |
| This compound | HT-22 | Glutamate | 10 µM | Increased cell viability | [1] |
| Primary Cortical Neurons | Aβ-induced toxicity | 5 µM | Promoted dendritic growth and synaptogenesis | [2] | |
| Quercetin | SH-SY5Y | Aβ-GFP | 10 µM | Reduced Aβ aggregation, oxidative stress, and caspase-1 activity; improved neurite outgrowth. | |
| PC12 | 6-hydroxydopamine (6-OHDA) | 1-20 µM | Antagonized cell toxicity | ||
| Apigenin | PC12 | CoCl₂-induced injury | 10 µg/mL | Significantly enhanced cell viability, reduced ROS levels, and alleviated apoptosis. | [2][3] |
| Glia/Neuron Co-culture | LPS (1 µg/ml) or IL-1β (10 ng/ml) | 1 µM | Protected neurons from inflammatory stimuli-induced degeneration. | [4][5] | |
| Luteolin | PC12 | 6-hydroxydopamine (6-OHDA) | 3.13-50 µM | Markedly attenuated cell viability loss in a concentration-dependent manner. | [6] |
| Primary Neurons | Oxyhemoglobin (10 µM) | 10 µM | Attenuated increases in mitochondrial reactive oxygen species (ROS). | [7] | |
| Baicalein | NT2-N cells | - | ≥ 1 μM | Positively affected neurite outgrowth and enhanced mitochondrial function. | [8] |
| Rat Cortical Neurons | OGD-induced injury | - | Attenuated injuries and inhibited 5-LOX translocation. | [9] |
In Vivo Neuroprotective Effects
| Flavonoid | Animal Model | Disease Model | Dosage | Observed Effect | Reference |
| This compound | 5xFAD mice | Alzheimer's Disease | 5 mg/kg/day (i.p.) | Decreased cortical Aβ plaque deposition and protected against reduced dendritic arbor complexity. | [2] |
| SOD1(G93A) mice | Amyotrophic Lateral Sclerosis (ALS) | Chronic administration | Significantly improved motor deficits and preserved spinal motor neuron count. | ||
| MPTP-treated monkeys | Parkinson's Disease | - | Protected dopaminergic neurons. | [10] | |
| Quercetin | Rats | High-altitude-induced brain damage | 20 mg/kg | Reduced brain damage. | [11] |
| Rodents | Various neurotoxic insults | 0.5–50 mg/kg (oral) | Protected from oxidative stress and neurotoxicity. | [12] | |
| Apigenin | APP/PS1 mice | Alzheimer's Disease | 3-month oral treatment | Rescued learning deficits and relieved memory retention. | [13][14] |
| MCAO rats | Cerebral Ischemia/Reperfusion | - | Significantly improved neurological deficit scores and reduced infarct areas. | [2][3] | |
| Luteolin | Rats | Chronic cerebral hypoperfusion | - | Protected against cognitive dysfunction. | [15] |
| Nrf2(-/-) mice | Traumatic Brain Injury (TBI) | - | Failed to provide neuroprotection, indicating Nrf2-dependency. | [16] | |
| Baicalin | MCAO rats | Cerebral Ischemia | 30 and 100 mg/kg (i.p.) | Reduced neurological deficit scores and cerebral infarct volume. | [17] |
| MCAO rats | Stroke | - | Significantly reduced neuronal damage. | [18] |
Signaling Pathways in Flavonoid-Mediated Neuroprotection
A primary mechanism by which 7,8-DHF and some other flavonoids exert their neuroprotective effects is through the activation of the Tropomyosin receptor kinase B (TrkB) signaling pathway. 7,8-DHF is a direct agonist of TrkB, mimicking the action of Brain-Derived Neurotrophic Factor (BDNF). This activation triggers downstream cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival, growth, and synaptic plasticity. Other flavonoids, such as quercetin and apigenin, have also been shown to activate TrkB signaling.[19][20][21]
Figure 1: TrkB Signaling Pathway Activated by 7,8-DHF and Other Flavonoids.
Many flavonoids, including quercetin, apigenin, luteolin, and baicalein, also exhibit potent antioxidant activity by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant defenses, often through the Nrf2-ARE pathway.[16][22][23] This dual mechanism of TrkB activation and antioxidant effects makes flavonoids a versatile class of compounds for neuroprotection.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols frequently cited in the study of flavonoid neuroprotection.
In Vitro Assays
1. SH-SY5Y Cell Culture and Differentiation
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a common model for neuronal studies.
-
Culture Medium: Typically grown in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.[9]
-
Passaging: Cells are passaged at approximately 80% confluency using trypsin-EDTA.
-
Differentiation: To induce a more neuron-like phenotype, cells can be treated with retinoic acid (RA) and/or Brain-Derived Neurotrophic Factor (BDNF) in a low-serum medium.[24]
2. Neurite Outgrowth Assay
-
Principle: This assay quantifies the growth of neuronal processes (axons and dendrites) as an indicator of neuronal health and development.
-
Procedure:
-
Differentiated neuronal cells (e.g., SH-SY5Y or primary neurons) are plated in multi-well plates.
-
Cells are treated with the flavonoid of interest at various concentrations.
-
After a defined incubation period, cells are fixed and stained for neuronal markers (e.g., β-III tubulin) and nuclei (e.g., DAPI).
-
Images are captured using fluorescence microscopy.
-
Neurite length and branching are quantified using automated image analysis software.[4][25]
-
Figure 2: Experimental Workflow for Neurite Outgrowth Assay.
3. Western Blot Analysis for TrkB Signaling
-
Principle: To determine if a flavonoid activates the TrkB pathway by measuring the phosphorylation of TrkB and its downstream targets.
-
Procedure:
-
Neuronal cells are treated with the flavonoid for a specified time.
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with primary antibodies specific for phosphorylated TrkB (p-TrkB), total TrkB, phosphorylated Akt (p-Akt), total Akt, etc.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
Band intensities are quantified to determine the relative levels of protein phosphorylation.
-
In Vivo Assays
1. Morris Water Maze (MWM)
-
Purpose: To assess spatial learning and memory in rodent models of neurodegenerative diseases.
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.[26][23]
-
Procedure:
-
Acquisition Phase: Mice or rats are trained over several days to find the hidden platform using distal visual cues in the room. The time to find the platform (escape latency) is recorded.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[27]
-
Visible Platform Trial: A visible platform is used to assess for any motor or visual impairments that could confound the results.
-
2. Immunohistochemistry (IHC) for Dopaminergic Neurons
-
Purpose: To quantify the number of dopaminergic neurons in the substantia nigra, a brain region affected in Parkinson's disease.
-
Procedure:
-
Animals are euthanized, and their brains are collected and fixed (e.g., with paraformaldehyde).
-
Brains are sectioned using a cryostat or vibratome.
-
Brain sections are incubated with a primary antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.[20][22]
-
A secondary antibody, conjugated to a fluorescent tag or an enzyme for colorimetric detection, is applied.
-
Sections are imaged using a microscope.
-
The number of TH-positive neurons is counted using stereological methods to provide an unbiased estimate of the total number of dopaminergic neurons.[28]
-
Conclusion
This compound stands out as a potent neuroprotective agent due to its direct agonistic activity on the TrkB receptor, a mechanism that is highly relevant to neuronal survival and plasticity. While other flavonoids such as quercetin, apigenin, luteolin, and baicalein also demonstrate significant neuroprotective effects, their mechanisms are often more multifaceted, relying heavily on their antioxidant and anti-inflammatory properties, although some also influence TrkB signaling.
The choice of flavonoid for further investigation will depend on the specific therapeutic context. For diseases where BDNF/TrkB signaling is known to be deficient, such as Alzheimer's and Parkinson's disease, 7,8-DHF presents a highly targeted approach. However, the broad-spectrum antioxidant and anti-inflammatory effects of other flavonoids may be advantageous in conditions with a strong oxidative stress or neuroinflammatory component. The provided data and protocols serve as a valuable resource for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these promising natural compounds.
References
- 1. Efficacy and Safety of Natural Apigenin Treatment for Alzheimer's Disease: Focus on In vivo Research Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective effect of apigenin against cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple procedure for quantification of neurite outgrowth based on stereological principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroimmunomodulatory and Neuroprotective Effects of the Flavonoid Apigenin in in vitro Models of Neuroinflammation Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SH-SY5Y Cell Line Culture Protocol and Research Applications - AcceGen [accegen.com]
- 7. Luteolin Exerts Neuroprotection via Modulation of the p62/Keap1/Nrf2 Pathway in Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deciphering the Potential Neuroprotective Effects of Luteolin against Aβ1–42-Induced Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SH-SY5Y culturing [protocols.io]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective, Anti-Amyloidogenic and Neurotrophic Effects of Apigenin in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effects of Baicalin and Baicalein on Cerebral Ischemia: A Review [aginganddisease.org]
- 16. Luteolin provides neuroprotection in models of traumatic brain injury via the Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Baicalin confers neuroprotection in animal models of stroke through its antioxidant and anti-apoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 20. pubcompare.ai [pubcompare.ai]
- 21. genome.ucsc.edu [genome.ucsc.edu]
- 22. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 23. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 24. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 25. sartorius.com [sartorius.com]
- 26. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mmpc.org [mmpc.org]
- 28. youtube.com [youtube.com]
evidence for 7,8-dihydroxyflavone's therapeutic potential in Rett syndrome models
A Comparative Analysis of Preclinical Evidence in Mouse Models
Rett syndrome (RTT), a severe X-linked neurodevelopmental disorder, is primarily caused by mutations in the MECP2 gene, leading to a cascade of neurological impairments.[1][2] One of the key downstream consequences of MeCP2 deficiency is the disruption of the brain-derived neurotrophic factor (BDNF) signaling pathway, which is crucial for neuronal survival, maturation, and synaptic plasticity. This has positioned the BDNF pathway, and specifically its high-affinity receptor Tropomyosin receptor kinase B (TrkB), as a prime therapeutic target. The small molecule 7,8-dihydroxyflavone (7,8-DHF), a potent and selective TrkB agonist capable of crossing the blood-brain barrier, has emerged as a promising therapeutic agent.[1][2] Preclinical studies in mouse models of Rett syndrome have demonstrated the potential of 7,8-DHF to ameliorate several core symptoms of the disorder.
This guide provides a comprehensive comparison of the experimental evidence supporting the therapeutic potential of 7,8-DHF in Rett syndrome models, alongside alternative therapeutic strategies.
This compound (7,8-DHF): A Potent TrkB Agonist
7,8-DHF acts as a BDNF mimetic, directly binding to and activating the TrkB receptor, thereby initiating downstream signaling cascades that are impaired in Rett syndrome.[3][4] This activation is thought to compensate for the reduced BDNF levels observed in the brains of Mecp2 mutant mice.[1][2]
Quantitative Efficacy Data in Mecp2 Mutant Mice
The following table summarizes the key quantitative findings from a pivotal study by Johnson et al. (2012), which investigated the effects of lifelong 7,8-DHF administration in a male Mecp2 knockout mouse model of Rett syndrome.[1][2]
| Outcome Measure | Wild-Type (WT) + Vehicle | Mecp2-/y + Vehicle | Mecp2-/y + 7,8-DHF | Percentage Improvement with 7,8-DHF |
| Lifespan | N/A | 66 ± 2 days | 80 ± 4 days | 21.2% increase |
| Body Weight at 8 weeks | ~22 g | ~16 g | ~18 g | 12.5% increase |
| Voluntary Wheel Running | ~8 km/day | ~1 km/day | ~4 km/day | 300% increase |
| Respiratory Frequency | ~180 breaths/min | ~240 breaths/min | ~200 breaths/min | 50% normalization |
| Tidal Volume | ~0.25 ml | ~0.15 ml | ~0.22 ml | 88% normalization |
Experimental Protocol: 7,8-DHF Administration in Mecp2 Mutant Mice
Animal Model: Male mice with a null mutation in the Mecp2 gene (Mecp2tm1.1Bird/y), which recapitulate many of the severe phenotypes of Rett syndrome.
Drug Administration:
-
Compound: this compound (80 mg/L) was dissolved in the drinking water.
-
Route of Administration: Oral, ad libitum.
-
Treatment Duration: Lifelong, starting from weaning (approximately 3-4 weeks of age).
Behavioral and Physiological Assessments:
-
Survival: Monitored daily.
-
Body Weight: Measured weekly.
-
Locomotor Activity: Voluntary wheel running distance was recorded continuously.
-
Respiratory Function: Measured in conscious, unrestrained mice using whole-body plethysmography.
Comparative Analysis with Alternative Therapeutic Strategies
While 7,8-DHF shows significant promise, several other therapeutic avenues are being explored for Rett syndrome. Below is a comparison with other key strategies investigated in preclinical models.
Alternative TrkB Agonists: LM22A-4
LM22A-4 is another small-molecule TrkB partial agonist that has been tested in Rett syndrome mouse models.
| Outcome Measure | Mecp2 Het + Vehicle | Mecp2 Het + LM22A-4 | Percentage Improvement with LM22A-4 |
| Respiratory Frequency | Elevated | Restored to wild-type levels | Significant reduction towards normal |
| TrkB Phosphorylation (Pons) | Reduced | Rescued to wild-type levels | Complete restoration |
| Aggressive Behaviors | Increased | Reduced to wild-type levels | Significant reduction |
Experimental Protocol: LM22A-4 Administration
-
Animal Model: Female heterozygous Mecp2 mutant mice (Mecp2+/-).
-
Drug Administration: 50 mg/kg, intraperitoneal injection, twice daily for 4 weeks.[5]
Gene Therapy
The goal of gene therapy in Rett syndrome is to reintroduce a functional copy of the MECP2 gene.
| Outcome Measure | Mecp2-/y + Vehicle | Mecp2-/y + AAV9-MECP2 | Percentage Improvement with Gene Therapy |
| Lifespan | ~8 weeks | > 25 weeks | > 212% increase |
| Motor Function | Severely impaired | Profound improvements | Significant restoration |
| Neuronal Morphology | Reduced soma size | Restored to normal | Complete restoration |
Experimental Protocol: AAV9-mediated Gene Therapy
-
Vector: Adeno-associated virus serotype 9 (AAV9) carrying a functional human MECP2 gene.
-
Route of Administration: Intracerebroventricular or intravenous injection in neonatal or young adult mice.
AMPAkines
AMPAkines are compounds that positively modulate AMPA receptors, enhancing glutamatergic neurotransmission, which can in turn increase BDNF expression.
| Outcome Measure | Mecp2 null + Vehicle | Mecp2 null + CX546 | Percentage Improvement with AMPAkine |
| Breathing Frequency | Elevated | Restored to normal | Complete normalization |
| Minute Volume | Reduced | Restored to normal | Complete normalization |
| BDNF levels in Nodose Ganglia | Reduced | Elevated to wild-type resting levels | Significant increase |
Experimental Protocol: AMPAkine (CX546) Administration
-
Animal Model: Mecp2 null mice.
-
Drug Administration: In vivo treatment with the AMPAkine CX546.[6][7]
Signaling Pathways and Experimental Workflows
BDNF-TrkB Signaling Pathway
The binding of BDNF or a TrkB agonist like 7,8-DHF to the TrkB receptor triggers its dimerization and autophosphorylation, initiating several downstream signaling cascades crucial for neuronal health.
Caption: The BDNF-TrkB signaling pathway activated by 7,8-DHF.
Experimental Workflow for 7,8-DHF Efficacy Testing
The following diagram illustrates the typical workflow for evaluating the therapeutic efficacy of 7,8-DHF in a Rett syndrome mouse model.
Caption: Workflow for preclinical testing of 7,8-DHF in Rett syndrome mice.
Conclusion
The preclinical data strongly support the therapeutic potential of this compound for Rett syndrome. Its ability to be administered orally and significantly ameliorate key symptoms like respiratory dysfunction and motor deficits in mouse models is highly encouraging.[1][2] While alternative strategies such as gene therapy may offer a more fundamental correction, they also present greater challenges in terms of delivery and safety. 7,8-DHF, along with other TrkB agonists, represents a promising pharmacological approach that could be more readily translated to the clinic. Further research is warranted to fully elucidate its long-term efficacy and safety profile, and to determine its potential in female heterozygous models that more closely mimic the human condition.
References
- 1. This compound exhibits therapeutic efficacy in a mouse model of Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits therapeutic efficacy in a mouse model of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. A Brief Overview on BDNF-Trk Pathway in the Nervous System: A Potential Biomarker or Possible Target in Treatment of Multiple Sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A TrkB Small Molecule Partial Agonist Rescues TrkB Phosphorylation Deficits and Improves Respiratory Function in a Mouse Model of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain-Derived Neurotrophic Factor Expression and Respiratory Function Improve after Ampakine Treatment in a Mouse Model of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brain-derived neurotrophic factor expression and respiratory function improve after ampakine treatment in a mouse model of Rett syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual-Action of 7,8-Dihydroxyflavone: A Comparative Guide to its Engagement with TrkB and VEGFR2 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the dual functionality of 7,8-dihydroxyflavone (7,8-DHF) as a modulator of both the Tropomyosin receptor kinase B (TrkB) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). 7,8-DHF, a naturally occurring flavonoid, has garnered significant interest for its neuroprotective and potential anti-angiogenic properties. This document presents a comparative analysis of its effects on these two critical receptor tyrosine kinases, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid in research and development.
Quantitative Comparison of 7,8-DHF and Alternative Receptor Modulators
The efficacy of 7,8-DHF can be contextualized by comparing its binding affinities and inhibitory concentrations with those of other known TrkB and VEGFR2 modulators.
TrkB Receptor Agonists: Comparative Data
7,8-DHF acts as an agonist for the TrkB receptor, mimicking the neurotrophic effects of Brain-Derived Neurotrophic Factor (BDNF). Its binding affinity is a key parameter in evaluating its potency.
| Compound | Receptor | Action | Binding Affinity (Kd) / IC50 | Reference(s) |
| This compound | TrkB | Agonist | ~320 nM | [1] |
| 4'-DMA-7,8-DHF | TrkB | Agonist | More robust than 7,8-DHF at 10-50 nM (in terms of Akt activation) | [2] |
| LM22A-4 | TrkB | Partial Agonist | Not specified in provided abstracts | [3][4][5][6][7] |
| ANA-12 | TrkB | Antagonist | IC50 = 45.6 nM (high-affinity site) | [8][9][10][11] |
VEGFR2 Inhibitors: Comparative Data
In contrast to its effect on TrkB, 7,8-DHF acts as an inhibitor of the VEGFR2 kinase domain, a key mediator of angiogenesis.
| Compound | Receptor | Action | Inhibitory Potency (Ki / IC50) | Reference(s) |
| This compound | VEGFR2 | Inhibitor | Ki = 2.04 µM | |
| Sorafenib | VEGFR2 | Inhibitor | IC50 = 3.12 nM | [12] |
| Apatinib | VEGFR2 | Inhibitor | IC50 = 1 nM | [2] |
| Axitinib | VEGFR2 | Inhibitor | IC50 = 0.47 µM | |
| Flubendazole | VEGFR2 | Inhibitor | IC50 = 0.47 µM | |
| Rilpivirine | VEGFR2 | Inhibitor | IC50 = 5.45 µM |
Signaling Pathway Analysis
The dual action of 7,8-DHF on TrkB and VEGFR2 initiates distinct downstream signaling cascades.
7,8-DHF-Mediated TrkB Signaling Pathway
Activation of TrkB by 7,8-DHF leads to receptor dimerization and autophosphorylation, triggering pro-survival and neuroprotective pathways.
Caption: 7,8-DHF activates TrkB, leading to downstream PI3K/Akt, MAPK/ERK, and PLCγ signaling.
7,8-DHF-Mediated VEGFR2 Signaling Inhibition
7,8-DHF inhibits the kinase activity of VEGFR2, thereby blocking pro-angiogenic signaling pathways.
Caption: 7,8-DHF inhibits VEGFR2 autophosphorylation, blocking downstream pro-angiogenic signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are outlines for key experiments to assess the dual action of 7,8-DHF.
Western Blotting for Receptor Phosphorylation
This protocol is designed to assess the effect of 7,8-DHF on the phosphorylation status of TrkB and VEGFR2.
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., primary neurons for TrkB, HUVECs for VEGFR2) to 80-90% confluency.
-
Serum-starve cells for 4-6 hours prior to treatment.
-
Treat cells with varying concentrations of 7,8-DHF (e.g., 10 nM - 10 µM) for a specified time (e.g., 15-30 minutes). Include positive controls (BDNF for TrkB, VEGF for VEGFR2) and a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-TrkB (e.g., pY816) or phospho-VEGFR2 (e.g., pY1175) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software.
-
Normalize phospho-protein levels to total protein levels (total TrkB or VEGFR2) and a loading control (e.g., GAPDH or β-actin).
-
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of the TrkB and VEGFR2 kinase domains in the presence of 7,8-DHF.
-
Reagents and Materials:
-
Recombinant human TrkB or VEGFR2 kinase domain.
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP.
-
A suitable substrate (e.g., a synthetic peptide or poly(Glu, Tyr)).
-
7,8-DHF and control compounds.
-
ADP-Glo™ Kinase Assay kit (or similar).
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in a 96-well plate.
-
Add varying concentrations of 7,8-DHF or control compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of 7,8-DHF.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow for Assessing Dual Receptor Activity
A systematic workflow is essential for efficiently characterizing compounds with dual receptor activity.
References
- 1. A selective TrkB agonist with potent neurotrophic activities by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Synthetic this compound Derivative Promotes Neurogenesis and Exhibits Potent Antidepressant Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TrkB Agonist LM22A-4 Increases Oligodendroglial Populations During Myelin Repair in the Corpus Callosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TrkB Agonist LM22A-4 Increases Oligodendroglial Populations During Myelin Repair in the Corpus Callosum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antidepressant-Like Effects of 7,8-Dihydroxyflavone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antidepressant-like effects of 7,8-dihydroxyflavone (7,8-DHF) with other alternatives in animal models, supported by experimental data. 7,8-DHF, a naturally occurring flavone, has garnered significant attention as a potent and selective small-molecule agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[1] Deficits in BDNF-TrkB signaling are strongly implicated in the pathophysiology of major depressive disorder, making 7,8-DHF a promising therapeutic candidate. This document summarizes key findings, presents detailed experimental protocols, and visualizes the underlying molecular pathways to facilitate further research and drug development in this area.
Performance Comparison: 7,8-DHF vs. Alternative Antidepressants
Numerous preclinical studies have demonstrated the efficacy of 7,8-DHF in reversing depressive-like behaviors in various animal models. Its performance is often comparable to, and in some aspects distinct from, established antidepressants like the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the rapid-acting N-methyl-D-aspartate (NMDA) receptor antagonist ketamine.
Behavioral Studies
The antidepressant-like effects of 7,8-DHF are robustly demonstrated in behavioral paradigms that model despair and anhedonia.
Table 1: Comparison of Antidepressant-like Effects in the Forced Swim Test (FST)
| Compound | Animal Model | Dosage | Treatment Duration | % Reduction in Immobility Time (approx.) | Key Findings & Citations |
| 7,8-DHF | Chronic Mild Stress (CMS) Rats | 5 mg/kg | 3 weeks | Significant reduction | Reversed CMS-induced increases in immobility.[2] |
| 7,8-DHF | Social Defeat Stress Mice | Not specified | Single dose | Marked attenuation | Significantly reduced immobility time compared to vehicle.[3] |
| Fluoxetine | Corticosterone-induced Depression Mice | 18 mg/kg/day | 3 weeks | Significant increase in mobility | Reversed corticosterone-induced behavioral despair.[4] |
| Fluoxetine | Naive Mice | 2.5-20 mg/kg | Acute | Dose-dependent reduction | Effective at reducing immobility in multiple strains.[5] |
| Ketamine | Social Defeat Stress Mice | Not specified | Single dose | Marked attenuation | Rapidly reduced immobility time.[3] |
| Ketamine | Corticosterone-induced Depression Mice | 1.3-5.2 mg/mL (nebulized) | Acute | 38.6% - 62.0% reduction | Nebulized ketamine showed equivalent efficacy to intraperitoneal injection.[6] |
Table 2: Comparison of Antidepressant-like Effects in the Tail Suspension Test (TST)
| Compound | Animal Model | Dosage | Treatment Duration | % Reduction in Immobility Time (approx.) | Key Findings & Citations |
| 7,8-DHF | Social Defeat Stress Mice | Not specified | Single dose | Marked attenuation | Significantly reduced immobility time.[3] |
| Fluoxetine | Corticosterone-induced Depression Mice | 18 mg/kg/day | 3 weeks | Significant increase in mobility | Chronic treatment increased mobility time.[4] |
| Ketamine | Social Defeat Stress Mice | Not specified | Single dose | Marked attenuation | Rapidly attenuated increased immobility.[3] |
| Ketamine | Corticosterone-induced Depression Mice | 1.3-5.2 mg/mL (nebulized) | Acute | 42.1% - 57.9% reduction | Nebulized administration was effective.[6] |
Table 3: Comparison of Antidepressant-like Effects in the Sucrose Preference Test (SPT)
| Compound | Animal Model | Dosage | Treatment Duration | % Increase in Sucrose Preference (approx.) | Key Findings & Citations |
| 7,8-DHF | Chronic Mild Stress (CMS) Rats | 20 mg/kg | 7 days | Significant reversal of CMS-induced reduction | Fast-onset effect on anhedonia-like behavior.[2] |
| 7,8-DHF | Social Defeat Stress Mice | Not specified | Single dose | Significant improvement at 1 and 3 days | Effects were not sustained at 7 days.[3] |
| Fluoxetine & 7,8-DHF Combination | CUMS Perimenopausal Mice | 18 mg/kg/day (FLX) + 5 mg/kg/day (7,8-DHF) | Not specified | Significant improvement | Combination therapy was effective in reversing depressive-like behavior.[7] |
| Ketamine | Social Defeat Stress Mice | Not specified | Single dose | Significant improvement at 1, 3, and 7 days | Showed a longer-lasting effect compared to 7,8-DHF in this model.[3] |
Molecular and Cellular Studies
The antidepressant-like effects of 7,8-DHF are underpinned by its ability to activate TrkB signaling, promoting neurogenesis and synaptic plasticity.
Table 4: Comparison of Effects on Neurotrophic Factors and Synaptic Proteins
| Compound | Brain Region | Target Protein | Effect | Key Findings & Citations |
| 7,8-DHF | Hippocampus (CMS rats) | BDNF | Increased levels (at 5 mg/kg) | Restored CMS-induced reduction in hippocampal BDNF.[2] |
| 7,8-DHF | Prefrontal Cortex, Hippocampus (CMS mice) | PSD95, Synaptophysin | Increased expression | Chronic treatment restored levels of key synaptic proteins.[1] |
| Fluoxetine | Not specified | BDNF | Increases levels | Chronic treatment is known to upregulate BDNF.[8] |
| Ketamine | Prefrontal Cortex, Hippocampus (Social Defeat Stress mice) | BDNF, PSD-95, GluA1 | Markedly attenuated reduction | A single dose produced sustained increases in synaptic proteins, unlike 7,8-DHF.[3][9] |
Experimental Protocols
Detailed methodologies for the key behavioral assays cited in this guide are provided below.
Forced Swim Test (FST)
The FST is a widely used rodent behavioral test to screen for antidepressant efficacy. It is based on the principle that an animal will cease escape behaviors when placed in an inescapable, stressful situation, and that this "behavioral despair" is reversed by antidepressant treatment.
Materials:
-
Cylindrical container (e.g., 25 cm height, 10 cm diameter for mice).
-
Water maintained at 23-25°C.
-
Video recording equipment.
-
Timers.
-
Dry towels and a warming cage.
Procedure:
-
Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or hind limbs (typically 15-20 cm for mice).
-
Gently place the mouse into the water.
-
The test duration is typically 6 minutes. The first 2 minutes are considered an acclimatization period.
-
Record the total time the animal remains immobile during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep its head above water.[10]
-
After the test, remove the mouse, gently dry it with a towel, and place it in a heated holding cage before returning it to its home cage.
-
The water should be changed between animals.
Tail Suspension Test (TST)
The TST is another common behavioral assay for screening potential antidepressant drugs in mice. Similar to the FST, it induces a state of despair where the animal ceases to struggle against an inescapable stressor.
Materials:
-
Suspension box or a horizontal bar raised above a surface.
-
Adhesive tape.
-
Video recording equipment.
-
Timers.
-
(Optional) A small plastic cylinder to prevent tail climbing.
Procedure:
-
Secure a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.
-
Suspend the mouse by its tail from the horizontal bar, ensuring it cannot reach any surfaces.
-
The test is typically conducted for a 6-minute session.[11]
-
Record the total time the mouse remains immobile during the entire 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
For strains prone to tail climbing (e.g., C57BL/6), a small cylinder can be placed around the tail to prevent this behavior.[11][12]
-
After the test, gently remove the tape and return the mouse to its home cage.
Sucrose Preference Test (SPT)
The SPT is used to assess anhedonia, a core symptom of depression, which is characterized by a reduced interest or pleasure in rewarding stimuli. A decrease in the preference for a sweetened solution over water is interpreted as an anhedonia-like state.
Materials:
-
Two identical drinking bottles per cage.
-
1-2% sucrose solution.
-
Regular drinking water.
-
Scale for weighing bottles.
Procedure:
-
Habituation: For 48-72 hours, house animals individually with two bottles of water to acclimate them to the two-bottle setup.
-
Pre-test Training: For the next 24-48 hours, replace both water bottles with two bottles of 1% sucrose solution to familiarize the animals with the sweet taste.
-
Testing: Following a period of food and water deprivation (typically 12-24 hours), present each animal with two pre-weighed bottles: one containing 1% sucrose solution and the other containing water.
-
The test duration can vary from 1 to 24 hours. The position of the two bottles should be swapped halfway through the testing period to control for side preference.
-
At the end of the test, weigh both bottles to determine the consumption of each liquid.
-
Calculate the sucrose preference using the following formula: Sucrose Preference (%) = (Sucrose solution consumed (g) / (Sucrose solution consumed (g) + Water consumed (g))) x 100
Signaling Pathways and Experimental Workflows
7,8-DHF-Mediated TrkB Signaling Pathway
7,8-DHF exerts its antidepressant-like effects primarily by mimicking BDNF and activating the TrkB receptor. This activation triggers several downstream signaling cascades crucial for neuronal survival, growth, and synaptic plasticity.
Caption: 7,8-DHF activates the TrkB receptor and its downstream signaling pathways.
Experimental Workflow for Assessing Antidepressant-Like Effects
The following diagram illustrates a typical experimental workflow for evaluating the antidepressant-like effects of a novel compound like 7,8-DHF in an animal model of depression.
Caption: A typical workflow for preclinical antidepressant efficacy testing.
Conclusion
The body of evidence from animal models strongly supports the antidepressant-like effects of this compound. Its efficacy in reversing behavioral despair and anhedonia is comparable to that of established antidepressants like fluoxetine and the rapid-acting ketamine. The primary mechanism of action via TrkB receptor activation provides a strong rationale for its therapeutic potential, particularly in depression subtypes characterized by impaired BDNF signaling.
Compared to traditional SSRIs, 7,8-DHF may offer a more direct mechanism for enhancing neuroplasticity. While ketamine also demonstrates rapid and robust effects on synaptic proteins, 7,8-DHF's distinct signaling profile may present a different therapeutic window and side-effect profile. Further research is warranted to fully elucidate the long-term efficacy and safety of 7,8-DHF and to translate these promising preclinical findings into clinical applications for the treatment of major depressive disorder.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Tropomyosin-Kinase Related Receptor B Agonist, Produces Fast-Onset Antidepressant-Like Effects in Rats Exposed to Chronic Mild Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of ketamine, this compound, and ANA-12 antidepressant effects in the social defeat stress model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BEHAVIORAL EFFECTS OF FLUOXETINE IN AN ANIMAL MODEL OF ANXIETY/DEPRESSION ARE MEDIATED BY BOTH NEUROGENESIS-DEPENDENT AND INDEPENDENT MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Nebulized and intraperitoneal ketamine have equivalent antidepressant-like effect in the forced swim and tail suspension tests in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized integration of fluoxetine and 7, 8-dihydroxyflavone as an efficient therapy for reversing depressive-like behavior in mice during the perimenopausal period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Antidepressant Medication on Brain-derived Neurotrophic Factor Concentration and Neuroplasticity in Depression: A Review of Preclinical and Clinical Studies - AJMB: Volume 15, Issue 3, Year 2023 - AJMB [ajmb.org]
- 9. researchgate.net [researchgate.net]
- 10. Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Preclinical Evidence on 7,8-Dihydroxyflavone: A Comparative Guide for Researchers
Absence of Human Clinical Data Necessitates a Focus on Preclinical Findings
While the therapeutic potential of 7,8-dihydroxyflavone (7,8-DHF) has garnered significant interest within the scientific community, a comprehensive review of the existing literature reveals a critical gap: to date, no human clinical trials have been conducted. This guide, therefore, pivots to an in-depth analysis of the robust body of preclinical evidence from animal studies, offering researchers, scientists, and drug development professionals a comparative overview of 7,8-DHF's performance, detailed experimental protocols, and insights into its mechanism of action. The data presented herein is intended to inform future research and guide the potential design of much-anticipated human studies.
Performance in Preclinical Models: A Quantitative Comparison
Numerous preclinical studies have demonstrated the neuroprotective and cognitive-enhancing effects of 7,8-DHF in various animal models of neurological and psychiatric disorders. The following tables summarize the quantitative outcomes from key studies, providing a comparative look at its efficacy.
| Animal Model | Treatment Group | Key Outcome Measure | Result |
| Alzheimer's Disease (AD) | |||
| 5XFAD Mice | 7,8-DHF (5 mg/kg, i.p.) | Spontaneous Alternation (Y-maze) | Rescued memory deficits[1] |
| Amyloid-β (Aβ) induced mice | 7,8-DHF (5 mg/kg, oral) + Multisensory Fusion Training | Cognitive Function | Remarkable improvements[2] |
| ICV-STZ Rat Model | 7,8-DHF (5, 10, 20 mg/kg, oral) | Cognitive Functions (Morris Water Maze, Novel Object Recognition) | Attenuated cognitive deficits[3] |
| Tg2576 Mice | 7,8-DHF (oral) | Spatial Memory | Significantly improved[4] |
| Parkinson's Disease (PD) | |||
| MPTP-induced Mice | 7,8-DHF (5 mg/kg, i.p.) | Motor Dysfunction | Effectively alleviated[5] |
| Depression and Anxiety | |||
| Chronic Mild Stress (CMS) Rats | 7,8-DHF (5 mg/kg, i.p.) | Immobility Time (Forced Swimming Test) | Greater reduction in immobility counts[6] |
| CMS Rats | 7,8-DHF (20 mg/kg, i.p.) | Sucrose Consumption | Reversed CMS-reduced consumption[6] |
| Alcohol-Related Behavior | |||
| Intermittent Alcohol Access Rats | 7,8-DHF (5 mg/kg, i.p.) | Alcohol Intake | Significantly reduced from 3.16 ± 0.20 to 2.36 ± 0.21 g/kg[7] |
| Chronic Alcohol Exposure Rats | 7,8-DHF (5 mg/kg, i.p.) | Ethanol Withdrawal Scores | Significantly attenuated[7] |
Mechanism of Action: The TrkB Signaling Pathway
The primary mechanism of action for 7,8-DHF is its role as a potent and selective agonist of the Tropomyosin receptor kinase B (TrkB), mimicking the effects of Brain-Derived Neurotrophic Factor (BDNF).[5] Upon binding to TrkB, 7,8-DHF induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways crucial for neuronal survival, growth, and synaptic plasticity.
References
- 1. mdpi.com [mdpi.com]
- 2. Multisensory Fusion Training and 7, 8-Dihydroxyflavone Improve Amyloid-β-Induced Cognitive Impairment, Anxiety, and Depression-Like Behavior in Mice Through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound improves cognitive functions in ICV-STZ rat model of sporadic Alzheimer's disease by reversing oxidative stress, mitochondrial dysfunction, and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TrkB activation by 7, 8-dihydroxyflavone increases synapse AMPA subunits and ameliorates spatial memory deficits in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Tropomyosin-Kinase Related Receptor B Agonist, Produces Fast-Onset Antidepressant-Like Effects in Rats Exposed to Chronic Mild Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Attenuates Alcohol-Related Behavior in Rat Models of Alcohol Consumption via TrkB in the Ventral Tegmental Area [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of 7,8-Dihydroxyflavone: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 7,8-Dihydroxyflavone (7,8-DHF), a flavonoid known for its neurotrophic activities. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Hazard Profile
This compound is classified with several hazards that necessitate careful handling during disposal.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory when handling this compound for disposal.
| Hazard Classification | GHS Code | Description |
| Acute toxicity, oral | H302 | Harmful if swallowed.[2][1] |
| Skin corrosion/irritation | H315 | Causes skin irritation.[1] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation.[1] |
This table summarizes the key hazard classifications for this compound based on available Safety Data Sheets.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol is a general guideline and should be adapted to comply with your institution's specific hazardous waste management plan.
1. Waste Minimization: Before disposal, consider methods to reduce the amount of waste generated. This can include ordering only the necessary quantities of this compound and ensuring efficient experimental design.[3]
2. Personal Protective Equipment (PPE): At a minimum, wear the following PPE before handling this compound for disposal:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
3. Waste Segregation and Containerization:
-
Solid Waste:
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, leak-proof hazardous waste container.
-
Ensure the container is made of a material compatible with the solvent used.
-
Leave at least one inch of headspace in the container to allow for expansion.[4]
-
4. Labeling: Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container
5. Storage: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[3][4] The SAA should be:
-
At or near the point of generation.[3]
-
A secondary containment tray is recommended to prevent spills.
-
Away from general laboratory traffic.
6. Disposal Request: Once the container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[3] Do not attempt to dispose of this compound down the drain or in the regular trash.[3][6] Hazardous chemicals must never be poured down the drain.[3]
Disposal Workflow Diagram
A diagram illustrating the procedural workflow for the proper disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and the protection of our ecosystem. Always consult your institution's specific safety and disposal protocols.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 7,8-Dihydroxyflavone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 7,8-Dihydroxyflavone, a potent and selective TrkB agonist. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your research.
This compound (7,8-DHF) is a naturally occurring flavone that has garnered significant interest in neuroscience research for its ability to mimic the effects of Brain-Derived Neurotrophic Factor (BDNF).[1][2][3] As a small molecule, it can cross the blood-brain barrier, making it a valuable tool for studying neurological disorders.[3][4][5][6] However, as with any chemical compound, proper handling and safety precautions are crucial.
Hazard Identification and Safety Data Summary
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7][8] The following table summarizes key safety and identification data.
| Identifier | Value | Source |
| Chemical Name | 7,8-dihydroxy-2-phenyl-4H-1-benzopyran-4-one | [7] |
| Synonyms | 7,8-DHF | [7][9] |
| CAS Number | 38183-03-8 | [7][8][9] |
| Molecular Formula | C₁₅H₁₀O₄ | [9] |
| Molecular Weight | 254.24 g/mol | [9] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [8] |
| Signal Word | Warning | [7][8] |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] Some suppliers recommend storage at +4°C. For stock solutions, storage at -20°C or -80°C is recommended for long-term stability.[1]
-
Inventory: Maintain an accurate inventory of the chemical, including the date of receipt and the amount.
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound:
| PPE Type | Specification |
| Hand Protection | Impermeable and resistant chemical gloves (e.g., nitrile). |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for operations with a splash hazard. |
| Skin and Body Protection | Laboratory coat. Ensure it is fully buttoned. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or a chemical fume hood.[7] If dust is generated, use a NIOSH-approved respirator. |
Handling and Experimental Use
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[8]
-
Avoid Inhalation, Contact, and Ingestion: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7][8] Do not eat, drink, or smoke when using this product.[7][8]
-
Weighing: If weighing the solid form, do so in a ventilated enclosure or a fume hood to prevent dust inhalation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound is soluble in DMSO and 2eq. NaOH.
First Aid Measures
Immediate action is required in case of exposure:
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a poison center or doctor if you feel unwell.[7] Rinse mouth.[7][8] |
| If on Skin | Wash with plenty of soap and water.[8] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[8] |
| If Inhaled | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[8] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] If eye irritation persists, get medical advice/attention. |
Spills and Accidental Release
-
Small Spills: For small spills of the solid, carefully sweep up the material and place it in a designated, labeled waste container. Avoid generating dust.
-
Liquid Spills: For solutions, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.
-
Ventilation: Ensure adequate ventilation in the spill area.
-
Personal Protection: Wear appropriate PPE during cleanup.
Disposal Plan
-
Waste Collection: Collect all waste containing this compound in a clearly labeled, sealed container.
-
Regulatory Compliance: Dispose of contents/container in accordance with local, regional, and national regulations.[7][8] Do not allow the chemical to enter drains or waterways.[7]
Visualizing the Handling Workflow and Signaling Pathways
To further clarify the operational procedures and the biological context of this compound, the following diagrams have been created.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolic protection by the dietary flavonoid this compound requires an intact gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Attenuates Alcohol-Related Behavior in Rat Models of Alcohol Consumption via TrkB in the Ventral Tegmental Area [frontiersin.org]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. "The Effects of this compound (7,8-DHF) on Neuroprotection and N" by jennifer m. romeika [scholarscompass.vcu.edu]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. selleckchem.com [selleckchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
